Product packaging for FTT5 LLNs(Cat. No.:)

FTT5 LLNs

Cat. No.: B12384500
M. Wt: 1989.1 g/mol
InChI Key: ZHSXZXHOSOJDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

FTT5 LLNs (Functionalized Lipid-like Nanoparticles) are a novel class of biodegradable nanomaterials designed for the efficient delivery of messenger RNA (mRNA) in vivo. These particles are derived from the ionizable cationic amino lipid TT3 and are specifically engineered with tunable biodegradable ester chains, which allow for effective packaging of large mRNA constructs and subsequent rapid clearance from the body . A key research value of this compound is their demonstrated high efficiency in liver-targeted delivery. In preclinical studies, systemically administered this compound showed a strong preference for the liver and mediated robust protein expression . They have proven effective for delivering long mRNAs, such as the ~4.5 kb human Factor VIII (hFVIII) mRNA, successfully restoring plasma FVIII activity in a mouse model of hemophilia A . Furthermore, this compound are a powerful tool for gene editing applications. They have achieved a high percentage of base editing in the liver when delivering a ~5.5 kb base editor mRNA along with a single guide RNA targeting the PCSK9 gene at low doses, showcasing their potent application in CRISPR-based research . The cellular uptake of this compound involves multiple endocytic pathways, and they facilitate effective endosomal escape to release their mRNA cargo into the cytoplasm for translation . The spherical nanoparticles are approximately 100 nm in size and exhibit high mRNA encapsulation efficiency, making them an ideal and versatile non-viral delivery platform for advancing mRNA therapeutics and genomic medicine research . This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C120H222N6O15 B12384500 FTT5 LLNs

Properties

Molecular Formula

C120H222N6O15

Molecular Weight

1989.1 g/mol

IUPAC Name

octan-3-yl 9-[3-[[3,5-bis[3-[bis(9-octan-3-yloxy-9-oxononyl)amino]propylcarbamoyl]benzoyl]amino]propyl-(9-octan-3-yloxy-9-oxononyl)amino]nonanoate

InChI

InChI=1S/C120H222N6O15/c1-13-25-55-76-106(19-7)136-112(127)82-61-43-31-37-49-67-91-124(92-68-50-38-32-44-62-83-113(128)137-107(20-8)77-56-26-14-2)97-73-88-121-118(133)103-100-104(119(134)122-89-74-98-125(93-69-51-39-33-45-63-84-114(129)138-108(21-9)78-57-27-15-3)94-70-52-40-34-46-64-85-115(130)139-109(22-10)79-58-28-16-4)102-105(101-103)120(135)123-90-75-99-126(95-71-53-41-35-47-65-86-116(131)140-110(23-11)80-59-29-17-5)96-72-54-42-36-48-66-87-117(132)141-111(24-12)81-60-30-18-6/h100-102,106-111H,13-99H2,1-12H3,(H,121,133)(H,122,134)(H,123,135)

InChI Key

ZHSXZXHOSOJDFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)OC(=O)CCCCCCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCCCCCCC(=O)OC(CC)CCCCC)C(=O)NCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCCCCCCC(=O)OC(CC)CCCCC

Origin of Product

United States

Foundational & Exploratory

for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to FTT5 Lipid-like Nanoparticles (LLNs)

This guide provides a comprehensive technical overview of FTT5 lipid-like nanoparticles (LLNs), a promising non-viral vector for in vivo messenger RNA (mRNA) delivery. It details their mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visualizations of critical pathways and workflows.

Introduction to FTT5 LLNs

FTT5 is a synthetically engineered, biodegradable lipid-like nanoparticle designed for the effective in vivo delivery of mRNA therapeutics.[1][2][3] It belongs to a class of materials known as functionalized TT (FTT) derivatives, which are built upon a TT3 core structure.[4] The key structural feature of FTT5 is the presence of branched ester side chains, which influences its biodegradability and, consequently, its efficacy as a delivery vehicle.[1] this compound have demonstrated significant potential in preclinical studies for protein replacement therapies and gene editing applications.

Mechanism of Action

The therapeutic effect of mRNA delivered by this compound is achieved through a multi-step process that ensures the mRNA cargo reaches the cellular cytoplasm where it can be translated into protein.

2.1. Cellular Uptake: Following systemic administration (e.g., intravenous injection), this compound circulate and accumulate primarily in the liver. The cellular uptake of this compound into target cells is a complex process that involves multiple endocytic pathways. Experimental evidence suggests that macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis all contribute to the internalization of these nanoparticles.

2.2. Endosomal Escape: Once inside the cell and encapsulated within an endosome, the FTT5 LLN must release its mRNA cargo into the cytoplasm. This is a critical and often rate-limiting step in mRNA delivery. This compound are designed to facilitate efficient endosomal escape. The proposed mechanism involves the rupture of the endosomal membrane, allowing the mRNA to enter the cytoplasm and access the translational machinery (ribosomes). The precise molecular interactions driving this membrane disruption are a subject of ongoing research but are thought to be related to the physicochemical properties of the lipid components of the nanoparticle.

2.3. mRNA Translation: Upon successful release into the cytoplasm, the delivered mRNA is translated by the host cell's ribosomes, leading to the synthesis of the encoded therapeutic protein. This protein can then exert its biological function, for example, by replacing a deficient protein or by acting as a gene-editing tool.

Diagram of the FTT5 LLN Mechanism of Action:

FTT5_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cell FTT5_LLN FTT5 LLN (mRNA encapsulated) Endocytosis Cellular Uptake (Multiple Endocytic Pathways) FTT5_LLN->Endocytosis 1. Internalization Endosome Endosome Endocytosis->Endosome 2. Encapsulation Escape Endosomal Escape (Membrane Rupture) Endosome->Escape 3. Release mRNA_Release mRNA Release Escape->mRNA_Release Translation Ribosomal Translation mRNA_Release->Translation 4. Translation Protein Therapeutic Protein Translation->Protein 5. Functional Protein

Caption: Cellular mechanism of FTT5 LLN-mediated mRNA delivery.

Quantitative Data

The performance and characteristics of this compound have been quantified in several key studies. The following tables summarize the available data.

Table 1: Physicochemical Properties of this compound

ParameterValueReference
Particle Size (Diameter)~100 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential~ -11 mV
mRNA Encapsulation Efficiency~91%

Table 2: In Vivo Efficacy of this compound for Human Factor VIII (hFVIII) mRNA Delivery in Mice

Animal ModelTime Post-InjectionhFVIII Protein Level (ng/mL)hFVIII Activity (% of normal)mRNA Dose (mg/kg)Reference
Wild-Type Mice6 hours> 200-2
Wild-Type Mice12 hours> 200-2
Hemophilia A Mice6 hours> 220~73%2
Hemophilia A Mice12 hours> 220~90%2

Table 3: In Vivo Efficacy of this compound for Adenine Base Editor (ABE) mRNA Delivery for PCSK9 Gene Editing in Mice

Total RNA Dose (mg/kg)A to G Base Editing EfficiencyReference
0.125~40%
0.25~60%
0.5~60%
1.0~60% (plateau)

Experimental Protocols

This section provides an overview of the methodologies used in the formulation and in vivo testing of this compound.

4.1. Formulation of this compound:

This compound are self-assembled nanoparticles composed of the FTT5 lipid, helper lipids, a PEGylated lipid, and the mRNA cargo.

  • Components and Molar Ratios:

    • FTT5 lipid: 20

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): 30

    • Cholesterol: 40

    • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000): 0.75

  • Protocol Overview:

    • The mRNA cargo is dissolved in an aqueous buffer (e.g., citrate buffer).

    • The FTT5 lipid, DOPE, cholesterol, and DMG-PEG2000 are dissolved in ethanol.

    • The ethanolic lipid solution is rapidly mixed with the aqueous mRNA solution. This can be achieved using a microfluidic mixing device for controlled and reproducible nanoparticle formation.

    • The resulting nanoparticle suspension is then purified and concentrated for in vivo use.

Diagram of the FTT5 LLN Formulation Workflow:

FTT5_Formulation_Workflow mRNA_Solution mRNA in Aqueous Buffer Mixing Rapid Microfluidic Mixing mRNA_Solution->Mixing Lipid_Solution FTT5, DOPE, Cholesterol, PEG-Lipid in Ethanol Lipid_Solution->Mixing Self_Assembly Self-Assembly of This compound Mixing->Self_Assembly Purification Purification and Concentration Self_Assembly->Purification Final_Product FTT5 LLN Formulation Purification->Final_Product

References

FTT5 LLNs for mRNA therapeutic applications in vivo

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to FTT5 Lipid-Like Nanoparticles for In Vivo mRNA Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Messenger RNA (mRNA) therapeutics represent a promising frontier in modern medicine, with applications ranging from vaccines to protein replacement therapies and gene editing. A significant challenge in the clinical translation of mRNA therapies is the development of safe and effective in vivo delivery systems. Lipid-like nanoparticles (LLNs) have emerged as a leading platform for mRNA delivery. This technical guide focuses on FTT5, a novel functionalized lipid-like nanoparticle, which has demonstrated high efficacy for in vivo delivery of long-chain mRNAs for therapeutic applications. This document provides a comprehensive overview of FTT5 LLNs, including their formulation, physicochemical properties, and performance in preclinical models, with detailed experimental methodologies and data presented for researchers in the field.

FTT5 LLN: Physicochemical Characteristics

FTT5 is a member of the functionalized TT derivatives (FTT) series of lipid-like materials.[1][2][3] These materials were developed to enhance the in vivo delivery of mRNA. FTT5 was identified as a lead candidate due to its superior performance in preclinical screenings.[1][2] The physicochemical properties of this compound encapsulating mRNA are summarized in the table below.

PropertyValueMethod of Measurement
Size (Diameter)~100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential~ -11 mVNot specified
mRNA Encapsulation Efficiency~ 91%Not specified
MorphologySphericalCryo-Transmission Electron Microscopy (cryo-TEM)

Experimental Protocols

Formulation of this compound

The formulation of this compound is achieved through the rapid mixing of an ethanol phase containing the lipids and an aqueous phase containing the mRNA. This process can be performed using mechanical pipetting for smaller-scale preparations or a microfluidic device for more controlled and scalable production.

Materials:

  • FTT5 lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA (e.g., human Factor VIII mRNA, base editor mRNA)

  • Ethanol

  • Aqueous buffer (e.g., citrate buffer)

Protocol:

  • Preparation of Lipid Stock Solutions: Dissolve FTT5, DOPE, cholesterol, and DMG-PEG2000 in ethanol to create a stock solution. The molar ratio of the components in the final formulation is a critical parameter that may be optimized. For the initial FTT screenings, a molar ratio of 20:30:40:0.75 (FTT lipids:DOPE:cholesterol:DMG-PEG2000) was used.

  • Preparation of mRNA Solution: Dissolve the mRNA in an aqueous buffer.

  • Formation of LLNs: Rapidly mix the ethanol-lipid solution with the aqueous mRNA solution. For in vivo studies, a microfluidic mixing device is often employed to ensure consistent and reproducible nanoparticle formation.

  • Purification and Concentration: The resulting LLN suspension is typically dialyzed against a suitable buffer (e.g., PBS) to remove ethanol and unconjugated components. The formulation can then be concentrated to the desired final concentration.

In Vivo mRNA Delivery in Mice

The following protocol describes a general procedure for the intravenous administration of this compound to mice for evaluating mRNA delivery and expression.

Animal Models:

  • Wild-type mice (e.g., C57BL/6)

  • Disease models (e.g., Hemophilia A mice)

Protocol:

  • Animal Handling: All animal experiments should be conducted in accordance with institutional guidelines and approved protocols.

  • Dosing: The FTT5 LLN-encapsulated mRNA is administered to mice via intravenous injection (e.g., tail vein). The dosage is dependent on the specific application. For example, a dose of 2 mg/kg of human Factor VIII (hFVIII) mRNA has been shown to be effective.

  • Sample Collection: At predetermined time points (e.g., 6 and 12 hours post-injection), blood samples are collected for analysis of protein expression. Tissues, such as the liver, can also be harvested for biodistribution and histopathological analysis.

  • Analysis:

    • Protein Quantification: The levels of the expressed protein in the plasma can be quantified using an enzyme-linked immunosorbent assay (ELISA).

    • Protein Activity: The biological activity of the expressed protein can be measured using a relevant functional assay (e.g., a chromogenic assay for FVIII activity).

    • Base Editing Efficiency: For gene-editing applications, genomic DNA is extracted from the target tissue (e.g., liver), and the editing efficiency is determined by deep sequencing of the target locus.

Quantitative Data from In Vivo Studies

Screening of FTT LLNs for In Vivo mRNA Delivery

A series of FTT derivatives (FTT1-FTT10) were screened for their ability to deliver Firefly Luciferase (FLuc) mRNA to the liver in mice. FTT5 demonstrated a significant improvement in luciferase expression compared to the reference lipid-like material, TT3.

LLN FormulationLuciferase Expression Increase (Fold change vs. TT3)
FTT5 ~2.0
FTT5-Mediated hFVIII mRNA Delivery in Hemophilia A Mice

This compound were used to deliver hFVIII mRNA to hemophilia A mice at a dose of 2 mg/kg. The treatment resulted in a significant restoration of hFVIII protein levels and activity.

Time Point (Post-Injection)hFVIII Protein Level (ng/mL)hFVIII Activity (% of normal)
6 hours> 22073%
12 hours> 22090%
FTT5-Mediated Base Editing of PCSK9In Vivo

This compound were also shown to effectively deliver adenine base editor mRNA and a single guide RNA to target the PCSK9 gene in the liver, leading to a high percentage of base editing.

Cellular Uptake and Intracellular Trafficking

Understanding the mechanism by which this compound enter cells and release their mRNA payload is crucial for optimizing their design.

Cellular Uptake Pathway

Studies using endocytic inhibitors have indicated that the cellular uptake of this compound is a complex process involving multiple endocytic pathways. Inhibition of uptake was observed with the following inhibitors:

  • EIPA (5-(N-Ethyl-N-isopropyl)amiloride): ~15% inhibition

  • MβCD (methyl-β-cyclodextrin): ~48% inhibition

  • CPZ (chlorpromazine): ~25% inhibition

This suggests that macropinocytosis, caveolae-mediated endocytosis, and clathrin-mediated endocytosis all contribute to the internalization of this compound.

Caption: Cellular uptake of this compound involves multiple endocytic pathways.

Endosomal Escape

A critical step for the efficacy of mRNA delivery is the release of the mRNA from the endosome into the cytoplasm where it can be translated into protein. This compound have been shown to mediate the rupture of endosomal membranes, facilitating this escape.

Biodegradability

The biodegradability of the delivery vehicle is a key safety consideration. FTT5, which contains branched ester side chains, exhibits a slower degradation rate in the liver compared to FTT9, which has linear ester chains. This slower degradation may contribute to the sustained release of the mRNA payload and enhanced protein expression.

Biodegradation_Workflow cluster_administration Administration cluster_liver Liver FTT5_LLN FTT5 LLN (Branched Ester Chains) FTT5_Degradation Slower Degradation (~50% clearance in 48h) FTT5_LLN->FTT5_Degradation Systemic Administration FTT9_LLN FTT9 LLN (Linear Ester Chains) FTT9_Degradation Faster Degradation (>80% clearance in 6h) FTT9_LLN->FTT9_Degradation Systemic Administration Sustained_Effect Sustained mRNA Expression FTT5_Degradation->Sustained_Effect Leads to Transient_Effect Transient mRNA Expression FTT9_Degradation->Transient_Effect Leads to

Caption: Biodegradation of FTT5 and FTT9 LLNs in the liver.

Conclusion

FTT5 lipid-like nanoparticles represent a significant advancement in the field of mRNA therapeutics. Their efficient in vivo delivery of long-chain mRNAs, coupled with a favorable safety profile characterized by biodegradability, makes them a promising platform for a wide range of therapeutic applications, including protein replacement and gene editing. The detailed methodologies and data presented in this guide are intended to facilitate further research and development of FTT5 and other advanced LLN-based mRNA delivery systems.

References

FTT5 Lipid-Like Compound: A Technical Guide to Structure, Properties, and Experimental Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The FTT5 lipid-like compound is a novel, ionizable lipidoid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the in vivo delivery of messenger RNA (mRNA). As a derivative of the functionalized N1,N3,N5-tris(2-aminoethyl)benzene-1,3,5-Tricarboxamide (TT) series of lipids, specifically TT3, FTT5 has demonstrated significant potential in preclinical studies for therapeutic mRNA delivery.[1][2] This technical guide provides a comprehensive overview of the structure, chemical properties, and key experimental protocols related to the FTT5 compound and its formulation into lipid-like nanomaterials (LLNs).

Structure and Chemical Properties

FTT5 is a synthetic, ionizable lipid-like compound.[3] Its structure is based on a TT3 core, which features a phenyl ring with three carboxamide linkers.[2] The key structural feature of FTT5 lies in its branched ester chains, which are designed to be biodegradable.[2] This biodegradability is a crucial aspect of its design, aiming to improve the safety profile of the lipid nanoparticles.

Chemical Identity of FTT5
PropertyValueSource
Chemical Name 9,9′,9′′,9′′′,9′′′′,9′′′′′-[1,3,5-benzenetriyltris(carbonylimino-3,1-propanediylnitrilo)]hexakis-nonanoic acid, 1,1′,1′′,1′′′,1′′′′,1′′′′′-hexakis(1-ethylhexyl) ester
Molecular Formula C₁₂₀H₂₂₂N₆O₁₅
CAS Number 2328129-27-5
Physicochemical Properties of FTT5-Containing Lipid-Like Nanomaterials (LLNs)

FTT5 is a key component in the formulation of lipid-like nanomaterials (LLNs), which are used to encapsulate and deliver mRNA. The physicochemical properties of these nanoparticles are critical for their in vivo performance. The standard formulation of FTT5 LLNs also includes 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG₂₀₀₀).

PropertyValueMethodSource
Size (Hydrodynamic Diameter) ~100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Approximately -11 mVNot specified
mRNA Encapsulation Efficiency ~91%Not specified
Morphology SphericalCryo-Transmission Electron Microscopy (cryo-TEM)

Experimental Protocols

The following sections detail the methodologies for the synthesis of the FTT5 compound, the formulation of FTT5-containing LLNs, and their in vivo application for mRNA delivery as described in the foundational research by Zhang et al. (2020).

Synthesis of FTT5 Lipid-Like Compound

The FTT series of lipid-like compounds, including FTT5, are synthesized through a one-step reductive amination process. This involves the reaction of the core TT3 structure with various lipid aldehydes. For FTT5, the specific aldehyde used results in the characteristic branched ester chains.

Protocol:

  • The core structure, N1,N3,N5-tris(2-aminoethyl)benzene-1,3,5-tricarboxamide (TT3), is reacted with a specific lipid aldehyde containing a branched ester moiety.

  • The reaction proceeds via reductive amination to form the final FTT5 compound.

  • The chemical structure of the synthesized FTT5 is then validated using proton nuclear magnetic resonance (¹H NMR) and mass spectrometry.

Formulation of FTT5 Lipid-Like Nanomaterials (LLNs)

This compound are formulated to encapsulate mRNA for in vivo delivery. The formulation involves the rapid mixing of a lipid-containing ethanol phase with an mRNA-containing aqueous phase.

Materials:

  • FTT5 lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG₂₀₀₀)

  • mRNA (e.g., Firefly luciferase mRNA, human Factor VIII mRNA)

  • Ethanol

  • Citrate buffer

Protocol:

  • Prepare the lipid phase by dissolving FTT5, DOPE, cholesterol, and DMG-PEG₂₀₀₀ in ethanol. The molar ratio of these components is typically 20:30:40:0.75 (FTT5:DOPE:Cholesterol:DMG-PEG₂₀₀₀).

  • Prepare the aqueous phase by dissolving the mRNA in a citrate buffer.

  • Rapidly mix the ethanol phase with the aqueous phase. This can be achieved through mechanical pipetting or using a microfluidic device.

  • The resulting mixture contains the self-assembled this compound encapsulating the mRNA.

In Vivo mRNA Delivery and Evaluation

The efficacy of this compound for in vivo mRNA delivery has been demonstrated in mouse models. The following protocol outlines the general procedure for administration and assessment.

Animal Model:

  • C57BL/6 mice or specific disease models (e.g., hemophilia A mice).

Protocol:

  • Administer the FTT5 LLN-encapsulated mRNA to mice via intravenous injection. The dosage of mRNA can vary depending on the experiment (e.g., 0.5 mg/kg for initial screenings, up to 2 mg/kg for therapeutic studies).

  • At specified time points post-injection (e.g., 6 and 12 hours), collect blood samples or harvest organs for analysis.

  • To assess protein expression from the delivered mRNA, quantify the protein of interest in the collected samples. For example, for human Factor VIII (hFVIII) mRNA delivery, the hFVIII protein level in the plasma can be measured using an enzyme-linked immunosorbent assay (ELISA).

  • For reporter gene studies (e.g., Firefly luciferase), bioluminescence imaging can be performed on the animals at various time points after the injection of a luciferin substrate.

Visualizations

Experimental Workflow for FTT5 LLN Development and Application

The following diagram illustrates the overall workflow from the synthesis of the FTT5 compound to its application in in vivo mRNA delivery and subsequent analysis.

FTT5_Workflow cluster_synthesis FTT5 Synthesis cluster_formulation LLN Formulation cluster_application In Vivo Application & Evaluation TT3 TT3 Core ReductiveAmination Reductive Amination TT3->ReductiveAmination LipidAldehyde Branched Ester Lipid Aldehyde LipidAldehyde->ReductiveAmination FTT5 FTT5 Compound ReductiveAmination->FTT5 FTT5_form FTT5 FTT5->FTT5_form Microfluidics Microfluidic Mixing FTT5_form->Microfluidics HelperLipids DOPE, Cholesterol, DMG-PEG2000 HelperLipids->Microfluidics mRNA mRNA mRNA->Microfluidics FTT5_LLN FTT5 LLN Microfluidics->FTT5_LLN IV_Injection Intravenous Injection (Mouse Model) FTT5_LLN->IV_Injection SampleCollection Sample Collection (Blood/Organs) IV_Injection->SampleCollection Analysis Analysis (ELISA / Bioluminescence) SampleCollection->Analysis Results Therapeutic Protein Expression or Reporter Gene Activity Analysis->Results

Caption: Experimental workflow for the synthesis, formulation, and in vivo application of FTT5.

Conclusion

The FTT5 lipid-like compound represents a significant advancement in the development of biodegradable materials for mRNA delivery. Its unique structure with branched ester chains contributes to its efficacy and improved safety profile. The experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working with FTT5 and similar lipid-based delivery systems. The continued investigation and optimization of FTT5 and its formulations hold great promise for the future of mRNA-based therapeutics.

References

Introduction to Lipid-Like Nanoparticles for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the core principles and methodologies for lipid-like nanoparticles in nucleic acid delivery, designed for researchers, scientists, and drug development professionals.

The advent of nucleic acid-based therapeutics, including small interfering RNA (siRNA), messenger RNA (mRNA), and gene-editing systems, has opened new frontiers in medicine. However, the clinical translation of these powerful modalities is fundamentally dependent on the development of safe and effective delivery systems. Lipid-like nanoparticles (LLNs), or lipidoids, have emerged as a premier class of non-viral vectors, demonstrating remarkable success in protecting and delivering nucleic acid payloads to target cells.[1][2] This technical guide provides a comprehensive overview of LLNs, covering their core concepts, mechanisms of action, key performance data, and detailed experimental protocols for their synthesis, formulation, and evaluation.

Core Concepts of Lipid-Like Nanoparticles

LLNs are synthetic molecules engineered to encapsulate and transport negatively charged nucleic acids across cellular membranes.[2] Unlike traditional liposomes, which often consist of a well-defined lipid bilayer, LLNs are typically composed of four main components that self-assemble into a more complex, dense core structure.[1][3]

  • Ionizable Cationic Lipid: This is the cornerstone component, accounting for approximately 50 mol% of the LNP composition. These lipids possess amine headgroups with pKa values typically in the range of 6.2-6.5, allowing them to be positively charged at a low formulation pH (e.g., pH 4) for efficient encapsulation of nucleic acids. At physiological pH (~7.4), they become nearly neutral, which significantly reduces toxicity. This pH-dependent charge is also crucial for endosomal escape.

  • Helper Lipid: A neutral, often unsaturated, phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine or DSPC) is included to aid in the structural integrity of the nanoparticle.

  • Cholesterol: Making up a significant portion of the LNP, cholesterol helps to stabilize the nanoparticle structure, increase membrane rigidity, and facilitate fusion with the endosomal membrane.

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) is included in small amounts. This PEG layer provides a steric barrier, preventing aggregation and reducing opsonization (the process of being marked for clearance by the immune system), thereby increasing circulation time in the bloodstream.

Mechanism of Nucleic Acid Delivery

The journey of a nucleic acid payload from formulation to therapeutic action is a multi-step process orchestrated by the LLN carrier.

Nucleic_Acid_Delivery_Pathway cluster_formulation 1. Formulation cluster_circulation 2. Circulation & Uptake cluster_release 3. Endosomal Escape & Release cluster_action 4. Therapeutic Action Lipids Lipids in Ethanol LNP LNP Formation (Self-Assembly) Lipids->LNP Microfluidic Mixing NA Nucleic Acid in Acidic Buffer (pH 4) NA->LNP IV_Admin IV Administration Bloodstream Bloodstream (pH 7.4) IV_Admin->Bloodstream Target_Cell Target Cell (e.g., Hepatocyte) Bloodstream->Target_Cell ApoE Binding Endocytosis Endocytosis Target_Cell->Endocytosis Endosome Endosome (pH drops to 5.5-6.5) Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Membrane Fusion (Ionizable Lipid Protonation) NA_Release Nucleic Acid Release Cytoplasm->NA_Release Translation Translation (mRNA) NA_Release->Translation RISC RISC Loading (siRNA) NA_Release->RISC

Caption: The four-stage process of LLN-mediated nucleic acid delivery.

Quantitative Performance Data

The performance of LLN formulations is evaluated using several critical quality attributes. The table below summarizes typical quantitative data for LLN systems designed for siRNA delivery.

ParameterDescriptionTypical RangeFactors Influencing Outcome
Encapsulation Efficiency (EE%) The percentage of nucleic acid successfully loaded into the nanoparticles.> 90%LLN:NA ratio, mixing method (microfluidics yield high EE), pH.
Particle Size (Hydrodynamic Diameter) The average diameter of the nanoparticles in solution. Affects biodistribution and cellular uptake.50 - 150 nmLipid composition, flow rate in microfluidic mixing, PEG-lipid percentage.
Polydispersity Index (PDI) A measure of the heterogeneity of particle sizes in the formulation. Lower values indicate a more uniform population.< 0.2Manufacturing process control (microfluidics improves uniformity).
Zeta Potential (mV) A measure of the surface charge of the nanoparticles. Influences stability and interaction with biological membranes.-15 mV to +15 mV (at pH 7.4)pH of the medium, pKa of the ionizable lipid.
In Vivo Efficacy (ED50) The effective dose required to achieve 50% target gene knockdown in an animal model (e.g., Factor VII in mice).0.005 - 1 mg/kgLLN structure, route of administration, targeting moieties, animal model.

Experimental Protocols

Lipidoid Synthesis via Michael Addition

A powerful method for creating large, diverse libraries of lipid-like materials is the combinatorial synthesis using the Michael addition reaction.

LLN_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification & Characterization Amine Amine Library (e.g., 280 variants) Mixing Combinatorial Mixing (Solvent-free) Amine->Mixing Acrylate Alkyl Acrylate Tails (e.g., 5 variants) Acrylate->Mixing Incubation Incubation (e.g., 80-90°C for 24-48h) Mixing->Incubation Michael Addition Purification Purification (e.g., HPLC for lead candidates) Incubation->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization

Caption: Workflow for combinatorial synthesis of a lipidoid library.

Detailed Methodology:

  • Reactant Preparation: In a multi-well plate format (e.g., 96-well), array a diverse library of commercially available amines and alkyl acrylates.

  • Combinatorial Reaction: Dispense an amine into each well, followed by the addition of an alkyl acrylate or dialkyl maleate, often in a slight excess to ensure the reaction goes to completion.

  • Incubation: Seal the reaction plate and heat it in an oven or on a hot plate at 80-90°C for 24 to 48 hours. The reaction is typically performed solvent-free.

  • Product Isolation: After cooling, the resulting lipidoid library is ready for high-throughput screening. For lead candidates, purification via high-performance liquid chromatography (HPLC) can be performed.

  • Structural Confirmation: The chemical structure of the synthesized lipidoids is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

LLN-siRNA Formulation via Microfluidic Mixing

Reproducible production of LLNs with controlled size and high encapsulation efficiency is reliably achieved using microfluidic mixing.

Detailed Methodology:

  • Solution Preparation:

    • Lipid Phase: Prepare a solution of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol. A common molar ratio is 50:10:38.5:1.5. The total lipid concentration is typically around 8-12.5 mM.

    • Aqueous Phase: Dissolve the siRNA payload in a low pH buffer, such as 25 mM acetate buffer at pH 4.0.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes.

    • Use a syringe pump to drive the two solutions into a microfluidic mixing chip (e.g., a staggered herringbone mixer) at a controlled flow rate ratio, typically 1:3 (ethanol:aqueous). A total flow rate of 2-12 mL/min is common.

  • Nanoparticle Formation: The rapid mixing within the microfluidic channels causes a change in solvent polarity, leading to the self-assembly of lipids and the encapsulation of the siRNA.

  • Purification and Buffer Exchange: The resulting nanoparticle suspension is immediately dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH, which neutralizes the particle surface.

  • Characterization:

    • Size and PDI: Measure using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Determine using a fluorescent dye exclusion assay, such as the RiboGreen assay. The fluorescence is measured before and after lysing the nanoparticles with a detergent (e.g., 1% Triton X-100).

In Vitro Gene Silencing Assay

The biological activity of LLN-siRNA formulations is quantified by measuring the knockdown of a target gene in a cell-based assay.

In_Vitro_Gene_Silencing_Workflow Seed_Cells 1. Seed Cells (e.g., HeLa) in 96-well plate (6x10³ cells/well) Prepare_Complexes 2. Prepare Serial Dilutions of LLN-siRNA Complexes (e.g., 10-100 nM) Treat_Cells 3. Add Complexes to Cells Incubate for 4h Prepare_Complexes->Treat_Cells Change_Media 4. Replace with Fresh Growth Media Incubate for 20-44h Treat_Cells->Change_Media Lyse_Cells 5. Lyse Cells and Extract RNA Change_Media->Lyse_Cells Analysis 6. Analyze mRNA Levels via qRT-PCR Lyse_Cells->Analysis

Caption: Experimental workflow for in vitro gene silencing assays.

Detailed Methodology:

  • Cell Seeding: The day before transfection, seed a relevant cell line (e.g., HeLa cells expressing a reporter like luciferase, or K562 leukemia cells) in a 96-well plate at a density that will result in 60-80% confluency at the time of transfection (e.g., 6,000 cells/well).

  • Preparation of Complexes: Prepare serial dilutions of the LLN-siRNA nanoparticles in serum-free cell culture medium to achieve final siRNA concentrations ranging from, for example, 10 nM to 100 nM. Include a negative control (e.g., non-targeting siRNA) and an untreated control.

  • Cell Treatment: Remove the growth medium from the cells and add the diluted LLN-siRNA complexes.

  • Incubation: Incubate the cells with the nanoparticles for a set period, typically 4 hours, at 37°C. Afterwards, remove the treatment medium and replace it with fresh, complete growth medium. Continue to incubate for another 20-44 hours to allow for gene knockdown to occur.

  • Cell Lysis and RNA Extraction: Lyse the cells and extract total RNA using a suitable kit or protocol.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Reverse transcribe the extracted RNA to cDNA.

    • Perform real-time PCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the relative gene expression to determine the percentage of knockdown compared to the negative control.

Conclusion

Lipid-like nanoparticles have fundamentally transformed the landscape of nucleic acid therapeutics, providing a clinically validated solution to the delivery challenge. Their modular design allows for extensive optimization through high-throughput synthesis and screening, leading to the identification of highly potent and safe delivery vectors. The methodologies detailed in this guide for synthesis, formulation, and in vitro testing represent the core workflows employed in the field. A thorough understanding and precise execution of these protocols are essential for the continued development and refinement of LLN technology, which will undoubtedly underpin the next generation of genetic medicines.

References

In-Depth Technical Guide: The Endosomal Escape Mechanism of FTT5 Lipid-Like Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective intracellular delivery of therapeutic payloads, such as messenger RNA (mRNA), is a critical bottleneck in the development of novel nanomedicines. A key hurdle in this process is the efficient escape of the delivery vehicle and its cargo from the endosomal pathway to reach the cytoplasm, where the therapeutic can exert its function. FTT5, a functionalized lipid-like nanoparticle (LLN), has emerged as a promising non-viral vector for in vivo mRNA delivery, demonstrating high efficacy in preclinical models.[1][2] This technical guide provides an in-depth exploration of the core mechanism by which FTT5 LLNs achieve endosomal escape, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of FTT5 LLN Endosomal Escape: A Biophysical Perspective

The endosomal escape of this compound is primarily attributed to a pH-dependent disruption of the endosomal membrane. This process is driven by the principal component of the nanoparticle, the ionizable lipid FTT5. The unique chemical structure of FTT5, featuring a specific amine core and branched ester side chains, is crucial to its function.[2]

The proposed mechanism unfolds as follows:

  • Endocytosis and Endosomal Acidification: this compound are internalized by cells through multiple endocytic pathways.[2][3] Once inside the cell, the nanoparticles are trafficked into endosomes. As the endosome matures, its internal pH progressively drops from the neutral pH of the extracellular environment to an acidic pH of approximately 5.0-6.5.

  • Protonation of FTT5: The FTT5 lipid is an ionizable lipid, meaning it has a pKa value that allows it to remain largely neutral at physiological pH (around 7.4) but become protonated and thus positively charged in the acidic environment of the endosome.

  • Interaction with Endosomal Membrane: The newly acquired positive charge on the FTT5 molecules within the LLN facilitates electrostatic interactions with the negatively charged lipids present in the inner leaflet of the endosomal membrane, such as phosphatidylserine.

  • Membrane Destabilization and Rupture: This interaction, coupled with the conical shape of the FTT5 lipid due to its branched lipid tails, is hypothesized to induce a phase transition in the endosomal membrane. This leads to the formation of non-bilayer lipid structures, such as hexagonal (HII) phases, which destabilize the membrane architecture. This destabilization ultimately results in the rupture of the endosomal membrane, releasing the mRNA cargo into the cytoplasm. Evidence for this membrane rupture has been observed through calcein release assays, where the diffusion of the fluorescent dye calcein from the endosome into the cytosol is indicative of a loss of endosomal membrane integrity.

The helper lipids included in the FTT5 LLN formulation, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol, also play a critical role in this process. DOPE, a cone-shaped lipid, is known to promote the formation of non-bilayer phases and enhance membrane fusion. Cholesterol can modulate membrane fluidity and packing, potentially further facilitating the disruption of the endosomal membrane.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Physicochemical Properties of this compound

ParameterValueReference
Size (Diameter)~100 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential~ -11 mV
mRNA Encapsulation Efficiency~ 91%

Table 2: Cellular Uptake and Endocytic Pathway Involvement of this compound

Endocytic InhibitorTarget PathwayInhibition of Cellular Uptake (%)Reference
5-(N-Ethyl-N-isopropyl)amiloride (EIPA)Macropinocytosis~15%
Methyl-β-cyclodextrin (MβCD)Caveolae-mediated endocytosis~48%
Chlorpromazine (CPZ)Clathrin-mediated endocytosis~25%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Calcein Endosomal Escape Assay

This assay qualitatively and quantitatively assesses the ability of this compound to disrupt endosomal membranes by monitoring the release of the fluorescent dye calcein from endosomes into the cytoplasm.

Materials:

  • Hep3B cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Calcein (acetoxymethyl ester form - Calcein-AM, and free acid form)

  • This compound encapsulating the desired mRNA cargo

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscope or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed Hep3B cells in a 24-well plate or on glass-bottom dishes suitable for microscopy at a density that allows for overnight attachment and growth to approximately 70-80% confluency.

  • Calcein Loading:

    • Prepare a stock solution of Calcein-AM in anhydrous DMSO.

    • Dilute the Calcein-AM stock solution in serum-free DMEM to a final working concentration (typically 1-5 µM).

    • Wash the cells once with PBS.

    • Incubate the cells with the Calcein-AM working solution for 30 minutes at 37°C. During this time, Calcein-AM will enter the cells and be cleaved by intracellular esterases into the membrane-impermeant fluorescent calcein, which will be sequestered in the endosomes upon endocytosis.

    • Wash the cells three times with PBS to remove extracellular Calcein-AM.

  • FTT5 LLN Treatment:

    • Prepare dilutions of this compound in complete cell culture medium at the desired concentrations.

    • Add the FTT5 LLN solutions to the calcein-loaded cells.

    • Incubate for a predetermined time course (e.g., 2, 4, 6 hours) at 37°C.

  • Imaging and Quantification:

    • Confocal Microscopy (Qualitative and Semi-Quantitative):

      • Wash the cells with PBS.

      • Image the cells using a confocal microscope with appropriate excitation and emission wavelengths for calcein (e.g., 495 nm excitation, 515 nm emission).

      • Observe the distribution of calcein fluorescence. A diffuse, cytosolic fluorescence indicates endosomal escape, while a punctate pattern indicates that calcein is still retained within endosomes.

      • Image analysis software can be used to quantify the fluorescence intensity in the cytosol versus puncta.

    • Fluorescence Plate Reader (Quantitative):

      • Lyse the cells using a suitable lysis buffer.

      • Measure the total calcein fluorescence in the cell lysate using a fluorescence plate reader. An increase in fluorescence compared to control cells (treated with calcein but not this compound) indicates calcein release from the quenched environment of the endosome.

Protocol 2: Endocytosis Inhibition Assay

This assay determines the primary pathways of cellular uptake for this compound by using chemical inhibitors of specific endocytic routes.

Materials:

  • Hep3B cells (or other suitable cell line)

  • DMEM with 10% FBS

  • This compound encapsulating a fluorescently labeled mRNA (e.g., Cy5-mRNA)

  • Endocytic inhibitors:

    • Chlorpromazine (CPZ) for clathrin-mediated endocytosis

    • Methyl-β-cyclodextrin (MβCD) for caveolae-mediated endocytosis

    • 5-(N-Ethyl-N-isopropyl)amiloride (EIPA) for macropinocytosis

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed Hep3B cells in a 24-well plate and allow them to attach overnight.

  • Inhibitor Pre-treatment:

    • Prepare working solutions of the endocytic inhibitors in serum-free DMEM at concentrations known to be effective and non-toxic for the chosen cell line.

    • Wash the cells once with PBS.

    • Pre-incubate the cells with the inhibitor solutions for 30-60 minutes at 37°C. Include a control group with no inhibitor.

  • FTT5 LLN Treatment:

    • Prepare this compound containing fluorescently labeled mRNA in serum-free DMEM.

    • Following the pre-incubation period, add the this compound to the cells (in the continued presence of the inhibitors).

    • Incubate for a defined period (e.g., 2-4 hours) at 37°C.

  • Sample Preparation for Flow Cytometry:

    • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • Detach the cells from the plate using a gentle cell scraper or a non-enzymatic cell dissociation solution.

    • Resuspend the cells in PBS or a suitable buffer for flow cytometry.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the labeled mRNA within the cells.

    • Gate on the live cell population.

    • Quantify the mean fluorescence intensity (MFI) for each treatment group.

    • Calculate the percentage of uptake inhibition for each inhibitor compared to the control group (no inhibitor) using the formula:

      • % Inhibition = (1 - (MFI_inhibitor / MFI_control)) * 100

Visualizations

Signaling Pathways and Experimental Workflows

Endosomal_Escape_Pathway FTT5 LLN Endosomal Escape Pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Environment FTT5_LLN FTT5 LLN (Neutral Charge) Endocytosis Cellular Uptake (Multiple Pathways) FTT5_LLN->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Protonation FTT5 Protonation (Positive Charge) Late_Endosome->Protonation Membrane_Interaction Interaction with Endosomal Membrane Protonation->Membrane_Interaction Membrane_Rupture Endosomal Membrane Rupture Membrane_Interaction->Membrane_Rupture mRNA_Release mRNA Release into Cytoplasm Membrane_Rupture->mRNA_Release Calcein_Assay_Workflow Calcein Endosomal Escape Assay Workflow Seed_Cells Seed Cells in Plate/Dish Load_Calcein Load Cells with Calcein-AM Seed_Cells->Load_Calcein Wash_Cells_1 Wash to Remove Excess Calcein-AM Load_Calcein->Wash_Cells_1 Treat_LLNs Treat Cells with this compound Wash_Cells_1->Treat_LLNs Incubate Incubate for Time Course Treat_LLNs->Incubate Analyze Analyze Calcein Distribution Incubate->Analyze Microscopy Confocal Microscopy (Qualitative) Analyze->Microscopy Plate_Reader Fluorescence Plate Reader (Quantitative) Analyze->Plate_Reader Endocytosis_Inhibition_Workflow Endocytosis Inhibition Assay Workflow Seed_Cells Seed Cells in 24-Well Plate Pre_treat Pre-treat with Endocytic Inhibitors Seed_Cells->Pre_treat Treat_LLNs Treat with Fluorescent this compound Pre_treat->Treat_LLNs Incubate Incubate for Uptake Treat_LLNs->Incubate Prepare_for_FACS Prepare Cells for Flow Cytometry Incubate->Prepare_for_FACS Analyze_FACS Analyze by Flow Cytometry Prepare_for_FACS->Analyze_FACS Quantify_Inhibition Quantify Uptake Inhibition Analyze_FACS->Quantify_Inhibition

References

An In-depth Technical Guide to FTT5 Lipid-Like Nanoparticles for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This guide provides a comprehensive overview of the key advantages, experimental validation, and technical protocols associated with FTT5 lipid-like nanoparticles (LLNs) for the delivery of messenger RNA (mRNA).

Introduction: The Promise of FTT5 LLNs in mRNA Therapeutics

The landscape of modern medicine is being reshaped by the therapeutic potential of messenger RNA (mRNA). From vaccines to protein replacement therapies and gene editing, mRNA offers a versatile platform for treating a myriad of diseases.[1][2][3] However, the inherent instability and negative charge of mRNA molecules necessitate sophisticated delivery systems to protect them from degradation and facilitate their entry into target cells.[1] Lipid-based nanoparticles have emerged as a leading platform for mRNA delivery, with functionalized TT derivatives (FTT) representing a significant advancement in this field.

Among this class of novel biomaterials, FTT5 has been identified as a lead candidate for the efficient in vivo delivery of long-chain mRNA. This technical guide delves into the core advantages of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological mechanisms.

Key Advantages of this compound

This compound offer a compelling combination of high efficiency, safety, and versatility for mRNA delivery, making them a promising vehicle for a wide range of therapeutic applications.

  • Enhanced Delivery of Long-Chain mRNA: FTT5 has demonstrated superior efficacy in delivering large mRNA molecules, a critical requirement for many therapeutic proteins and gene-editing systems. This capability has been validated in preclinical models for protein replacement therapy, such as delivering human factor VIII (hFVIII) mRNA (~4.5 kb) in a hemophilia A mouse model.

  • High In Vivo Transfection Efficiency: Compared to earlier generation lipid-like nanoparticles such as TT3, this compound exhibit significantly higher in vivo transfection efficiency, particularly in the liver. Studies using firefly luciferase (FLuc) mRNA have shown an approximately two-fold increase in protein expression in the liver with FTT5 compared to TT3.

  • Potent In Vivo Base Editing: this compound are not only effective for protein expression but also for delivering the necessary components for gene editing. They have been successfully used to co-deliver mRNA encoding an adenine base editor (~5.5 kb) and a single guide RNA (sgRNA), achieving a high percentage of in vivo base editing of genes like PCSK9 at low doses.

  • Favorable Safety Profile: Preclinical studies have indicated that this compound are well-tolerated at therapeutic doses. Histopathological analysis of major organs in treated mice has not revealed significant toxicity, a crucial factor for clinical translation.

  • Efficient Endosomal Escape: A key hurdle in intracellular delivery is the escape of the therapeutic payload from endosomes. This compound are designed to efficiently rupture the endosomal membrane, releasing the mRNA into the cytoplasm where it can be translated.

Physicochemical Properties and In Vivo Performance: A Quantitative Overview

The efficacy of this compound is underpinned by their specific physicochemical characteristics and demonstrated in vivo performance. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Physicochemical Characterization of this compound

ParameterValueMethod of MeasurementReference
Particle Size (Hydrodynamic Diameter)~100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
MorphologySphericalCryo-Transmission Electron Microscopy (Cryo-TEM)
Zeta Potential~ -11 mVDynamic Light Scattering (DLS)
mRNA Encapsulation Efficiency~ 91%Quant-iT RiboGreen Assay

Table 2: In Vivo Efficacy of this compound in Mouse Models

ApplicationmRNA DeliveredDoseAnimal ModelKey FindingReference
Protein ExpressionFirefly Luciferase (FLuc)0.5 mg/kgWild-type Mice~2-fold higher liver expression vs. TT3 LLNs
Protein ReplacementHuman Factor VIII (hFVIII)2 mg/kgWild-type & Hemophilia A Mice>140 ng/mL hFVIII in plasma at 6 and 12 hours
Base EditingAdenine Base Editor & sgRNA (PCSK9)< 0.125 mg/kg (EC50)Wild-type Mice~60% A-to-G editing in the liver

Cellular Uptake and Endosomal Escape Mechanisms

The journey of the FTT5 LLN from injection to mRNA translation involves a series of cellular interactions. Understanding these pathways is crucial for optimizing delivery systems.

Cellular Internalization

This compound are internalized by cells through multiple endocytic pathways. Experimental evidence from studies using endocytic inhibitors suggests the involvement of:

  • Macropinocytosis: Indicated by inhibition with 5-(N-Ethyl-N-isopropyl)amiloride (EIPA).

  • Caveolae-mediated endocytosis: Indicated by inhibition with methyl-β-cyclodextrin (MβCD).

  • Clathrin-mediated endocytosis: Indicated by inhibition with chlorpromazine (CPZ).

The following diagram illustrates the multiple pathways for FTT5 LLN cellular uptake.

G cluster_membrane extracellular Extracellular Space ftt5_lln FTT5 LLN cell_membrane Cell Membrane cytoplasm Cytoplasm macropinocytosis Macropinocytosis ftt5_lln->macropinocytosis EIPA sensitive caveolae Caveolae-mediated Endocytosis ftt5_lln->caveolae MβCD sensitive clathrin Clathrin-mediated Endocytosis ftt5_lln->clathrin CPZ sensitive endosome Endosome macropinocytosis->endosome caveolae->endosome clathrin->endosome mrna_release mRNA Release endosome->mrna_release Endosomal Escape (Membrane Rupture) translation Translation mrna_release->translation protein Therapeutic Protein translation->protein G endosome_intact Intact Endosome (FTT5 LLN internalized) acidification Endosomal Acidification endosome_intact->acidification lln_change FTT5 LLN Conformational Change acidification->lln_change membrane_disruption Endosomal Membrane Rupture lln_change->membrane_disruption mrna_release mRNA Released into Cytoplasm membrane_disruption->mrna_release translation Translation to Protein mrna_release->translation G lipid_sol Lipid Solution (FTT5, DOPE, Cholesterol, PEG) in Ethanol mixing Microfluidic Mixing lipid_sol->mixing mrna_sol mRNA Solution in Citrate Buffer (pH 4) mrna_sol->mixing dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis filtration Sterile Filtration (0.22 µm) dialysis->filtration final_product FTT5 LLN Formulation filtration->final_product

References

Methodological & Application

FTT5 Lipid-Linked Nanocarriers (LLNs): Application Notes and Protocols for Synthesis and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and formulation of FTT5 lipid-linked nanocarriers (LLNs). FTT5 is an ionizable lipid that has demonstrated high efficiency in delivering long-chain mRNA in vivo, making it a significant area of interest for therapeutic applications.[1]

Introduction to FTT5 LLNs

FTT5 is a lipid-like nanomaterial belonging to the functionalized TT derivatives (FTT) series.[1] These materials are designed for the effective in vivo delivery of messenger RNA (mRNA). FTT5-based LLNs have shown particular promise for liver-targeted mRNA delivery.[1] The branched ester chains in the FTT5 structure contribute to a slower degradation rate in the liver, which is thought to enhance the delivery and expression of the mRNA payload.[1] this compound are formulated with other lipid components to form nanoparticles that encapsulate and protect the mRNA cargo, facilitating its delivery to target cells.

Quantitative Data Summary

The physicochemical properties of this compound are critical for their function and efficacy. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

ParameterValueMethod of Measurement
Particle Size (Diameter)~100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential~ -11 mV
mRNA Encapsulation Efficiency~ 91%RiboGreen Assay
MorphologySphericalCryo-Transmission Electron Microscopy (cryo-TEM)

Data sourced from multiple studies.[2]

Table 2: In Vivo Performance of this compound

ParameterObservationAnimal Model
Biodegradation in LiverSlower clearance compared to linear ester chain LLNs (e.g., FTT9), with up to 50% clearance in 48 hours.Mice
In Vivo EfficacyApproximately twofold higher luciferase expression in the liver compared to TT3 LLNs.Mice

Data sourced from multiple studies.

Experimental Protocols

Synthesis of FTT5 Lipid

The FTT5 lipid is synthesized through a one-step reductive amination of a core amine structure with lipid aldehydes. While the precise, detailed protocol for FTT5 synthesis is not publicly available and is likely proprietary, a general procedure based on reductive amination is provided below. Researchers should optimize the specific reactants, stoichiometry, and reaction conditions for their specific needs.

Materials:

  • Core amine structure (proprietary to FTT5)

  • Lipid aldehyde with a branched ester chain

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., dichloromethane or dichloroethane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Purification system (e.g., column chromatography)

Generalized Protocol:

  • Dissolve the core amine structure in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the lipid aldehyde to the solution. The molar ratio of amine to aldehyde should be optimized, typically starting with a 1:2 or 1:3 ratio.

  • Stir the reaction mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for imine formation.

  • Slowly add the reducing agent to the reaction mixture. The reaction is often exothermic, so controlled addition is crucial.

  • Allow the reaction to proceed at room temperature for a set time, typically overnight. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).

  • Once the reaction is complete, quench the reaction by slowly adding the quenching solution.

  • Extract the organic layer and wash it with brine.

  • Dry the organic layer over the drying agent, filter, and concentrate the solvent in vacuo.

  • Purify the crude product using column chromatography to obtain the final FTT5 lipid.

Formulation of this compound

This protocol describes the formulation of this compound encapsulating mRNA using a microfluidic mixing approach.

Materials:

  • FTT5 lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA transcript in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Ethanol (200 proof, RNase-free)

  • Microfluidic mixing device and pump system

  • Dialysis or tangential flow filtration system for buffer exchange

Lipid Stock Solution Preparation:

  • Prepare individual stock solutions of FTT5, DOPE, cholesterol, and DMG-PEG2000 in ethanol.

  • Combine the lipid stock solutions to create a final lipid mixture with a molar ratio of 20:30:40:0.75 (FTT5:DOPE:Cholesterol:DMG-PEG2000) .

LLN Formulation Protocol:

  • Prepare the aqueous phase by dissolving the mRNA in the citrate buffer at the desired concentration.

  • Prepare the organic phase consisting of the FTT5 lipid mixture in ethanol.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the aqueous mRNA solution into one syringe and the organic lipid solution into another.

  • Pump the two solutions through the microfluidic mixer at a specific flow rate ratio (e.g., 3:1 aqueous to organic phase). The total flow rate will determine the mixing time and can be optimized to achieve the desired particle size.

  • The rapid mixing of the two phases will cause the lipids to self-assemble and encapsulate the mRNA, forming the this compound.

  • Collect the resulting nanoparticle suspension.

  • Perform buffer exchange using dialysis or tangential flow filtration against a suitable storage buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and unencapsulated mRNA.

  • Sterile-filter the final FTT5 LLN formulation through a 0.22 µm filter.

  • Store the formulated LLNs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of this compound

Protocol for Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute the FTT5 LLN suspension in the storage buffer to an appropriate concentration for DLS analysis.

  • Measure the particle size and PDI using a DLS instrument.

  • Perform measurements in triplicate and report the average values.

Protocol for mRNA Encapsulation Efficiency Determination:

  • Use a fluorescent dye that specifically binds to RNA, such as RiboGreen.

  • Measure the total amount of mRNA in the formulation by disrupting the LLNs with a surfactant (e.g., 0.5% Triton X-100) and measuring the fluorescence.

  • Measure the amount of unencapsulated mRNA in the formulation by measuring the fluorescence of the intact LLN suspension.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100

Visualizations

FTT5_LLN_Formulation_Workflow cluster_prep Preparation of Solutions cluster_mixing Microfluidic Mixing cluster_purification Purification and Final Formulation mRNA_sol mRNA in Aqueous Buffer (pH 4.0) mixer Microfluidic Mixer mRNA_sol->mixer Aqueous Phase lipid_mix FTT5, DOPE, Cholesterol, DMG-PEG2000 in Ethanol lipid_mix->mixer Organic Phase purification Buffer Exchange (Dialysis / TFF) mixer->purification filtration Sterile Filtration (0.22 µm) purification->filtration final_product This compound in Storage Buffer (pH 7.4) filtration->final_product

Caption: Workflow for the formulation of this compound using microfluidic mixing.

LNP_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LNP FTT5 LLN endocytosis Endocytosis LNP->endocytosis endosome Early Endosome (Acidic pH) endocytosis->endosome escape Endosomal Escape endosome->escape FTT5 Protonation Membrane Destabilization mRNA_release mRNA Release escape->mRNA_release translation Protein Translation mRNA_release->translation

Caption: General signaling pathway for lipid nanoparticle uptake and endosomal escape.

References

Application Notes and Protocols for FTT5 LLNs in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide to the preparation and application of FTT5 lipid-like nanoparticles (LLNs) for in vivo studies, particularly for mRNA delivery and therapeutic applications.

FTT5 LLNs are a component of a series of functionalized TT derivative (FTT) lipid-like nanomaterials designed for effective in vivo delivery of mRNA.[1][2][3] These nanoparticles have shown significant promise in preclinical studies for protein replacement therapies and gene editing applications.[1][2] Notably, this compound have been successfully used to deliver human factor VIII (hFVIII) mRNA in hemophilia A mice and have demonstrated a high percentage of in vivo base editing of genes like PCSK9.

Data Summary

Physicochemical Properties of this compound
PropertyValueReference
Size (Diameter)~100 nm
Polydispersity Index (PDI)< 0.2
mRNA Encapsulation Efficiency~91%
Zeta Potential~ -11 mV
In Vivo Performance of this compound
ApplicationAnimal ModelDosageOutcomeReference
hFVIII mRNA DeliveryHemophilia A Mice2 mg/kg mRNARestoration of hFVIII level to normal
PCSK9 Base EditingMiceLow dose of base editor mRNA and sgRNAHigh percentage of base editing

Experimental Protocols

I. Formulation of this compound for In Vivo Studies

This protocol details the preparation of this compound encapsulating mRNA using a microfluidic-based formulation method.

Materials:

  • FTT5 lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA (e.g., hFVIII mRNA)

  • Ethanol

  • Aqueous buffer (e.g., citrate buffer)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis tubing (e.g., 3.5 kD cutoff)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Lipid-Ethanol Solution:

    • Dissolve FTT5 lipid, DOPE, cholesterol, and DMG-PEG2000 in ethanol.

    • The recommended molar ratio is 20:30:40:0.75 (FTT5:DOPE:Cholesterol:DMG-PEG2000).

  • Prepare mRNA-Aqueous Solution:

    • Dissolve the desired mRNA in an aqueous buffer.

  • Microfluidic Mixing:

    • Utilize a microfluidic device for rapid mixing of the lipid-ethanol and mRNA-aqueous solutions. This process facilitates the self-assembly of the LLNs.

  • Incubation:

    • Incubate the resulting formulation at room temperature for 15 minutes.

  • Purification:

    • For in vivo applications, purify the this compound via dialysis against sterile 1x PBS using a 3.5 kD cutoff dialysis tube for 2 hours to remove ethanol and unencapsulated components.

II. Characterization of this compound

It is crucial to characterize the physicochemical properties of the formulated this compound before in vivo administration.

Methods:

  • Size and Polydispersity Index (PDI) Measurement:

    • Use Dynamic Light Scattering (DLS) to determine the size distribution and PDI of the nanoparticles.

  • Zeta Potential Measurement:

    • Employ a Zetasizer to measure the surface charge of the this compound.

  • mRNA Encapsulation Efficiency:

    • Quantify the amount of encapsulated mRNA using a suitable assay (e.g., RiboGreen assay) after separating the free mRNA from the LLNs.

  • Morphology:

    • Visualize the morphology and size of the this compound using Cryo-Transmission Electron Microscopy (Cryo-TEM).

III. In Vivo Administration of this compound

This protocol outlines the intravenous administration of this compound to mice.

Materials:

  • Formulated and characterized this compound

  • Sterile PBS

  • Appropriate animal model (e.g., hemophilia A mice)

  • Syringes and needles for intravenous injection

Procedure:

  • Dose Preparation:

    • Dilute the purified this compound in sterile PBS to the desired mRNA concentration (e.g., 2 mg/kg).

  • Administration:

    • Administer the prepared dose to the mice via intravenous injection.

  • Monitoring and Analysis:

    • Monitor the animals for any adverse effects.

    • At predetermined time points (e.g., 6 and 12 hours post-injection), collect blood or tissue samples for analysis of protein expression (e.g., hFVIII protein levels via ELISA) or gene editing efficiency.

Diagrams

FTT5_LLN_Preparation_Workflow cluster_solutions Solution Preparation cluster_formulation Nanoparticle Formulation cluster_purification Purification and Characterization cluster_invivo In Vivo Application Lipid_Ethanol 1. Prepare Lipid-Ethanol Solution (FTT5, DOPE, Cholesterol, DMG-PEG2000) Microfluidic_Mixing 3. Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing mRNA_Aqueous 2. Prepare mRNA-Aqueous Solution mRNA_Aqueous->Microfluidic_Mixing Incubation 4. Incubation (15 min) Microfluidic_Mixing->Incubation Dialysis 5. Dialysis (vs. PBS) Incubation->Dialysis Characterization 6. Physicochemical Characterization (DLS, Zeta Potential, etc.) Dialysis->Characterization Dose_Prep 7. Dose Preparation Characterization->Dose_Prep Administration 8. Intravenous Administration Dose_Prep->Administration

Caption: Workflow for FTT5 LLN Preparation and In Vivo Administration.

Cellular_Uptake_and_Endosomal_Escape cluster_uptake Cellular Internalization cluster_endosome Intracellular Trafficking cluster_release Payload Release FTT5_LLN FTT5 LLN Endocytosis Multiple Endocytic Pathways FTT5_LLN->Endocytosis Cellular Uptake Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Membrane Rupture Endosome->Endosomal_Escape Escape mRNA_Release mRNA Release into Cytosol Endosomal_Escape->mRNA_Release

Caption: Cellular Uptake and Endosomal Escape of this compound.

References

Formulation of FTT5 Lipid-Like Nanoparticles for Efficient Encapsulation of Long mRNAs

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of long messenger RNA (mRNA) molecules presents a significant opportunity for therapeutic applications, including protein replacement therapies and gene editing. FTT5, a novel functionalized lipid-like nanoparticle (LLN), has demonstrated high efficiency in encapsulating and delivering long mRNAs in vivo. These application notes provide a detailed overview and protocols for the formulation, characterization, and cellular delivery of FTT5 LLNs for encapsulating long mRNAs, intended for researchers, scientists, and professionals in drug development.

This compound are a promising non-viral vector for therapeutic mRNA delivery.[1][2] A key challenge in mRNA therapeutics is the efficient and safe delivery of large mRNA molecules. This compound have been specifically identified as a lead material for the effective delivery of long mRNAs, such as human factor VIII (hFVIII) mRNA (~4.5 kb) and base editor mRNA (~5.5 kb).[1]

Quantitative Data Summary

The physicochemical properties of this compound encapsulating long mRNAs are critical for their in vivo performance. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

ParameterValue
Mean Particle Size (nm)~100
Polydispersity Index (PDI)< 0.2
mRNA Encapsulation Efficiency (%)~91%
Zeta Potential (mV)~ -11

Table 2: In Vivo Efficacy of this compound for Long mRNA Delivery

Long mRNA DeliveredIn Vivo ModelKey Finding
human Factor VIII (hFVIII) mRNA (~4.5 kb)Hemophilia A miceInduced significant production of hFVIII (>220 ng/ml) and restored up to 90% of normal hFVIII activity.
Base editor mRNA (~5.5 kb) & sgRNAMiceDemonstrated a high percentage of in vivo base editing of the PCSK9 gene at a low mRNA dose.

Experimental Protocols

Protocol 1: Formulation of this compound for Long mRNA Encapsulation

This protocol describes the preparation of this compound encapsulating long mRNA using a microfluidic mixing method.

Materials:

  • FTT5 lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • Long mRNA transcript in citrate buffer (pH 4.0)

  • Ethanol, molecular biology grade

  • Nuclease-free water

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve FTT5 lipid, DOPE, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 20:30:40:0.75.

    • The total lipid concentration should be optimized based on the microfluidic system and desired final concentration. A typical starting concentration is 10-20 mg/mL.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the long mRNA transcript in a low pH buffer, such as 10 mM citrate buffer (pH 4.0), to the desired concentration. The optimal mRNA concentration will depend on the desired lipid-to-mRNA ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution into the organic phase inlet and the mRNA solution into the aqueous phase inlet.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the this compound, encapsulating the mRNA.

  • Purification and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS, pH 7.4) for at least 18 hours to remove ethanol and unencapsulated mRNA.

    • Concentrate the dialyzed LNPs using ultracentrifugal filters (e.g., Amicon Ultra).

  • Sterilization and Storage:

    • Sterilize the final FTT5 LLN-mRNA formulation by passing it through a 0.22 µm filter.

    • Store the sterile formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound

1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

  • Dilute a small aliquot of the FTT5 LLN-mRNA formulation in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Perform measurements at a controlled temperature (e.g., 25°C).

2. mRNA Encapsulation Efficiency by RiboGreen Assay:

  • Prepare a standard curve of the free mRNA using the RiboGreen reagent.

  • To measure total mRNA, lyse an aliquot of the FTT5 LLN-mRNA formulation with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated mRNA.

  • Measure the fluorescence of the intact LNPs (for free mRNA) and the lysed LNPs (for total mRNA) using a fluorescence plate reader.

  • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

3. Visualization by Cryogenic Transmission Electron Microscopy (Cryo-TEM):

  • Apply a small volume of the FTT5 LLN-mRNA suspension to a glow-discharged TEM grid.

  • Blot the grid to create a thin film and rapidly plunge-freeze it in liquid ethane.

  • Image the vitrified sample using a cryo-TEM to observe the morphology and lamellarity of the nanoparticles.

Signaling Pathways and Cellular Mechanisms

The efficient delivery of mRNA by this compound relies on their ability to be taken up by target cells and to release their mRNA payload into the cytoplasm.

Cellular Uptake and Endosomal Escape

This compound are internalized by cells through endocytosis. Once inside the cell, they are enclosed within endosomes. For the mRNA to be translated, it must escape the endosome and enter the cytoplasm. The acidic environment of the late endosome is thought to protonate the ionizable FTT5 lipid, leading to the destabilization of the endosomal membrane and subsequent release of the mRNA.

G Cellular Uptake and Endosomal Escape of this compound cluster_extracellular Extracellular Space cluster_cell Target Cell FTT5_LLN FTT5 LLN (encapsulating long mRNA) Endocytosis Endocytosis FTT5_LLN->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome (Acidic pH) Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome mRNA_Release mRNA Release Late_Endosome->mRNA_Release Cytoplasm Cytoplasm Translation Translation (Ribosome) Cytoplasm->Translation mRNA_Release->Cytoplasm Protein Therapeutic Protein Translation->Protein

Caption: Cellular uptake and endosomal escape pathway of this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the formulation and characterization of this compound for long mRNA encapsulation.

G Experimental Workflow for FTT5 LLN Formulation and Characterization Lipid_Prep 1. Prepare Lipid Stock (FTT5, DOPE, Cholesterol, DMG-PEG2000 in Ethanol) Microfluidics 3. Microfluidic Mixing (Aqueous:Organic = 3:1) Lipid_Prep->Microfluidics mRNA_Prep 2. Prepare mRNA Solution (Long mRNA in Citrate Buffer) mRNA_Prep->Microfluidics Purification 4. Dialysis & Concentration Microfluidics->Purification Characterization 5. Characterization Purification->Characterization DLS Size & PDI (DLS) Characterization->DLS RiboGreen Encapsulation Efficiency (RiboGreen) Characterization->RiboGreen CryoTEM Morphology (Cryo-TEM) Characterization->CryoTEM Storage 6. Sterile Filtration & Storage Characterization->Storage

Caption: Workflow for FTT5 LLN formulation and characterization.

Conclusion

This compound represent a significant advancement in the delivery of long mRNA therapeutics. The protocols and data presented in these application notes provide a comprehensive guide for researchers to formulate and characterize this compound for their specific long mRNA of interest. Adherence to these detailed methodologies will facilitate reproducible and efficient encapsulation, paving the way for further pre-clinical and clinical development of novel mRNA-based therapies.

References

Application Notes & Protocols for FTT5 LLNs in hFVIII mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemophilia A is a genetic bleeding disorder characterized by a deficiency in coagulation factor VIII (FVIII).[1][2] Current treatments primarily involve prophylactic protein replacement therapy, which can be burdensome for patients due to the need for frequent infusions.[2][3] Messenger RNA (mRNA) therapeutics offer a promising alternative by enabling the in vivo production of functional hFVIII protein.[1] The primary challenge in mRNA-based therapies lies in the safe and efficient delivery of the mRNA cargo to the target cells.

FTT5, a biodegradable lipid-like nanoparticle (LLN), has emerged as a potent carrier for in vivo delivery of hFVIII mRNA. This novel delivery system has demonstrated the ability to efficiently encapsulate large mRNA molecules, such as the ~4.5 kb hFVIII mRNA, and facilitate high levels of protein expression in animal models of hemophilia A. These application notes provide a comprehensive overview of FTT5 LLNs, including their physicochemical properties, in vivo efficacy, and detailed protocols for their formulation and application in hFVIII mRNA delivery.

Data Presentation

Physicochemical Characteristics of this compound
ParameterValueReference
Size88 to 107 nm
Polydispersity Index (PDI)< 0.3
Zeta Potential~ -11 mV
mRNA Encapsulation Efficiency~ 91%
MorphologySpherical
In Vivo Efficacy of FTT5-hFVIII mRNA LLNs in Hemophilia A Mice
Time PointhFVIII Protein Level (ng/mL)hFVIII Activity (% of normal)Animal ModelDosageReference
6 hours> 22073%Hemophilia A Mice2 mg/kg
12 hours> 22090%Hemophilia A Mice2 mg/kg
In Vivo hFVIII Expression in Wild-Type Mice
Time PointhFVIII Protein Level (ng/mL)Animal ModelDosageReference
6 hours> 140Wild-Type Mice2 mg/kg
12 hours> 140Wild-Type Mice2 mg/kg

Experimental Protocols

Protocol 1: Formulation of FTT5-hFVIII mRNA LLNs

Materials:

  • FTT5 lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • hFVIII mRNA (e.g., FVIII-CO3 (ψ) mRNA)

  • Nuclease-free water

Procedure:

  • Lipid Stock Preparation:

    • Prepare stock solutions of FTT5, DOPE, cholesterol, and DMG-PEG2000 in ethanol.

  • Lipid Mixture Preparation:

    • In an ethanol phase, mix FTT5, DOPE, cholesterol, and DMG-PEG2000 at a molar ratio of 20:30:40:0.75.

  • mRNA Solution Preparation:

    • Dilute the hFVIII mRNA in citrate buffer.

  • LLN Formulation:

    • Mix the lipid-ethanol phase with the mRNA-citrate buffer phase. For small-scale preparations for in vitro studies, a pipetting technique can be used. For in vivo studies, a microfluidic mixing device is recommended to ensure homogeneity and controlled particle size.

  • Purification and Concentration:

    • Dialyze the formulated LLNs against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA.

    • Concentrate the LLN solution using an appropriate centrifugal filter device.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the zeta potential to assess surface charge.

    • Quantify the mRNA encapsulation efficiency using a RiboGreen assay.

Protocol 2: In Vivo Delivery of FTT5-hFVIII mRNA LLNs in Mice

Materials:

  • FTT5-hFVIII mRNA LLNs

  • Hemophilia A mice or wild-type mice

  • Sterile PBS

  • Insulin syringes

Procedure:

  • Animal Handling:

    • Acclimatize mice to the laboratory conditions for at least one week before the experiment.

    • All animal procedures should be performed in accordance with relevant institutional and national guidelines.

  • Dosage Preparation:

    • Dilute the FTT5-hFVIII mRNA LLN solution with sterile PBS to achieve the desired final concentration. A typical dose for efficacy studies is 2 mg/kg of mRNA.

  • Administration:

    • Administer the prepared LLN solution to the mice via intravenous (IV) injection (e.g., through the tail vein).

  • Post-Administration Monitoring:

    • Monitor the animals for any adverse reactions.

Protocol 3: Measurement of hFVIII Protein Level and Activity

Materials:

  • Blood collection tubes containing 3.8% sodium citrate

  • Centrifuge

  • Human FVIII ELISA kit

  • Chromogenic assay kit (Coatest)

Procedure:

  • Blood Collection:

    • At predetermined time points (e.g., 6 and 12 hours post-injection), collect blood from the mice via cardiac puncture.

    • Immediately mix the blood with 3.8% sodium citrate buffer to prevent coagulation.

  • Plasma Preparation:

    • Centrifuge the blood samples at 7500 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the supernatant (plasma).

  • hFVIII Protein Quantification (ELISA):

    • Use a human FVIII-specific ELISA kit that does not cross-react with murine FVIII.

    • Follow the manufacturer's instructions to determine the concentration of hFVIII in the plasma samples. The normal range of hFVIII in humans is 100 to 200 ng/ml.

  • hFVIII Activity Measurement (Coatest Assay):

    • Use a chromogenic assay (Coatest) to determine the functional activity of the expressed hFVIII.

    • Follow the manufacturer's protocol to measure the FVIII activity in the plasma samples.

Visualizations

experimental_workflow cluster_formulation FTT5-hFVIII mRNA LLN Formulation cluster_invivo In Vivo Delivery and Analysis prep_lipids Prepare Lipid Stocks (FTT5, DOPE, Cholesterol, DMG-PEG2000) mix Mix Lipid and mRNA Solutions prep_lipids->mix prep_mrna Prepare hFVIII mRNA Solution in Citrate Buffer prep_mrna->mix purify Purify and Concentrate LLNs mix->purify characterize Characterize LLNs (Size, PDI, Zeta, Encapsulation) purify->characterize administer IV Administration to Mice (2 mg/kg mRNA) characterize->administer blood_collection Blood Collection (6 and 12 hours) administer->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep elisa hFVIII Protein Quantification (ELISA) plasma_prep->elisa coatest hFVIII Activity Measurement (Coatest) plasma_prep->coatest

Caption: Experimental workflow for FTT5-hFVIII mRNA LLN formulation and in vivo evaluation.

cellular_uptake_and_expression cluster_delivery Cellular Delivery cluster_expression Protein Expression lln FTT5-hFVIII mRNA LLN endocytosis Cellular Uptake via Multiple Endocytic Pathways lln->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape (Membrane Rupture) endosome->endosomal_escape mrna_release hFVIII mRNA Release into Cytosol endosomal_escape->mrna_release translation Ribosomal Translation mrna_release->translation protein hFVIII Protein Synthesis translation->protein secretion Protein Secretion protein->secretion circulation Circulating hFVIII secretion->circulation

References

Application Notes and Protocols for FTT5 LLN-Mediated CRISPR/Cas9 Base Editing of the PCSK9 Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2][3] This reduction in LDLR levels leads to decreased clearance of LDL cholesterol (LDL-C) from the bloodstream, a major risk factor for atherosclerotic cardiovascular disease. Genetic studies have shown that loss-of-function mutations in PCSK9 are associated with lower LDL-C levels and a reduced risk of cardiovascular events.[4] This has made PCSK9 an attractive therapeutic target.

CRISPR/Cas9 base editing offers a promising approach for permanently inactivating PCSK9 by introducing precise single-nucleotide changes without inducing double-strand DNA breaks, which are associated with traditional CRISPR/Cas9 nuclease activity.[5] The delivery of base-editing machinery, typically mRNA encoding a base editor and a single guide RNA (sgRNA), into hepatocytes in vivo remains a significant challenge. Functionalized lipid-like nanoparticles (LLNs), particularly the FTT5 variant, have emerged as a potent and safe non-viral vector for the hepatic delivery of nucleic acid therapeutics. FTT5 LLNs have demonstrated high efficiency in delivering base editor mRNA and sgRNA to the liver, leading to robust and durable editing of the PCSK9 gene.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound for CRISPR/Cas9 base editing of the PCSK9 gene, intended for researchers, scientists, and drug development professionals.

Signaling Pathway and Experimental Workflow

PCSK9 Signaling Pathway

The following diagram illustrates the signaling pathway of PCSK9 and its role in LDLR degradation. PCSK9 is secreted and binds to the EGF-A domain of the LDLR on the hepatocyte surface. The PCSK9-LDLR complex is then internalized via clathrin-mediated endocytosis. In the acidic environment of the endosome, the binding affinity between PCSK9 and the LDLR increases, preventing the dissociation and recycling of the LDLR back to the cell surface. Instead, the entire complex is trafficked to the lysosome for degradation. This leads to a reduced number of LDLRs on the cell surface and consequently, elevated levels of circulating LDL-C.

PCSK9_Signaling_Pathway cluster_intracellular Hepatocyte PCSK9 Secreted PCSK9 LDLR LDL Receptor (LDLR) PCSK9->LDLR Binding LDL LDL Particle LDL->LDLR Binding Endosome Early Endosome (Acidic pH) LDLR->Endosome Internalization (Clathrin-mediated) Lysosome Lysosome Endosome->Lysosome Degradation Recycling_Endosome Recycling Endosome Endosome->Recycling_Endosome Dissociation (LDL released) Recycling_Endosome->LDLR Recycling Golgi Golgi Golgi->PCSK9 Secretion Golgi->LDLR ER Endoplasmic Reticulum ER->Golgi Transport PCSK9_synthesis PCSK9 Synthesis LDLR_synthesis LDLR Synthesis

Caption: PCSK9-mediated LDLR degradation pathway.

Experimental Workflow

The general workflow for PCSK9 base editing using this compound involves several key steps, from the design and synthesis of the therapeutic components to in vivo administration and subsequent analysis of editing efficiency and downstream effects.

Experimental_Workflow A 1. Component Design & Synthesis - Adenine Base Editor (ABE) mRNA - PCSK9-targeting sgRNA B 2. FTT5 LLN Formulation - Encapsulation of ABE mRNA and sgRNA A->B C 3. In Vivo Administration - Intravenous injection into animal model (e.g., mouse) B->C D 4. Sample Collection - Liver tissue and blood collection C->D E 5. On-Target Editing Analysis - Deep sequencing of PCSK9 locus D->E F 6. Off-Target Editing Analysis - In silico prediction and deep sequencing D->F G 7. Protein & Lipid Analysis - ELISA for PCSK9 protein levels - Measurement of serum cholesterol D->G H 8. Data Analysis & Interpretation E->H F->H G->H

Caption: In vivo PCSK9 base editing workflow.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on PCSK9 base editing using lipid nanoparticle delivery systems.

Table 1: In Vivo PCSK9 Base Editing Efficiency in Mice

Base EditorDelivery VehicleDose (mg/kg)On-Target Editing Efficiency (%)Reduction in Serum PCSK9 (%)Reduction in LDL-C (%)Reference
ABEmaxLNP1.5~61~95~58
ABE8.8LNP0.25 - 2.0~70~90~60
BE3Adenovirus-~28 (median)>50~30
FTT5 LLNFTT5 LLN0.125High Percentage--

Table 2: In Vivo PCSK9 Base Editing Efficiency in Non-Human Primates (Cynomolgus Macaques)

Base EditorDelivery VehicleDose (mg/kg)On-Target Editing Efficiency (%)Reduction in Serum PCSK9 (%)Reduction in LDL-C (%)Reference
ABEmaxLNP1.5~26~32~14
ABE8.8LNP1.0~63~81~65

Experimental Protocols

Protocol 1: Formulation of this compound for mRNA and sgRNA Co-encapsulation

This protocol details the preparation of this compound encapsulating adenine base editor (ABE) mRNA and PCSK9-targeting sgRNA using a microfluidic mixing device.

Materials:

  • FTT5 lipid (synthesized as described previously)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • ABE mRNA (e.g., ABEmax or ABE8.8)

  • PCSK9-targeting sgRNA (chemically synthesized and purified)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (10 mM, pH 3.0)

  • Phosphate-buffered saline (PBS), nuclease-free

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Nuclease-free tubes and syringes

Procedure:

  • Prepare Lipid Stock Solution (Ethanol Phase):

    • Dissolve FTT5, DOPE, cholesterol, and DMG-PEG2000 in ethanol to prepare individual stock solutions.

    • Combine the lipid stocks in a nuclease-free tube to achieve a final molar ratio of 20:30:40:0.75 (FTT5:DOPE:Cholesterol:DMG-PEG2000).

    • The total lipid concentration in the ethanol phase should be optimized based on the microfluidic device manufacturer's recommendations (typically 10-25 mM).

  • Prepare Nucleic Acid Solution (Aqueous Phase):

    • In a separate nuclease-free tube, dilute the ABE mRNA and sgRNA in citrate buffer (pH 3.0).

    • The ratio of ABE mRNA to sgRNA can be optimized, but a 1:1 weight ratio is a good starting point.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Set the flow rate ratio of the aqueous to ethanol phase (typically 3:1).

    • Initiate the mixing process to allow for the self-assembly of the this compound.

  • Purification and Characterization:

    • Dialyze the resulting LNP solution against PBS overnight at 4°C to remove ethanol and non-encapsulated nucleic acids.

    • Characterize the this compound for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the mRNA and sgRNA using a suitable assay (e.g., RiboGreen assay).

    • Store the formulated this compound at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Administration of this compound in Mice

This protocol describes the intravenous administration of this compound for hepatic delivery in mice.

Materials:

  • Formulated and characterized this compound

  • Animal model (e.g., C57BL/6J mice)

  • Sterile PBS

  • Insulin syringes with appropriate needle gauge

  • Mouse restrainer

  • Anesthesia (optional, depending on institutional guidelines)

Procedure:

  • Dose Preparation:

    • Thaw the FTT5 LLN formulation on ice.

    • Dilute the LLNs to the desired final concentration with sterile PBS. The final injection volume is typically 100-200 µL for a mouse.

    • The dose of total RNA (ABE mRNA + sgRNA) can range from 0.125 to 2.0 mg/kg body weight.

  • Animal Preparation:

    • Weigh each mouse to accurately calculate the injection volume.

    • Place the mouse in a restrainer to immobilize it and expose the tail vein.

  • Intravenous Injection:

    • Disinfect the tail with an alcohol wipe.

    • Carefully insert the needle into the lateral tail vein.

    • Slowly inject the FTT5 LLN suspension.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any adverse reactions.

    • Sample collection (blood and liver tissue) can be performed at various time points post-injection (e.g., 72 hours to several weeks) to assess editing efficiency and downstream effects.

Protocol 3: Analysis of On-Target Base Editing Efficiency by Deep Sequencing

This protocol outlines the steps for quantifying the on-target editing frequency at the PCSK9 locus from genomic DNA isolated from liver tissue.

Materials:

  • Genomic DNA isolated from liver tissue

  • PCR primers flanking the sgRNA target site in the PCSK9 gene

  • High-fidelity DNA polymerase

  • PCR purification kit

  • Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)

  • Bioinformatics software for analyzing deep sequencing data (e.g., CRISPResso2, BE-Analyzer)

Procedure:

  • Genomic DNA Extraction:

    • Isolate high-quality genomic DNA from liver tissue samples using a commercial kit.

  • PCR Amplification of the Target Locus:

    • Design PCR primers to amplify a ~200-300 bp region surrounding the PCSK9 target site.

    • Perform PCR using a high-fidelity polymerase to minimize amplification errors.

  • Library Preparation and Deep Sequencing:

    • Purify the PCR amplicons.

    • Prepare sequencing libraries according to the NGS platform's protocol. This typically involves adding sequencing adapters and barcodes for multiplexing.

    • Perform deep sequencing of the pooled libraries.

  • Data Analysis:

    • Use bioinformatics tools like CRISPResso2 or BE-Analyzer to align the sequencing reads to the reference PCSK9 sequence.

    • Quantify the frequency of the desired A-to-G base conversion at the target site.

    • Analyze the frequency of other mutations, such as insertions, deletions (indels), and other base substitutions.

Protocol 4: Off-Target Editing Analysis

Assessing off-target effects is crucial for evaluating the safety of any genome-editing therapeutic. This protocol provides a general workflow for identifying and quantifying off-target mutations.

Procedure:

  • In Silico Prediction of Potential Off-Target Sites:

    • Use bioinformatics tools (e.g., Cas-OFFinder, BE-Designer) to predict potential off-target sites in the reference genome. These tools identify genomic regions with sequence similarity to the on-target sgRNA sequence.

  • Deep Sequencing of Predicted Off-Target Sites:

    • Design PCR primers to amplify the top-ranked potential off-target loci.

    • Perform deep sequencing of these amplicons from genomic DNA of treated and control animals.

    • Analyze the sequencing data to determine if any editing has occurred at these sites at a frequency significantly above the background sequencing error rate.

  • Unbiased Genome-Wide Off-Target Analysis (Optional):

    • For a more comprehensive assessment, unbiased methods such as GUIDE-seq, CIRCLE-seq, or Digenome-seq can be employed. These methods can identify off-target sites without prior in silico prediction.

Conclusion

The use of this compound for the delivery of CRISPR/Cas9 base editing components represents a powerful and clinically promising strategy for the treatment of hypercholesterolemia by targeting the PCSK9 gene. The protocols and data presented here provide a foundational guide for researchers to design, execute, and analyze experiments in this exciting field. Careful optimization of LNP formulation, dosing, and thorough analysis of on- and off-target editing are critical for the successful translation of this technology into novel therapeutics.

References

Characterization of FTT5 Lipid-Like Nanoparticles using Dynamic Light Scattering (DLS)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

FTT5, an ionizable lipid-like nanoparticle (LLN), has emerged as a promising vector for the in vivo delivery of messenger RNA (mRNA) therapeutics.[1][2][3][4][5] The physicochemical properties of these nanoparticles, such as their size, size distribution, and surface charge, are critical quality attributes that directly influence their stability, biodistribution, cellular uptake, and ultimately, their therapeutic efficacy. Dynamic Light Scattering (DLS) is a non-invasive analytical technique widely used for the characterization of nanoparticles in suspension. This application note provides a detailed protocol for the characterization of FTT5 LLNs using DLS, enabling researchers to reliably assess these critical parameters.

Principle of Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), measures the size of particles in a sample by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles. Smaller particles move more rapidly in suspension, causing faster fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations. By analyzing the correlation of these intensity fluctuations over time, the diffusion coefficient of the particles can be determined. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of the particles. The polydispersity index (PDI) is also determined from the DLS data, providing a measure of the width of the particle size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse sample.

Physicochemical Properties of this compound

Published studies have characterized this compound, revealing key physicochemical properties that are summarized in the table below. These values serve as a benchmark for researchers working with these nanoparticles.

ParameterValueMethodReference
Particle Size (Hydrodynamic Diameter) ~100 nmDLS
Polydispersity Index (PDI) < 0.2DLS
Zeta Potential ~ -11 mVDLS
mRNA Encapsulation Efficiency ~ 91%RiboGreen assay

Experimental Protocol: DLS Characterization of this compound

This protocol provides a step-by-step guide for the DLS analysis of this compound using a Malvern Zetasizer or similar instrument.

Materials and Equipment
  • FTT5 LLN suspension

  • Nuclease-free water or appropriate buffer (e.g., 1x PBS) for dilution

  • DLS instrument (e.g., Malvern Zetasizer Nano series)

  • Low-volume disposable cuvettes (e.g., ZEN0040)

  • Micropipettes and nuclease-free tips

FTT5 LLN Formulation (Representative Protocol)

For researchers preparing their own this compound, a representative formulation protocol using microfluidic mixing is outlined below. The precise molar ratios of the lipid components are crucial for the formation of effective nanoparticles.

  • Prepare Lipid Stock Solutions:

    • Dissolve the ionizable lipid (e.g., FTT5), helper lipid (e.g., DOPE), cholesterol, and PEG-lipid (e.g., C14-PEG-2000) in ethanol to create individual stock solutions.

  • Prepare mRNA Solution:

    • Dilute the mRNA transcript in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).

  • Microfluidic Mixing:

    • Combine the lipid stock solutions in the desired molar ratios to form the organic phase.

    • Load the lipid solution and the mRNA solution into separate syringes.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the organic and aqueous phases at a defined flow rate ratio (typically 1:3 organic to aqueous).

  • Dialysis and Concentration:

    • Dialyze the resulting nanoparticle suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.

    • Concentrate the sample to the desired final concentration using a suitable method like tangential flow filtration.

DLS Sample Preparation
  • Allow the FTT5 LLN suspension to equilibrate to room temperature.

  • Gently vortex the suspension to ensure homogeneity.

  • Dilute the FTT5 LLN suspension with nuclease-free water or the appropriate buffer to a suitable concentration for DLS measurement. The optimal concentration may need to be determined empirically but is typically in the range of 0.1 to 1 mg/mL. The key is to have enough scattering for a stable signal without inducing multiple scattering events.

  • Pipette the diluted sample into a clean, dust-free DLS cuvette. Ensure there are no air bubbles in the cuvette.

DLS Measurement Procedure
  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to stabilize (typically 15-30 minutes).

    • Launch the instrument control software.

  • Method Development:

    • Create a new measurement file or select an appropriate Standard Operating Procedure (SOP).

    • Define the sample and dispersant properties:

      • Dispersant: Select the appropriate solvent (e.g., water) and ensure the correct viscosity and refractive index values are entered for the measurement temperature.

      • Material: Enter the refractive index and absorption of the this compound if known. If not, use an estimate for lipid nanoparticles (e.g., refractive index of 1.45, absorption of 0.001).

    • Set the measurement parameters:

      • Measurement Type: Size

      • Equilibration Time: 120 seconds

      • Number of Measurements: 3

      • Runs per Measurement: Automatic (typically 10-100 runs)

      • Measurement Angle: 173° (for backscatter detection)

      • Temperature: 25°C

  • Sample Measurement:

    • Place the cuvette containing the FTT5 LLN sample into the instrument's cell holder.

    • Initiate the measurement sequence.

  • Data Analysis:

    • The software will generate a size distribution report, including the Z-average diameter (intensity-weighted mean), the polydispersity index (PDI), and the size distribution by intensity, volume, and number.

    • For this compound, the intensity-weighted distribution is typically reported.

Data Interpretation and Troubleshooting

  • Z-Average Diameter: This is the primary size value reported by DLS. For this compound, a size of approximately 100 nm is expected.

  • Polydispersity Index (PDI): This value indicates the breadth of the size distribution. A PDI below 0.2 suggests a relatively uniform population of nanoparticles.

  • High PDI Values (>0.3): May indicate the presence of aggregates or a heterogeneous sample. Consider filtering the sample or optimizing the formulation.

  • Unstable Count Rates: Could be due to a sample that is too dilute or too concentrated, or the presence of large aggregates. Adjust the sample concentration accordingly.

Visualizations

Experimental Workflow for DLS Characterization

DLS_Workflow cluster_prep Sample Preparation cluster_dls DLS Measurement cluster_analysis Data Analysis start FTT5 LLN Suspension dilution Dilute with Buffer start->dilution cuvette Transfer to Cuvette dilution->cuvette instrument Place in DLS Instrument cuvette->instrument measurement Set Parameters & Run Measurement instrument->measurement data Acquire Scattering Data measurement->data analysis Calculate Size, PDI, Zeta Potential data->analysis report Generate Report analysis->report

DLS characterization workflow for this compound.
Cellular Uptake and mRNA Release of this compound

Cellular_Uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ftt5 FTT5 LLN (with mRNA cargo) endocytosis Endocytosis (Clathrin-mediated & Macropinocytosis) ftt5->endocytosis early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome / Lysosome early_endosome->late_endosome Maturation escape Endosomal Escape early_endosome->escape cytosol Cytosol escape->cytosol translation mRNA Translation cytosol->translation protein Therapeutic Protein translation->protein

Cellular uptake and endosomal escape of this compound.

Conclusion

Dynamic Light Scattering is an essential technique for the characterization of this compound. By following the detailed protocol outlined in this application note, researchers can obtain reliable data on particle size, PDI, and zeta potential. This information is critical for ensuring the quality and consistency of FTT5 LLN formulations, which is paramount for the successful development of mRNA-based therapeutics. The provided benchmarks and workflows serve as a valuable resource for scientists and professionals in the field of drug delivery.

References

Application Note: Morphological Analysis of FTT5 Lipid-Like Nanoparticles using Cryo-TEM Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTT5, a functionalized lipid-like nanoparticle (LLN), has emerged as a promising non-viral vector for the delivery of mRNA therapeutics.[1][2][3] Its efficacy in delivering long mRNA molecules for applications such as protein replacement therapy and gene editing has been demonstrated.[1][4] A critical aspect of developing and optimizing these lipid-based drug delivery systems is the thorough characterization of their physicochemical properties, including their size, shape, and internal structure. Cryo-transmission electron microscopy (Cryo-TEM) is an indispensable tool for the high-resolution structural and morphological analysis of lipid nanoparticles in their near-native, hydrated state. This application note provides a detailed protocol for the morphological analysis of FTT5 LLNs using Cryo-TEM.

This compound are part of a series of functionalized TT derivatives designed to improve in vivo mRNA delivery. In preclinical studies, this compound have shown high efficiency in delivering mRNA to the liver. Characterization by Cryo-TEM has revealed that this compound possess a spherical morphology with a diameter of approximately 100 nm, which is consistent with measurements from dynamic light scattering (DLS). This detailed morphological insight is crucial for understanding the structure-function relationship of these nanoparticles and ensuring manufacturing consistency.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for their development as effective drug delivery vehicles. The key parameters that are routinely assessed are summarized in the table below.

PropertyMethodResultReference
Particle Size (Diameter)Dynamic Light Scattering (DLS)~100 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2
MorphologyCryo-Transmission Electron Microscopy (Cryo-TEM)Spherical
Zeta PotentialElectrophoretic Light ScatteringNot specified in the provided context
mRNA Encapsulation EfficiencyRiboGreen AssayNot specified in the provided context

Experimental Protocol: Cryo-TEM Imaging of this compound

This protocol outlines the key steps for the preparation and imaging of this compound using Cryo-TEM.

Materials:

  • FTT5 LLN suspension

  • TEM grids (e.g., Lacey Carbon or C-flat™)

  • Pipette and tips

  • Blotting paper

  • Vitreous ice cryo-plunger (e.g., Vitrobot™)

  • Liquid ethane

  • Liquid nitrogen

  • Cryo-TEM holder

  • Transmission Electron Microscope equipped with a cryo-stage and a low-dose imaging system

Procedure:

  • Glow Discharge of TEM Grids: To render the grid surface hydrophilic for optimal sample application, place the TEM grids in a glow discharge system and treat for 30-60 seconds.

  • Sample Application: In a controlled environment with high humidity to prevent sample evaporation, apply 3-4 µL of the FTT5 LLN suspension to the carbon side of the glow-discharged TEM grid.

  • Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the suspension spanning the grid holes. The blotting time is a critical parameter and typically ranges from 2 to 5 seconds.

  • Plunge-Freezing: Immediately after blotting, rapidly plunge the grid into a container of liquid ethane cooled by liquid nitrogen. This vitrifies the thin film of the sample, preserving the native structure of the this compound.

  • Storage: Transfer the vitrified grid into a grid box submerged in liquid nitrogen for storage until imaging.

  • Cryo-TEM Imaging:

    • Carefully load the grid onto a cryo-TEM holder under liquid nitrogen.

    • Transfer the holder into the cryo-electron microscope.

    • Maintain the specimen temperature at or below -170°C.

    • Identify areas with a suitable ice thickness for imaging.

    • Acquire images at various magnifications under low-dose conditions to minimize radiation damage to the sample.

  • Data Analysis:

    • Analyze the acquired images to determine the morphology, size distribution, and lamellarity of the this compound.

    • Image analysis software can be used for automated or semi-automated particle detection and measurement.

Visualizing the Experimental Workflow and Cellular Uptake

To better illustrate the experimental process and the biological context of FTT5 LLN function, the following diagrams have been generated.

CryoTEM_Workflow A FTT5 LLN Suspension C Sample Application (3-4 µL) A->C B Glow-Discharged TEM Grid B->C D Blotting to Create Thin Film C->D E Plunge-Freezing in Liquid Ethane D->E F Vitrified Sample on Grid E->F G Transfer to Cryo-TEM F->G H Low-Dose Imaging G->H I Image Analysis (Morphology, Size) H->I

Caption: Experimental workflow for Cryo-TEM imaging of this compound.

FTT5_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments A FTT5 LLN carrying mRNA B Endocytosis A->B C Endosome B->C D Endosomal Escape C->D E mRNA Release into Cytoplasm D->E F Translation (Protein Production) E->F

Caption: Proposed cellular uptake and endosomal escape pathway of this compound.

Discussion

Cryo-TEM is a powerful technique for the direct visualization of lipid-based nanoparticle morphology. For this compound, Cryo-TEM analysis confirms the formation of spherical vesicles, which is a critical quality attribute for their function as a drug delivery system. The ability to observe individual particles allows for the assessment of sample homogeneity and the detection of any aggregates or contaminants.

The protocol provided here offers a standardized method for the preparation and imaging of this compound. It is important to note that optimization of the blotting time and ice thickness may be required for different formulations or concentrations of this compound. The inclusion of diagrams for both the experimental workflow and the cellular uptake pathway provides a comprehensive overview for researchers in the field of drug development. Further characterization using advanced Cryo-EM techniques, such as cryo-electron tomography (cryo-ET), could provide three-dimensional information about the internal structure of this compound and the encapsulation of mRNA.

Conclusion

Cryo-TEM is an essential analytical tool for the morphological characterization of this compound. The detailed protocol and accompanying diagrams in this application note provide a valuable resource for researchers and scientists working on the development of lipid-based nanoparticle drug delivery systems. The insights gained from Cryo-TEM analysis are crucial for ensuring the quality, consistency, and efficacy of these advanced therapeutics.

References

Application Notes and Protocols: FTT5 Lipid-Like Nanoparticles for Hemophilia A Gene Therapy Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hemophilia A is an X-linked genetic disorder characterized by a deficiency or dysfunction of coagulation Factor VIII (FVIII), a critical protein in the blood clotting cascade.[1][2] Standard treatment involves prophylactic infusions of FVIII protein, which can be costly, inconvenient, and carry risks of inhibitor development.[3][4] Messenger RNA (mRNA) therapeutics delivered via lipid-based nanoparticles offer a promising alternative, enabling the patient's own cells to produce the missing protein.[5]

The FTT5 lipid-like nanoparticle (LLN) is a biodegradable nanomaterial specifically identified as a highly efficient vehicle for the in vivo delivery of long mRNAs, such as the ~4.5 kb human FVIII (hFVIII) mRNA. This platform has demonstrated the ability to restore FVIII levels to normal activity in hemophilia A mouse models, highlighting its potential as a non-viral gene therapy approach. These notes provide an overview of FTT5 LLN applications, quantitative efficacy data, and detailed protocols for use in preclinical hemophilia A models.

Key Applications

  • Protein Replacement Therapy: Delivery of hFVIII mRNA to restore physiological levels of functional FVIII protein.

  • Preclinical Efficacy Studies: Evaluation of therapeutic efficacy in hemophilia A animal models.

  • Safety and Toxicology Studies: Assessment of the safety profile of the FTT5 LLN delivery system.

  • Gene Editing: Co-delivery of base editor mRNA and single guide RNA for gene correction applications.

Quantitative Data Summary: In Vivo Efficacy of FTT5-hFVIII mRNA LLNs

The following table summarizes the key quantitative results from a proof-of-concept study using FTT5 LLNs to deliver human FVIII mRNA in a hemophilia A mouse model.

ParameterAnimal ModelDosage (mRNA)Time PointResultFVIII ActivityReference
hFVIII Protein Level Wild-Type Mice2 mg/kg6 and 12 hours> 140 ng/mLNot Specified
hFVIII Protein Level Hemophilia A Mice2 mg/kg6 and 12 hours> 220 ng/mLNot Specified
hFVIII Activity Hemophilia A Mice2 mg/kg6 hoursNot Specified73% of normal
hFVIII Activity Hemophilia A Mice2 mg/kg12 hoursNot Specified90% of normal

Mechanism of Action and Experimental Workflow

The FTT5 LLN system facilitates the delivery of hFVIII mRNA primarily to the liver, the main site of protein production. The workflow involves formulating the LLNs with the mRNA cargo, administering them systemically, and subsequent analysis of protein expression, function, and safety.

FTT5 LLN Mechanism of Action cluster_0 In Vivo Delivery cluster_1 Cellular Mechanism cluster_2 Therapeutic Outcome LNP FTT5-hFVIII mRNA LLN Injection Intravenous Injection LNP->Injection Administration Liver Liver Uptake (Primary Target) Injection->Liver Endosome Endosomal Escape Liver->Endosome Cellular Entry Translation mRNA Translation (Ribosomes) Endosome->Translation mRNA Release Protein hFVIII Protein Synthesis & Secretion Translation->Protein Circulation Secreted hFVIII in Bloodstream Protein->Circulation Correction Restoration of Blood Coagulation Circulation->Correction

Caption: FTT5 LLN mechanism for hFVIII mRNA delivery and therapeutic action.

Experimental Workflow cluster_analysis 5. Downstream Analysis Start Start: hFVIII mRNA & FTT5 LLN Components Formulation 1. FTT5 LLN Formulation (Encapsulation of mRNA) Start->Formulation QC 2. Quality Control (Size, Zeta Potential, Encapsulation Efficiency) Formulation->QC Administration 3. In Vivo Administration (IV injection into Hemophilia A mice) QC->Administration Collection 4. Sample Collection (Blood, Tissues at defined time points) Administration->Collection ELISA hFVIII Protein Quantification (ELISA Assay) Collection->ELISA Activity hFVIII Activity Measurement (Coatest / aPTT Assay) Collection->Activity Histo Histopathology (Safety Assessment) Collection->Histo End End: Data Interpretation & Efficacy Assessment ELISA->End Activity->End Histo->End

Caption: General experimental workflow for evaluating this compound in vivo.

Experimental Protocols

FTT5-hFVIII mRNA LLN Formulation

This protocol describes the general method for encapsulating mRNA into this compound. The precise ratios of lipids (FTT5, helper lipids, cholesterol, PEG-lipid) should be optimized for the specific application.

Materials:

  • FTT5 lipid-like material

  • Helper lipids (e.g., DOPE, DSPC)

  • Cholesterol

  • PEG-lipid conjugate

  • hFVIII mRNA in a low pH buffer (e.g., citrate buffer, pH 4.0)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes or tangential flow filtration (TFF) system

Procedure:

  • Lipid Preparation: Dissolve FTT5, helper lipids, cholesterol, and PEG-lipid in ethanol to create the lipid-organic phase.

  • mRNA Preparation: Dilute the hFVIII mRNA stock to the desired concentration in the low pH aqueous buffer.

  • Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Pump the lipid-ethanol solution through one inlet and the mRNA-buffer solution through another at a defined flow rate ratio (e.g., 3:1 aqueous:organic). The rapid mixing precipitates the lipids, which self-assemble and encapsulate the mRNA.

  • Nanoparticle Formation: Collect the resulting nanoparticle suspension from the device outlet.

  • Buffer Exchange & Purification: Dialyze the nanoparticle suspension against sterile PBS (pH 7.4) for at least 12-18 hours at 4°C using an appropriate molecular weight cutoff (e.g., 10 kDa) to remove ethanol and non-encapsulated material. Alternatively, use a TFF system for larger scale preparations.

  • Sterilization & Storage: Filter the final FTT5-hFVIII mRNA LLN solution through a 0.22 µm sterile filter. Aliquot and store at 4°C for short-term use or -80°C for long-term storage.

In Vivo Administration in Hemophilia A Mouse Model

This protocol outlines the intravenous administration of FTT5-hFVIII mRNA LLNs to hemophilia A mice.

Materials:

  • Hemophilia A mice (e.g., FVIII knockout mice)

  • FTT5-hFVIII mRNA LLN solution (formulated as above)

  • Sterile PBS (for dilution, if necessary)

  • Insulin syringes (e.g., 31-gauge)

  • Mouse restrainer

  • Warming lamp or pad

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory conditions. Warm the mice gently using a heat lamp to dilate the lateral tail veins for easier injection.

  • Dose Calculation: Calculate the required volume of the LLN solution based on the target mRNA dose (e.g., 2 mg/kg) and the individual mouse's body weight. The final injection volume is typically 100-200 µL.

  • Administration: Place the mouse in a restrainer. Administer the calculated dose via intravenous (IV) injection into a lateral tail vein.

  • Monitoring: Monitor the mice for any immediate adverse reactions post-injection. Return the mouse to its cage and monitor according to the experimental plan.

Quantification of hFVIII Protein (ELISA)

This protocol is for measuring the concentration of human FVIII protein in mouse plasma.

Materials:

  • Blood samples collected from treated and control mice.

  • Anticoagulant (e.g., sodium citrate).

  • Human FVIII ELISA kit (commercially available).

  • Microplate reader.

Procedure:

  • Sample Collection: At predetermined time points (e.g., 6, 12, 24 hours post-injection), collect blood from the mice via a suitable method (e.g., submandibular or retro-orbital bleed) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples at ~2,000 x g for 15 minutes at 4°C to separate the plasma. Collect the supernatant (plasma) and store at -80°C until analysis.

  • ELISA Protocol: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for hFVIII.

    • Adding plasma samples and a standard curve of known hFVIII concentrations.

    • Incubating, washing, and adding a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of hFVIII in the samples by interpolating from the standard curve.

Histological Analysis for Safety Assessment

This protocol is for evaluating potential tissue-level toxicity of the this compound.

Materials:

  • 4% formaldehyde solution (or 10% neutral buffered formalin).

  • 75% ethanol.

  • Paraffin wax.

  • Microtome.

  • Microscope slides.

  • Hematoxylin and eosin (H&E) stains.

  • Microscope.

Procedure:

  • Tissue Collection: At the study endpoint (e.g., 72 hours post-injection), euthanize the mice.

  • Organ Harvest: Promptly perfuse the animals with PBS and then harvest major organs (liver, spleen, kidneys, lungs, heart).

  • Fixation: Immediately immerse the collected organs in 4% formaldehyde and store overnight at 4°C.

  • Processing: Transfer the fixed tissues into 75% ethanol for storage.

  • Embedding & Sectioning: Dehydrate the tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax. Section the paraffin blocks into thin slices (e.g., 4-5 µm) using a microtome.

  • Staining: Mount the tissue sections on microscope slides. Deparaffinize, rehydrate, and stain with H&E.

  • Imaging & Analysis: Dehydrate, clear, and coverslip the stained slides. Examine the slides under a microscope to assess tissue morphology and identify any pathological changes, such as inflammation, necrosis, or cellular infiltration, comparing treated animals to untreated controls.

References

Application Notes and Protocols for the Delivery of Other Nucleic Acids Using FTT5 Lipid-Like Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTT5 lipid-like nanoparticles (LLNs) have emerged as a potent and versatile platform for the in vivo delivery of messenger RNA (mRNA) and single-guide RNA (sgRNA).[1][2][3] The unique biodegradable nature of the FTT5 lipid, characterized by its branched ester chains, allows for efficient encapsulation of nucleic acids, favorable in vivo biodistribution, and effective endosomal escape, leading to high levels of protein expression or gene editing in target tissues.[2][3]

While the primary focus of published research on FTT5 LLNs has been on mRNA and sgRNA, the adaptable nature of lipid-based nanoparticle systems suggests a strong potential for the delivery of other therapeutic nucleic acids. This document provides detailed application notes and protocols for the prospective use of this compound in the delivery of plasmid DNA (pDNA), microRNA (miRNA), and antisense oligonucleotides (ASOs). The protocols are based on the established FTT5 formulation, combined with best practices from the broader field of lipid nanoparticle-mediated nucleic acid delivery.

Data Presentation: Comparative Overview of Nucleic Acid Delivery with LLNs

The following table summarizes the potential key parameters for the delivery of various nucleic acids using this compound. It is important to note that while data for mRNA and sgRNA delivery with FTT5 is established, the parameters for pDNA, miRNA, and ASOs are extrapolated from studies using other lipid nanoparticle systems and represent anticipated performance.

Nucleic Acid TypeTypical Size RangePotential FTT5 LLN Encapsulation Efficiency (%)Potential In Vivo Delivery TargetKey Therapeutic Application
mRNA 500 - 10,000 nt>90%Liver, SpleenProtein Replacement, Vaccines, Gene Editing
sgRNA (with Cas9 mRNA) ~100 nt>90%LiverGene Editing
Plasmid DNA (pDNA) 3,000 - 12,000 bp80-95%Liver, Spleen, HeartGene Therapy, DNA Vaccines
microRNA (miRNA) 19 - 25 nt>90%Myeloid Cells, TumorsGene Regulation, Cancer Therapy
Antisense Oligonucleotides (ASOs) 15 - 25 nt>90%Liver, Brain, TumorsGene Silencing, Splicing Modulation

Experimental Protocols

FTT5 Lipid-Like Nanoparticle (LLN) Formulation

This protocol describes the preparation of this compound encapsulating a nucleic acid of choice. The molar ratio of the lipid components is based on the formulation reported for mRNA delivery.

Materials:

  • FTT5 lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nucleic acid of interest (pDNA, miRNA, or ASO)

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve FTT5, DOPE, cholesterol, and DMG-PEG2000 in ethanol to prepare individual stock solutions.

  • Prepare Lipid Mixture:

    • In a sterile microcentrifuge tube, combine the lipid stock solutions to achieve a final molar ratio of 20:30:40:0.75 (FTT5:DOPE:Cholesterol:DMG-PEG2000).

    • Vortex the lipid mixture thoroughly.

  • Prepare Nucleic Acid Solution:

    • Dilute the nucleic acid (pDNA, miRNA, or ASO) in citrate buffer (pH 4.0) to the desired concentration.

  • LLN Formulation using Microfluidics:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in citrate buffer) into another syringe.

    • Set the flow rate ratio of the aqueous to ethanol phases to 3:1.

    • Initiate the mixing process to form the this compound.

  • Dialysis and Concentration:

    • Dialyze the resulting LLN solution against PBS (pH 7.4) for at least 12 hours at 4°C to remove ethanol and raise the pH.

    • Concentrate the dialyzed LLNs using an appropriate centrifugal filter device if necessary.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the this compound using dynamic light scattering (DLS).

    • Quantify the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., PicoGreen for pDNA, RiboGreen for miRNA/ASO).

In Vitro Transfection of Adherent Cells with this compound

This protocol outlines a general procedure for transfecting adherent mammalian cells with this compound encapsulating pDNA, miRNA, or ASOs.

Materials:

  • Adherent cells (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Opti-MEM or other serum-free medium

  • This compound encapsulating the nucleic acid of interest

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • On the day of transfection, dilute the this compound in serum-free medium to the desired final concentration of the nucleic acid.

    • Gently mix and incubate for 15-30 minutes at room temperature.

  • Cell Transfection:

    • Remove the cell culture medium from the wells.

    • Add the FTT5 LLN-containing medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add complete medium to the wells. For some cell lines, it may be beneficial to replace the transfection medium with fresh complete medium.

    • Continue to incubate the cells for 24-72 hours, depending on the nucleic acid delivered and the assay to be performed.

  • Assessment of Delivery and Efficacy:

    • pDNA: Assess the expression of the encoded protein by fluorescence microscopy (if a fluorescent reporter is used), western blotting, or an appropriate functional assay.

    • miRNA: Evaluate the downregulation of the target mRNA or protein by qRT-PCR or western blotting.

    • ASO: Measure the reduction in the target mRNA or protein levels by qRT-PCR or western blotting.

In Vivo Administration of this compound in Mice

This protocol provides a general guideline for the intravenous administration of this compound to mice.

Materials:

  • This compound encapsulating the nucleic acid of interest, suspended in sterile PBS

  • Mice (e.g., C57BL/6)

  • Insulin syringes with appropriate gauge needles

Procedure:

  • Preparation of this compound:

    • Thaw the FTT5 LLN solution on ice.

    • Dilute the LLNs to the desired final concentration in sterile, endotoxin-free PBS. The final injection volume should be approximately 100-200 µL.

  • Animal Handling and Injection:

    • Properly restrain the mouse.

    • Perform a retro-orbital or tail vein injection of the FTT5 LLN solution.

  • Post-Injection Monitoring:

    • Monitor the animals for any adverse reactions.

    • House the animals under standard conditions for the duration of the experiment.

  • Tissue Collection and Analysis:

    • At the desired time point (e.g., 24, 48, or 72 hours post-injection), euthanize the mice and harvest the target organs (e.g., liver, spleen).

    • Analyze the tissues for nucleic acid delivery, protein expression (for pDNA and mRNA), or target gene knockdown (for miRNA and ASO) using appropriate molecular biology techniques (qRT-PCR, western blotting, ELISA, etc.).

Visualizations: Diagrams of Workflows and Pathways

experimental_workflow cluster_formulation 1. FTT5 LLN Formulation cluster_invitro 2. In Vitro Transfection cluster_invivo 3. In Vivo Administration lipid_mix Lipid Mixture (FTT5, DOPE, Cholesterol, DMG-PEG2000) in Ethanol microfluidics Microfluidic Mixing lipid_mix->microfluidics na_solution Nucleic Acid (pDNA, miRNA, or ASO) in Citrate Buffer (pH 4.0) na_solution->microfluidics dialysis Dialysis & Concentration (vs. PBS, pH 7.4) microfluidics->dialysis transfection Transfection with This compound dialysis->transfection iv_injection Intravenous Injection in Mice dialysis->iv_injection cell_seeding Cell Seeding cell_seeding->transfection analysis_invitro Efficacy Analysis (qRT-PCR, Western Blot, etc.) transfection->analysis_invitro tissue_harvest Tissue Harvest (Liver, Spleen, etc.) iv_injection->tissue_harvest analysis_invivo Biodistribution & Efficacy Analysis tissue_harvest->analysis_invivo

Caption: Experimental workflow for nucleic acid delivery using this compound.

signaling_pathway cluster_uptake Cellular Uptake cluster_escape Endosomal Escape & Action ftt5_lln FTT5 LLN clathrin Clathrin-mediated Endocytosis ftt5_lln->clathrin caveolae Caveolae-mediated Endocytosis ftt5_lln->caveolae macropinocytosis Macropinocytosis ftt5_lln->macropinocytosis endosome Early Endosome clathrin->endosome caveolae->endosome macropinocytosis->endosome late_endosome Late Endosome (Acidification) endosome->late_endosome escape Endosomal Escape (Membrane Destabilization) late_endosome->escape lysosome Lysosomal Degradation late_endosome->lysosome na_release Nucleic Acid Release to Cytosol escape->na_release therapeutic_effect Therapeutic Effect (Protein Expression / Gene Silencing) na_release->therapeutic_effect

Caption: Cellular uptake and endosomal escape of this compound.

Disclaimer

The protocols and application notes provided herein are intended for guidance and informational purposes for research professionals. The delivery of pDNA, miRNA, and ASOs using this compound is a prospective application and may require optimization. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing FTT5 LLN Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FTT5 lipid-like nanoparticles (LLNs). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work. Here you will find answers to frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the formulation and characterization of FTT5 LLNs, with a focus on maximizing encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the encapsulation efficiency (EE) of this compound?

A1: The encapsulation efficiency of this compound is a multifactorial outcome influenced by several key parameters. These can be broadly categorized into formulation variables and process parameters.

  • Formulation Variables:

    • Lipid Composition: The molar ratio of the different lipids (ionizable lipid, helper lipid, cholesterol, and PEGylated lipid) is crucial.[1] The pKa of the ionizable lipid, in particular, dictates the electrostatic interactions with the cargo.[1]

    • N/P Ratio: This is the molar ratio of the amine groups (N) in the ionizable lipid to the phosphate groups (P) in the nucleic acid cargo. It is a critical factor affecting nanoparticle size and encapsulation efficiency.[2]

    • Drug/Cargo Properties: The size, charge, and chemical nature of the therapeutic cargo (e.g., mRNA, siRNA) significantly impact how it interacts with the lipid components. Larger RNA molecules, for instance, may encapsulate more effectively due to stronger electrostatic interactions.[3]

    • pH of Buffers: The pH of the aqueous buffer is vital, especially during formulation. An acidic pH protonates the ionizable lipids, promoting strong electrostatic interaction with the negatively charged cargo and dramatically increasing encapsulation efficiency.[2]

  • Process Parameters:

    • Mixing Method: Microfluidic mixing is a highly reproducible method that offers precise control over nanoparticle properties, often yielding high encapsulation efficiency (96–100% in some cases).

    • Flow Rate Ratio (FRR): In microfluidic systems, the FRR (ratio of the aqueous phase flow rate to the organic phase flow rate) has a major impact on both particle size and EE. An FRR of 3:1 is commonly used to achieve EE greater than 95%.

    • Temperature: The temperature during the formulation process can influence lipid dynamics and mixing, thereby affecting the final characteristics of the LLNs.

Q2: How is the encapsulation efficiency of this compound accurately measured?

A2: The most common and reliable method for quantifying the encapsulation efficiency of nucleic acids in LLNs is the RiboGreen assay . This is a highly sensitive fluorescence-based method. The principle relies on a dye that fluoresces significantly upon binding to nucleic acids. The assay distinguishes between unencapsulated ("free") cargo and total cargo by measuring fluorescence before and after lysing the nanoparticles with a surfactant like Triton X-100.

The formula to calculate EE is: EE (%) = [(Total Cargo - Free Cargo) / Total Cargo] x 100

Q3: What is a typical target for encapsulation efficiency?

A3: For most therapeutic applications, the target for encapsulation efficiency is very high, often greater than 90% or 95% . High EE ensures that a maximum amount of the therapeutic payload is protected within the nanoparticle and available for delivery, which is critical for accurate dosing and therapeutic efficacy.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low Encapsulation Efficiency (EE < 85%)

Q: My FTT5 LLN formulation shows low encapsulation efficiency. What are the potential causes and how can I fix it?

A: Low encapsulation efficiency is a common challenge that can often be resolved by systematically evaluating your formulation and process parameters.

Logical Troubleshooting Workflow for Low EE

Low_EE_Workflow start Problem: Low Encapsulation Efficiency check_np Verify N/P Ratio start->check_np check_ph Check Aqueous Buffer pH check_np->check_ph If optimal optimize_np Optimize N/P Ratio (Increase ionizable lipid or decrease cargo) check_np->optimize_np If suboptimal check_frr Review Flow Rate Ratio (FRR) check_ph->check_frr If optimal optimize_ph Adjust pH to 4.0-5.0 to ensure lipid protonation check_ph->optimize_ph If > 6.0 check_lipids Assess Lipid Composition & Quality check_frr->check_lipids If optimal optimize_frr Adjust FRR (Target 3:1 or higher) check_frr->optimize_frr If < 3:1 optimize_lipids Vary lipid molar ratios. Ensure lipids are not degraded. check_lipids->optimize_lipids result Improved EE optimize_np->result optimize_ph->result optimize_frr->result optimize_lipids->result

Caption: Troubleshooting workflow for low encapsulation efficiency.

Potential Causes & Solutions Table:

Potential Cause Recommended Action & Explanation
Suboptimal N/P Ratio Action: Increase the N/P ratio, typically by increasing the concentration of the ionizable lipid. An optimal N/P ratio is critical for the electrostatic interactions that drive encapsulation.
Incorrect Aqueous Buffer pH Action: Ensure the pH of your aqueous buffer (containing the cargo) is sufficiently acidic (e.g., pH 4.0-5.0). This protonates the amine groups on the ionizable lipid, making them cationic and able to bind the anionic nucleic acid cargo.
Low Flow Rate Ratio (FRR) Action: If using microfluidics, increase the FRR to 3:1 or higher (Aqueous:Organic). A higher FRR ensures rapid mixing and nanoprecipitation, which is often conducive to high EE.
High PEG-Lipid Content Action: Reduce the molar percentage of the PEGylated lipid. Formulations with a high proportion of PEG lipids (>2.5 mol%) can exhibit significantly reduced encapsulation efficiency.
Poor Cargo-Lipid Interaction Action: This may be inherent to the cargo's properties. Consider if the cargo size is too small, as larger RNA molecules tend to encapsulate more efficiently. While harder to change, optimizing lipid composition can help compensate.
Degraded Lipids or Cargo Action: Ensure the quality and integrity of your stock materials. Use fresh lipid solutions and verify the integrity of your RNA/drug cargo before formulation.
Issue 2: High Polydispersity Index (PDI > 0.2) and Inconsistent Particle Size

Q: My this compound have a high PDI and the particle size is larger than expected. Can this be related to encapsulation efficiency?

A: Yes, poor particle characteristics like a high PDI and large size are often linked to suboptimal formulation conditions that also affect encapsulation efficiency. A high PDI indicates a wide particle size distribution, suggesting the formation process is not well-controlled.

Key Factors Influencing LLN Physicochemical Properties

Factors_EE Key Parameter Interactions cluster_formulation Formulation Parameters cluster_process Process Parameters cluster_output LLN Attributes NPratio N/P Ratio EE Encapsulation Efficiency NPratio->EE Size Particle Size NPratio->Size LipidRatio Lipid Molar Ratio LipidRatio->EE Stability Stability LipidRatio->Stability BufferpH Aqueous Buffer pH BufferpH->EE Cargo Cargo Properties (Size, Charge) Cargo->EE FRR Flow Rate Ratio FRR->EE FRR->Size TFR Total Flow Rate TFR->Size Mixing Mixing Method Mixing->Size PDI Polydispersity (PDI) Mixing->PDI EE->Stability Size->Stability PDI->Stability

Caption: Interrelationship of parameters affecting LLN properties.

Potential Causes & Solutions Table:

Potential Cause Recommended Action & Explanation
Inadequate Mixing Action: Ensure your mixing process is rapid and reproducible. For microfluidics, check for blockages in the chip. The Total Flow Rate (TFR) also impacts size; higher TFRs generally lead to smaller particles.
Low Flow Rate Ratio (FRR) Action: As with low EE, a low FRR can lead to poor particle formation. Increase the FRR to a minimum of 3:1.
Inappropriate Lipid Ratios Action: The molar ratios of helper lipids and cholesterol can affect particle morphology and stability. Systematically vary the ratios to find an optimal composition for your specific FTT5 lipid and cargo.
Particle Aggregation Action: Aggregation can occur post-formulation if particles are unstable. Ensure the PEG-lipid concentration is sufficient (but not excessive, e.g., <5 mol%) to provide a steric barrier. Also, check the zeta potential; a value greater than ±30 mV often indicates good colloidal stability.

Quantitative Data Summary

The following table summarizes key quantitative parameters and their typical impact on FTT5 LLN encapsulation efficiency, based on established principles for lipid nanoparticle systems.

ParameterTypical Range / TargetImpact on Encapsulation EfficiencyReference
N/P Ratio 3:1 to 10:1Increasing the ratio generally increases EE up to a plateau.
Aqueous Buffer pH 4.0 - 5.0Strongly increases EE by promoting electrostatic interaction.
Flow Rate Ratio (FRR) 3:1 (Aqueous:Organic)Ratios of 3:1 or higher are correlated with EE >95%.
PEG-Lipid Content 0.5 - 2.5 mol%Concentrations >2.5 mol% can significantly decrease EE.
Cholesterol Content 30 - 45 mol%Important for stability; deficiency can reduce EE.
Final EE Target > 90%High EE is critical for dose accuracy and therapeutic effect.

Experimental Protocols

Protocol 1: FTT5 LLN Formulation via Microfluidic Mixing

This protocol describes a standardized method for producing this compound using a microfluidic mixing device.

1. Materials and Reagents:

  • FTT5 Ionizable Lipid, Helper Lipid, Cholesterol, PEG-Lipid (dissolved in 100% ethanol).

  • Therapeutic Cargo (e.g., mRNA) dissolved in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Ethanol (100%, molecular grade).

  • Syringe pumps and syringes.

  • Microfluidic chip (e.g., staggered herringbone mixer).

  • Dialysis device (e.g., Slide-A-Lyzer, 10 kDa MWCO).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

2. Procedure:

  • Prepare Lipid Phase: In an RNase-free tube, combine the stock solutions of FTT5 ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol to achieve the desired molar ratio.

  • Prepare Aqueous Phase: Dissolve the nucleic acid cargo in the citrate buffer (pH 4.0) to the target concentration.

  • Setup Microfluidic System:

    • Load the lipid phase into one syringe and the aqueous phase into another.

    • Place the syringes onto the syringe pump(s).

    • Connect the syringes to the respective inlets of the microfluidic chip.

  • Initiate Mixing:

    • Set the flow rates on the syringe pumps to achieve the desired Flow Rate Ratio (FRR) and Total Flow Rate (TFR). A common starting point is an FRR of 3:1 (Aqueous:Organic).

    • Begin pumping both solutions simultaneously through the chip. The rapid mixing within the chip will cause nanoprecipitation, forming the LLNs.

  • Collect and Dilute: Collect the output solution from the chip outlet into a sterile tube containing PBS (pH 7.4) to immediately raise the pH and stabilize the newly formed particles.

  • Purification and Buffer Exchange:

    • Transfer the collected LLN solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and unencapsulated cargo.

  • Sterilization and Storage: Filter the final LLN dispersion through a 0.22 µm sterile filter and store at 4°C for short-term use or -80°C for long-term storage.

Protocol 2: Measuring Encapsulation Efficiency with RiboGreen Assay

This protocol provides a method for determining the percentage of nucleic acid cargo successfully encapsulated within the this compound.

1. Materials and Reagents:

  • Quant-iT™ RiboGreen™ RNA Reagent (or equivalent).

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

  • Lysis Buffer: 2% Triton X-100 in TE buffer.

  • RNA standard of known concentration.

  • FTT5 LLN sample from Protocol 1.

  • 96-well microplate (black, for fluorescence).

  • Microplate reader.

2. Procedure:

  • Prepare Standard Curve: Create a series of dilutions of the RNA standard in TE buffer to generate a standard curve (e.g., 0 ng/mL to 1000 ng/mL).

  • Prepare Samples for Analysis:

    • "Free Cargo" Measurement: Dilute an aliquot of your LLN sample in TE buffer to a suitable concentration for the assay's linear range.

    • "Total Cargo" Measurement: Dilute another aliquot of your LLN sample to the same concentration, but use the Lysis Buffer (TE buffer with Triton X-100). Incubate for 10-15 minutes at room temperature to ensure complete particle disruption.

  • Plate Loading:

    • Add your standards and samples (both "Free" and "Total" preparations) to different wells of the 96-well plate.

  • Dye Addition and Incubation:

    • Prepare the RiboGreen working solution according to the manufacturer's protocol (typically a 1:200 dilution in TE buffer).

    • Add an equal volume of the RiboGreen working solution to all wells.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader (Excitation: ~480 nm, Emission: ~520 nm).

  • Data Analysis and Calculation:

    • Subtract the fluorescence of the blank (0 ng/mL RNA) from all readings.

    • Plot the standard curve (Fluorescence vs. RNA concentration) and determine the equation of the line.

    • Use the equation to calculate the RNA concentration in your "Free Cargo" and "Total Cargo" samples.

    • Calculate the Encapsulation Efficiency using the formula: EE (%) = [ (Conc. Total Cargo - Conc. Free Cargo) / Conc. Total Cargo ] x 100

References

Preventing aggregation of FTT5 LLNs during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of FTT5 lipid-like nanoparticles (LLNs) during storage.

Troubleshooting Guide: FTT5 LLN Aggregation

Encountering aggregation in your FTT5 LLN preparations can be a significant setback. This guide provides a systematic approach to troubleshooting and resolving common issues.

Problem: Visual observation of precipitation, cloudiness, or increased turbidity in FTT5 LLN suspension after storage.

This is a primary indication of nanoparticle aggregation. The following steps will help you identify the cause and find a solution.

Step 1: Characterize the Aggregation

Before troubleshooting, it's crucial to quantify the extent of aggregation.

  • Action: Measure the particle size and polydispersity index (PDI) of your stored FTT5 LLN sample using Dynamic Light Scattering (DLS).

  • Interpretation:

    • An increase in the average particle size compared to a freshly prepared sample confirms aggregation.

    • A PDI value greater than 0.3 suggests a broad size distribution, which can be indicative of aggregation.

Experimental Protocol: Dynamic Light Scattering (DLS) for FTT5 LLN Size and PDI Measurement

Objective: To determine the mean particle size and polydispersity index (PDI) of FTT5 LLN suspensions.

Materials:

  • FTT5 LLN suspension (fresh and stored samples)

  • Deionized, RNase-free water or appropriate buffer for dilution

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Methodology:

  • Sample Preparation:

    • Allow FTT5 LLN samples to equilibrate to room temperature.

    • Gently vortex the suspension to ensure homogeneity. Avoid vigorous shaking, which can induce aggregation.

    • Dilute a small aliquot of the FTT5 LLN suspension in the same buffer used for formulation to a suitable concentration for DLS measurement. The optimal concentration will depend on the instrument being used.

  • Instrument Setup:

    • Set the DLS instrument parameters, including the dispersant (water or buffer) viscosity and refractive index.

    • Equilibrate the instrument's measurement chamber to the desired temperature (typically 25°C).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the z-average mean particle size and the PDI.

    • Compare the results of the stored samples to the freshly prepared samples.

Step 2: Investigate the Cause of Aggregation

Use the following decision tree to pinpoint the potential cause of your FTT5 LLN aggregation.

Aggregation_Troubleshooting Troubleshooting FTT5 LLN Aggregation start Aggregation Observed (Increased Size/PDI) storage_conditions Review Storage Conditions start->storage_conditions formulation_protocol Review Formulation Protocol start->formulation_protocol freeze_thaw Were samples subjected to multiple freeze-thaw cycles? storage_conditions->freeze_thaw storage_temp Was storage temperature appropriate? storage_conditions->storage_temp cryoprotectant Was a cryoprotectant used for frozen storage? storage_conditions->cryoprotectant peg_lipid Is the PEG-lipid concentration optimal? formulation_protocol->peg_lipid lipid_quality Is the quality of lipids, especially FTT5, optimal? formulation_protocol->lipid_quality buffer_ph Is the buffer pH appropriate? formulation_protocol->buffer_ph solution_freeze_thaw Solution: Aliquot samples before freezing. freeze_thaw->solution_freeze_thaw Yes solution_storage_temp Solution: Store at recommended temperature (e.g., 4°C for short-term, -80°C for long-term). storage_temp->solution_storage_temp No solution_cryoprotectant Solution: Add cryoprotectant (e.g., 5% w/v sucrose or trehalose) before freezing. cryoprotectant->solution_cryoprotectant No solution_peg_lipid Solution: Optimize PEG-lipid concentration in the formulation. peg_lipid->solution_peg_lipid Suboptimal solution_lipid_quality Solution: Use high-purity lipids and handle them according to the manufacturer's instructions. lipid_quality->solution_lipid_quality Suboptimal solution_buffer_ph Solution: Ensure the buffer pH is optimal for FTT5 LLN stability. buffer_ph->solution_buffer_ph Suboptimal

Caption: Troubleshooting Decision Tree for FTT5 LLN Aggregation.

Frequently Asked Questions (FAQs)

1. What are the primary causes of FTT5 LLN aggregation during storage?

Aggregation of FTT5 LLNs during storage is primarily caused by:

  • Thermodynamic Instability: Nanoparticles have a high surface area-to-volume ratio, making them thermodynamically driven to aggregate to reduce their surface energy.

  • Improper Storage Temperature: Both excessively high and fluctuating temperatures can lead to instability.

  • Freeze-Thaw Cycles: The formation of ice crystals during freezing can physically stress the nanoparticles, leading to fusion and aggregation upon thawing.

  • Suboptimal Formulation: Inadequate amounts of stabilizing lipids (like PEG-lipids) or inappropriate buffer conditions (pH, ionic strength) can fail to prevent particle-particle interactions.

  • Surface Adsorption: Nanoparticles can adsorb to the surface of storage vials, leading to localized high concentrations and subsequent aggregation.

2. How can I prevent aggregation of my this compound during frozen storage?

For long-term storage, freezing at -80°C is often recommended. To prevent aggregation during freezing and thawing:

  • Use Cryoprotectants: The addition of cryoprotectants is crucial. Sugars like sucrose and trehalose at a concentration of 5% (w/v) have been shown to be effective in maintaining the stability of lipid-like nanoparticles during frozen storage.

  • Aliquot Samples: Before the initial freezing, divide your FTT5 LLN suspension into single-use aliquots. This prevents repeated freeze-thaw cycles, which are a major cause of aggregation.

  • Flash Freezing: If possible, flash-freeze your aliquots in liquid nitrogen before transferring them to a -80°C freezer. This rapid freezing process minimizes the formation of large ice crystals.

3. What are the recommended storage conditions for this compound?

  • Short-term storage (days to a week): Store at 4°C. Avoid storing at room temperature for extended periods.

  • Long-term storage (weeks to months): Store at -80°C in the presence of a cryoprotectant.

4. What role do PEG-lipids play in preventing FTT5 LLN aggregation?

Polyethylene glycol (PEG)-lipids are included in the FTT5 LLN formulation to provide steric stabilization. The PEG chains form a hydrophilic corona on the surface of the nanoparticle, creating a repulsive barrier that prevents close contact and fusion of individual nanoparticles.

5. How does buffer pH affect the stability of this compound?

The pH of the storage buffer can influence the surface charge of the this compound. Deviations from the optimal pH can lead to a reduction in electrostatic repulsion between particles, increasing the likelihood of aggregation. It is important to maintain the pH of the buffer throughout the storage period.

Quantitative Data Summary

The following table summarizes key parameters for the formulation and storage of stable this compound, based on common practices for lipid nanoparticle stability.

ParameterRecommended Value/ConditionRationale
Storage Temperature
Short-Term4°CReduces kinetic energy of nanoparticles, slowing down aggregation.
Long-Term-80°CMinimizes molecular motion and degradation.
Cryoprotectant
TypeSucrose or TrehaloseForms a glassy matrix during freezing, protecting nanoparticles from mechanical stress of ice crystals.
Concentration5% (w/v)Effective concentration for cryoprotection of lipid-like nanoparticles.
Formulation Components
PEG-LipidOptimize concentration (typically 1-5 mol%)Provides steric stabilization to prevent aggregation.
Quality Control
PDI (Polydispersity Index)< 0.3Indicates a narrow and homogenous particle size distribution, desirable for stability.

Experimental Workflow for Preparing Stable this compound

The following diagram illustrates a general workflow for the preparation of this compound with a focus on minimizing aggregation.

FTT5_LLN_Preparation Workflow for Stable FTT5 LLN Preparation start Start: Prepare Lipid Stock Solutions prepare_aqueous Prepare Aqueous Phase (e.g., mRNA in buffer) start->prepare_aqueous mixing Rapid Mixing of Lipid and Aqueous Phases (e.g., using microfluidics) prepare_aqueous->mixing dialysis Dialysis/Purification to Remove Solvent and Unencapsulated Material mixing->dialysis characterization Characterization (DLS for Size/PDI, Encapsulation Efficiency) dialysis->characterization add_cryo Add Cryoprotectant (e.g., 5% Sucrose) characterization->add_cryo aliquot Aliquot into Single-Use Vials add_cryo->aliquot storage Store at Appropriate Temperature (4°C or -80°C) aliquot->storage end End: Stable FTT5 LLN Formulation storage->end

Caption: General Experimental Workflow for FTT5 LLN Preparation.

Long-term stability and storage conditions for FTT5 LLNs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FTT5 Lipid-Like Nanoparticles (LLNs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability and storage of FTT5 LLNs, as well as to offer troubleshooting assistance for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability and to maintain the integrity and delivery efficiency of this compound, storage in liquid nitrogen is recommended. The addition of a cryoprotectant is crucial. Studies have shown that adding 5% (w/v) sucrose or trehalose to the LLN suspension can preserve their mRNA delivery efficiency for at least three months when stored in liquid nitrogen.[1][2][3]

Q2: Can I store this compound at 4°C?

A2: Short-term storage at 4°C in an aqueous solution is possible for up to one week with minimal changes in particle size.[3] However, long-term storage at this temperature is not recommended as it leads to a significant decrease in mRNA delivery efficiency over time.[3]

Q3: What are the key physicochemical properties of freshly prepared this compound?

A3: Freshly prepared this compound typically exhibit the following characteristics:

ParameterTypical Value
Particle Size (Diameter)~100 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential~ -11 mV
mRNA Encapsulation Efficiency~ 91%

Q4: How are this compound internalized by cells?

A4: The cellular uptake of this compound involves multiple endocytic pathways. Experimental evidence suggests that macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis all play a role in their internalization.

Troubleshooting Guides

This section provides solutions to common problems you might encounter when working with this compound, particularly after storage.

Issue 1: Particle Aggregation or Increased Polydispersity Index (PDI) After Thawing

Diagram: Troubleshooting Workflow for FTT5 LLN Aggregation

Caption: Troubleshooting workflow for nanoparticle aggregation.

Possible Cause Recommended Solution
Improper Thawing Technique Thaw frozen FTT5 LLN samples rapidly in a 37°C water bath with gentle agitation until just thawed. Avoid slow thawing at room temperature, as this can promote ice crystal growth and particle aggregation.
Absence or Insufficient Cryoprotectant Always ensure that 5% (w/v) of sucrose or trehalose is present in the FTT5 LLN suspension before freezing. These cryoprotectants help to mitigate freezing-induced stress and prevent aggregation.
Suboptimal Freezing Temperature While -80°C storage is common for many biological samples, liquid nitrogen is superior for preserving FTT5 LLN stability. Storage at -80°C may still allow for some particle aggregation over extended periods.
Multiple Freeze-Thaw Cycles Avoid subjecting this compound to multiple freeze-thaw cycles, as this can progressively increase particle size and PDI. Aliquot samples into single-use volumes before the initial freezing.
Issue 2: Decreased mRNA Encapsulation Efficiency and/or Biological Activity

Diagram: Factors Affecting FTT5 LLN Payload Integrity

FTT5_LLN_Payload_Integrity root Decreased mRNA Activity cause1 Physical Instability Particle Aggregation or Fusion root->cause1 cause2 Chemical Instability mRNA Degradation root->cause2 cause3 Formulation Issues Suboptimal Lipid Ratios root->cause3 subcause1_1 Improper Storage (e.g., 4°C long-term) cause1->subcause1_1 subcause1_2 Freeze-Thaw Cycles cause1->subcause1_2 subcause2_1 RNase Contamination cause2->subcause2_1 subcause2_2 Lipid Oxidation/Hydrolysis cause2->subcause2_2 solution1 Solution: Follow recommended storage and handling protocols. subcause1_1->solution1 Leads to subcause1_2->solution1 Leads to solution2 Solution: Use RNase-free techniques and reagents. subcause2_1->solution2 Leads to solution3 Solution: Use high-purity lipids and minimize exposure to light and air. subcause2_2->solution3 Leads to

Caption: Factors that can lead to a decrease in the biological activity of this compound.

Possible Cause Recommended Solution
mRNA Leakage from LLNs This is often a consequence of particle destabilization. Follow the troubleshooting steps for aggregation. Confirm encapsulation efficiency using a RiboGreen assay post-thawing.
mRNA Degradation Ensure all handling steps, buffers, and water are RNase-free to prevent enzymatic degradation of the mRNA payload.
Chemical Degradation of Lipids Although FTT5 is designed for biodegradability, improper storage can accelerate this process. Store away from light and in an inert atmosphere if possible to minimize oxidation. Use high-purity lipids for formulation.

Experimental Protocols

Protocol 1: Assessment of FTT5 LLN Stability after Freeze-Thaw
  • Sample Preparation: Prepare FTT5 LLN formulations with and without the addition of 5% (w/v) sucrose or trehalose.

  • Initial Characterization: Before freezing, measure the initial particle size (Z-average), Polydispersity Index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the initial mRNA encapsulation efficiency using the RiboGreen assay.

  • Freezing: Aliquot the samples and freeze them rapidly in liquid nitrogen.

  • Thawing: Thaw the samples rapidly in a 37°C water bath.

  • Post-Thaw Characterization: Immediately after thawing, repeat the DLS and RiboGreen assay measurements from step 2.

  • Data Analysis: Compare the pre-freeze and post-thaw data. A significant increase in particle size and PDI, or a significant decrease in encapsulation efficiency, indicates instability.

Protocol 2: Determination of mRNA Encapsulation Efficiency (RiboGreen Assay)
  • Reagent Preparation: Prepare a RiboGreen working solution by diluting the stock solution in TE buffer. Also, prepare a 2% Triton X-100 solution in TE buffer.

  • Sample Preparation: In a 96-well plate, prepare two sets of dilutions for each FTT5 LLN sample.

    • Set A (Total mRNA): Dilute the LLN sample in TE buffer containing 1% Triton X-100 to lyse the nanoparticles and release all mRNA.

    • Set B (Free mRNA): Dilute the LLN sample in TE buffer only.

  • Standard Curve: Prepare a standard curve of the free mRNA of known concentrations in TE buffer.

  • Incubation: Add the RiboGreen working solution to all wells (samples and standards) and incubate for 5 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation:

    • Determine the concentration of total mRNA (from Set A) and free mRNA (from Set B) using the standard curve.

    • Calculate the encapsulation efficiency using the formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Signaling Pathways

Diagram: Cellular Uptake Pathways of this compound

FTT5_LLN_Uptake_Pathways cluster_extracellular cluster_membrane cluster_cytosol extracellular Extracellular Space cell_membrane Cell Membrane cytosol Cytosol ftt5_lln FTT5 LLN macropinocytosis Macropinocytosis ftt5_lln->macropinocytosis clathrin Clathrin-mediated Endocytosis ftt5_lln->clathrin caveolae Caveolae-mediated Endocytosis ftt5_lln->caveolae endosome Early Endosome macropinocytosis->endosome Forms clathrin->endosome Forms caveolae->endosome Forms release mRNA Release endosome->release Endosomal Escape

Caption: this compound are internalized by cells through various endocytic pathways, leading to their accumulation in endosomes, from which the mRNA payload is subsequently released into the cytosol.

References

Lyophilization and cryoprotectants for FTT5 LLNs preservation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the lyophilization and cryopreservation of FTT5 lipid-like nanoparticles (LLNs). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during the lyophilization and handling of FTT5 LLNs.

Issue 1: Increased Particle Size and Aggregation After Reconstitution

Possible Causes:

  • Inadequate Cryoprotection: Insufficient concentration or inappropriate type of cryoprotectant can lead to particle fusion during the freezing and drying phases.[1][2]

  • Incorrect Freezing Rate: Both slow and rapid freezing rates can induce stress on the nanoparticles, leading to aggregation.[1][2] The optimal rate is often formulation-dependent.

  • Product Collapse: If the shelf temperature during primary drying exceeds the collapse temperature of the formulation, the cake structure can be compromised, leading to aggregation upon reconstitution.[3]

  • Reconstitution Method: The technique used to rehydrate the lyophilized cake can impact aggregation.

Solutions:

  • Optimize Cryoprotectant Concentration: For LLNs, sucrose and trehalose are commonly used cryoprotectants. A starting point is to test concentrations ranging from 5% to 20% (w/v).

  • Adjust Freezing Rate: Experiment with different freezing rates. While some studies suggest rapid freezing is beneficial, others have found slow freezing to be more effective in preventing aggregation for certain lipid nanoparticles.

  • Determine Collapse Temperature: Use techniques like freeze-dry microscopy to determine the collapse temperature of your FTT5 LLN formulation and ensure the primary drying temperature is set below this critical point.

  • Standardize Reconstitution: Gently swirl the vial to reconstitute the cake. Avoid vigorous shaking or vortexing, which can induce aggregation. For some formulations, the addition of a small percentage of ethanol to the reconstitution buffer may aid in redispersion, but this would require subsequent removal for in vivo applications.

Issue 2: Poor Cake Appearance (e.g., collapsed, cracked, or shrunken)

Possible Causes:

  • Sub-optimal Formulation: The ratio of lipids to other components in the FTT5 LLN formulation can affect the stability of the lyophilized cake.

  • Inappropriate Freezing Protocol: A non-uniform freezing process can lead to variations in ice crystal size and an unstable cake structure.

  • Primary Drying Temperature Too High: As mentioned above, exceeding the collapse temperature is a primary cause of poor cake appearance.

Solutions:

  • Incorporate Bulking Agents: In addition to cryoprotectants, consider adding a bulking agent to provide structural support to the cake.

  • Implement an Annealing Step: Including an annealing step (holding the product at a temperature above the initial freezing point for a period) during the freezing phase can help create larger, more uniform ice crystals, leading to a more robust cake and efficient drying.

  • Optimize Primary Drying Parameters: Ensure the shelf temperature is maintained below the collapse temperature of your specific FTT5 LLN formulation.

Issue 3: High Residual Moisture Content

Possible Causes:

  • Inadequate Secondary Drying: The time and/or temperature of the secondary drying phase may be insufficient to remove all bound water.

  • Thick Product Layer: A thick layer of the FTT5 LLN solution in the vial can impede water vapor escape.

Solutions:

  • Optimize Secondary Drying: Increase the duration and/or temperature of the secondary drying phase. A common practice is to ramp the temperature to 20-30°C.

  • Control Fill Volume: Use an appropriate fill volume in your vials to ensure a thin product layer, facilitating efficient drying.

Issue 4: Reduced In Vivo Efficacy After Lyophilization

Possible Causes:

  • Structural Changes to LLNs: The lyophilization process, even if it doesn't cause aggregation, may alter the nanostructure of the this compound, affecting their interaction with serum proteins and in vivo performance.

  • Degradation of Encapsulated Cargo: The stresses of freezing and drying could potentially degrade the encapsulated mRNA or other therapeutic agents.

Solutions:

  • Re-evaluate Cryoprotectant Strategy: The choice and concentration of cryoprotectant can influence the preservation of the LLN's functional structure.

  • Assess Cargo Integrity: After reconstitution, extract and analyze the encapsulated cargo to ensure its integrity has been maintained throughout the lyophilization process.

  • Consider Frozen Storage as an Alternative: If lyophilization consistently leads to a loss of in vivo efficacy, storing the this compound in a frozen state with an appropriate cryoprotectant might be a more suitable long-term storage solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended cryoprotectants for this compound?

A1: While specific data for this compound is limited, sucrose and trehalose are the most commonly and successfully used cryoprotectants for lipid-based nanoparticles. It is recommended to empirically determine the optimal type and concentration for your specific FTT5 LLN formulation, starting with concentrations in the range of 5-20% (w/v).

Q2: What are the key parameters to consider for a lyophilization cycle for this compound?

A2: A lyophilization cycle consists of three main stages: freezing, primary drying, and secondary drying. Key parameters to optimize include the freezing rate, the shelf temperature and chamber pressure during primary drying, and the shelf temperature and duration of secondary drying. It is crucial to keep the product temperature below its collapse temperature during primary drying.

Q3: How can I assess the stability and integrity of my this compound post-lyophilization?

A3: Post-reconstitution, you should assess several parameters:

  • Particle Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to check for aggregation. The particle size of freshly prepared this compound is around 100 nm with a PDI lower than 0.2.

  • Encapsulation Efficiency: Determine the percentage of your therapeutic cargo that remains encapsulated within the LLNs. This compound have been shown to have an encapsulation efficiency of around 91%.

  • Zeta Potential: Measure the surface charge of the nanoparticles. This compound typically have a slightly negative charge of around -11 mV.

  • In Vitro and In Vivo Potency: Most importantly, confirm that the biological activity of your encapsulated cargo is retained.

Q4: What is the expected shelf-life of lyophilized this compound?

A4: The shelf-life is highly dependent on the optimized formulation and lyophilization cycle. For some lipid nanoparticle formulations, lyophilization can provide stability for at least 24 weeks at 4°C and for 12 weeks at room temperature. Stability studies for your specific lyophilized FTT5 LLN product are necessary to determine its shelf-life under different storage conditions.

Q5: Can I use standard cell viability assays to test the functionality of preserved this compound?

A5: Yes, after treating cells with the reconstituted this compound, you can use standard cell viability assays like MTT, MTS, or resazurin-based assays to assess any potential cytotoxicity of the formulation. To assess apoptosis, which is a more specific indicator of cell death pathways, TUNEL assays are recommended.

Data Presentation

Table 1: Physicochemical Properties of Freshly Prepared this compound

ParameterValueReference
Particle Size (DLS)~100 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential~ -11 mV
mRNA Encapsulation Efficiency~ 91%

Table 2: Recommended Starting Concentrations for Cryoprotectants

CryoprotectantStarting Concentration Range (w/v)Reference
Sucrose5% - 20%
Trehalose5% - 20%

Experimental Protocols

1. Lyophilization of this compound (General Protocol)

This is a general protocol for the lyophilization of lipid-like nanoparticles and should be optimized for this compound.

  • Formulation: Prepare this compound according to your established protocol.

  • Addition of Cryoprotectant: Add a stock solution of a cryoprotectant (e.g., sucrose or trehalose) to the FTT5 LLN suspension to achieve the desired final concentration (e.g., 10% w/v).

  • Dispensing: Dispense the formulated FTT5 LLN solution into lyophilization vials.

  • Freezing:

    • Load the vials into the lyophilizer.

    • Cool the shelves to approximately -40°C at a controlled rate (e.g., 1°C/min).

    • Hold at -40°C for at least 2 hours to ensure complete freezing.

  • Primary Drying:

    • Apply a vacuum to the chamber (e.g., 100 mTorr).

    • Increase the shelf temperature to a point below the collapse temperature of the formulation (e.g., -20°C).

    • Hold under these conditions until all the ice has sublimated. This can take 24-48 hours depending on the formulation and equipment.

  • Secondary Drying:

    • Increase the shelf temperature to 20-25°C and hold for several hours to remove residual bound water.

  • Stoppering and Sealing: Backfill the chamber with an inert gas like nitrogen, and then stopper the vials under vacuum before removing them from the lyophilizer and sealing.

2. F-actin Staining for Cell Morphology Assessment

This protocol is used to visualize the actin cytoskeleton, providing an indication of cell health and morphology after treatment with reconstituted this compound.

  • Cell Culture: Plate and culture your target cells on coverslips in a petri dish. Treat with reconstituted this compound for the desired time.

  • Fixation:

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 3.7% formaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilization:

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining:

    • Wash the cells twice with PBS.

    • To reduce nonspecific background staining, you can pre-incubate with 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes.

    • Dilute a fluorescently-labeled phalloidin conjugate in PBS with 1% BSA.

    • Incubate the cells with the phalloidin solution for 20-30 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set.

3. TUNEL Assay for Apoptosis Detection

The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

  • Sample Preparation:

    • Culture and treat cells with reconstituted this compound as for the F-actin staining protocol.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • TUNEL Reaction:

    • Wash the cells with PBS.

    • Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP according to the manufacturer's instructions of your specific kit. This is typically for 60 minutes at 37°C in a humidified chamber.

  • Washing: Wash the cells multiple times with PBS or a wash buffer provided in the kit.

  • Counterstaining (Optional): You can counterstain the nuclei with a DNA dye like DAPI or Hoechst to visualize the entire cell population.

  • Imaging: Analyze the samples using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. The extent of apoptosis can be quantified by counting the number of TUNEL-positive cells.

Visualizations

Lyophilization_Workflow cluster_prep Preparation cluster_lyo Lyophilization Cycle cluster_post Post-Lyophilization cluster_analysis Analysis Formulation FTT5 LLN Formulation Add_Cryo Add Cryoprotectant (e.g., 10% Sucrose) Formulation->Add_Cryo Freezing Freezing (-40°C) Add_Cryo->Freezing Primary_Drying Primary Drying (Sublimation, e.g., -20°C, 100 mTorr) Freezing->Primary_Drying Secondary_Drying Secondary Drying (Desorption, e.g., 25°C) Primary_Drying->Secondary_Drying Stoppering Stoppering & Sealing Secondary_Drying->Stoppering Storage Storage Stoppering->Storage Reconstitution Reconstitution Storage->Reconstitution QC Quality Control (Size, PDI, Zeta, EE) Reconstitution->QC Viability Cell Viability & Apoptosis Assays (F-actin, TUNEL) Reconstitution->Viability

Caption: Experimental workflow for the lyophilization and analysis of this compound.

Troubleshooting_Aggregation cluster_causes Potential Causes cluster_solutions Solutions Start High Aggregation Post-Reconstitution Cause1 Inadequate Cryoprotection Start->Cause1 Cause2 Suboptimal Freezing Rate Start->Cause2 Cause3 Product Collapse Start->Cause3 Solution1 Optimize Cryoprotectant Concentration (5-20%) Cause1->Solution1 Solution2 Test Different Freezing Rates Cause2->Solution2 Solution3 Determine Tcollapse & Adjust Tprimary Cause3->Solution3

Caption: Troubleshooting logic for particle aggregation after lyophilization.

References

Troubleshooting low protein expression with FTT5 LLNs delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low protein expression with FTT5 lipid-like nanoparticles (LLNs) delivery.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My protein expression is lower than expected after delivery with FTT5 LLNs. What are the initial checks I should perform?

A: Low protein expression can stem from a variety of factors. Start by verifying the basics of your experimental setup.[1][2][3] Ensure your cells are healthy, actively dividing, and are at an optimal confluency at the time of transfection.[1] It is also recommended to use cells that have been passaged fewer than 30 times.[1] Additionally, confirm the integrity and purity of your mRNA cargo.

Q2: How can I be sure that the this compound themselves are not the issue?

A: The quality and formulation of the this compound are critical for successful protein expression. It's important to ensure that the nanoparticles have the correct physicochemical properties.

Table 1: Key Physicochemical Properties of this compound

PropertyValue
Size (Diameter)~100 nm
Polydispersity Index (PDI)< 0.2
mRNA Encapsulation Efficiency~91%
Zeta Potential~ -11 mV

If you are preparing the this compound in-house, it is crucial to adhere to the established formulation protocol.

Q3: What is the recommended formulation protocol for this compound?

A: The established molar ratio for FTT5 LLN formulation is crucial for its efficacy.

Table 2: FTT5 LLN Formulation Components and Molar Ratios

ComponentMolar Ratio
FTT5 Lipid20
DOPE30
Cholesterol40
DMG-PEG20000.75

Experimental Protocol: FTT5 LLN Formulation

  • Dissolve FTT5 lipid, DOPE, cholesterol, and DMG-PEG2000 in an ethanol phase.

  • Dilute the mRNA cargo in a citrate acid buffer (aqueous phase).

  • Mix the ethanol phase with the aqueous phase using a pipetting technique for small-scale preparations. This process facilitates the self-assembly of the nanoparticles.

Q4: I've confirmed my cells and FTT5 LLN formulation are optimal, but protein expression is still low. What could be happening at the cellular level?

A: If the initial checks don't reveal a problem, the issue might lie with the cellular uptake of the this compound or the subsequent endosomal escape of the mRNA cargo. This compound enter cells through multiple endocytic pathways.

To investigate cellular uptake, you can use endocytic inhibitors. A significant reduction in protein expression in the presence of a specific inhibitor can indicate the primary uptake pathway in your cell type.

Table 3: Effect of Endocytic Inhibitors on FTT5 LLN Cellular Uptake

InhibitorEndocytic Pathway TargetedInhibition of FTT5 LLN Uptake
5-(N-Ethyl-N-isopropyl)amiloride (EIPA)Macropinocytosis~15%
Methyl-β-cyclodextrin (MβCD)Caveolae-mediated endocytosis~48%
Chlorpromazine (CPZ)Clathrin-mediated endocytosis~25%

After uptake, the mRNA must escape from the endosome into the cytoplasm to be translated into protein. This compound are designed to rupture the endosomal membrane, facilitating this escape.

Q5: How can I visualize the troubleshooting workflow for low protein expression with this compound?

A: The following diagram outlines a logical troubleshooting workflow to identify the potential cause of low protein expression.

TroubleshootingWorkflow Troubleshooting Low Protein Expression with this compound start Low Protein Expression check_basics Initial Checks: - Cell Health & Confluency - Passage Number - mRNA Integrity start->check_basics check_lln FTT5 LLN Quality: - Size & PDI - Encapsulation Efficiency - Zeta Potential check_basics->check_lln Basics OK solution Improved Protein Expression check_basics->solution Issue Found & Resolved check_formulation Review FTT5 LLN Formulation Protocol check_lln->check_formulation LLN Quality OK check_lln->solution Issue Found & Resolved check_uptake Investigate Cellular Uptake (e.g., with inhibitors) check_formulation->check_uptake Formulation Correct check_formulation->solution Issue Found & Resolved check_escape Assess Endosomal Escape check_uptake->check_escape Uptake Confirmed check_uptake->solution Issue Found & Resolved optimize_dose Optimize FTT5 LLN-mRNA Dose check_escape->optimize_dose Escape Mechanism Intact check_escape->solution Issue Found & Resolved optimize_dose->solution FTT5_LLN_Pathway FTT5 LLN mRNA Delivery Pathway cluster_extracellular Extracellular Space cluster_cell Cell ftt5_lln FTT5 LLN (mRNA encapsulated) endocytosis Cellular Uptake (Multiple Pathways) ftt5_lln->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape (Membrane Rupture) endosome->escape cytoplasm Cytoplasm escape->cytoplasm mRNA Release translation mRNA Translation cytoplasm->translation protein Expressed Protein translation->protein

References

Technical Support Center: Minimizing Off-Target Effects of FTT5 LLN-Mediated Base Editing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects associated with FTT5 LLN-mediated base editing.

General Troubleshooting Guide

This guide addresses common issues encountered during base editing experiments aimed at reducing off-target mutations.

Question/Issue Potential Cause Recommended Solution
High frequency of sgRNA-dependent off-target editing detected. Suboptimal sgRNA design with significant homology to other genomic regions.- Redesign sgRNA using high-fidelity design tools. - Truncate the gRNA to 17-18 nucleotides to enhance specificity.[1] - Perform a thorough bioinformatics analysis to identify and avoid potential off-target sites.[2][3]
Significant sgRNA-independent off-target mutations are observed across the genome/transcriptome. The deaminase component of the base editor possesses inherent promiscuous activity on ssDNA or RNA.[4][5]- Utilize engineered deaminase variants with reduced off-target activity (e.g., SECURE-BE, YE1-BE4, R33A-BE4). - Reduce the expression level or exposure time of the base editor. FTT5 LLN-mediated mRNA delivery offers a transient expression profile which can help mitigate this.
Low on-target editing efficiency after switching to a high-fidelity base editor variant. High-fidelity variants can sometimes have lower on-target activity.- Optimize the dose of the FTT5 LLN formulation to ensure efficient delivery. - Test multiple sgRNA designs targeting the same locus to find one with higher activity. - Ensure the target nucleotide is within the optimal editing window of the specific base editor.
Bystander mutations (unwanted edits near the target site) are frequent. The editing window of the deaminase is too wide for the specific target sequence.- Use base editor variants with a narrower editing window. - Screen different base editor architectures to find one that is more precise for the target locus.
Observed off-target effects do not correlate with in silico predictions. In silico tools may not fully capture the complexity of the cellular environment.- Employ unbiased, genome-wide off-target detection methods like GUIDE-seq, SITE-seq, or Digenome-seq for a more accurate assessment. - Validate predicted off-target sites using targeted deep sequencing.

Frequently Asked Questions (FAQs)

General Base Editing

Q1: What are the main types of off-target effects in base editing? A1: There are two primary types of off-target effects:

  • sgRNA-dependent: The base editor is guided to an unintended genomic location with a sequence similar to the on-target site.

  • sgRNA-independent: The deaminase component of the base editor acts on accessible single-stranded DNA (ssDNA) or RNA throughout the genome, independent of the sgRNA guidance.

Q2: How can I reduce sgRNA-dependent off-target effects? A2: Several strategies can be employed:

  • gRNA Design: Utilize gRNA design tools that predict and help avoid off-target sites. Truncating the gRNA length can also improve specificity.

  • High-Fidelity Cas9 Variants: Employ engineered Cas9 variants (e.g., eSpCas9, Cas9-HF1) that have reduced binding affinity to off-target sites.

  • Delivery Method: Using ribonucleoprotein (RNP) delivery or transient expression systems like mRNA-LNP (such as FTT5 LLNs) limits the time the base editor is active in the cell, reducing the chances for off-target editing.

Q3: What are the best ways to minimize sgRNA-independent off-target editing? A3: Minimizing sgRNA-independent off-targets primarily involves modifying the deaminase:

  • Engineered Deaminases: Use base editor variants with mutations in the deaminase domain that reduce its intrinsic activity on non-target DNA and RNA (e.g., SECURE variants).

  • Controlled Expression: Limit the cellular concentration and active duration of the base editor. Transient delivery methods are highly advantageous for this.

Q4: Can the choice of base editor (adenine vs. cytosine) influence off-target profiles? A4: Yes. Early generation cytosine base editors (CBEs), which utilize APOBEC deaminases, have shown a higher propensity for sgRNA-independent off-target DNA deamination compared to adenine base editors (ABEs). However, newer, engineered versions of both editor types have significantly improved specificity.

FTT5 LLN-Specific Considerations

Q5: How does using this compound for mRNA delivery help in minimizing off-target effects? A5: this compound encapsulate and deliver mRNA encoding the base editor. This leads to transient expression of the editor protein. The temporary presence of the base editor in the cell is a key strategy to reduce both sgRNA-dependent and -independent off-target effects, as it limits the time available for the editor to act on unintended sites.

Q6: What parameters of FTT5 LLN-mediated delivery can be optimized to reduce off-target risk? A6: The primary parameter to optimize is the dose. A dose-response study should be conducted to find the lowest effective dose of this compound that provides sufficient on-target editing while minimizing off-target events. The goal is to use just enough editor to achieve the desired on-target efficiency without oversaturating the cells.

Q7: Is there a risk of immunogenicity with this compound that could affect the experiment? A7: Lipid-based nanoparticles can potentially induce an immune response. While the provided search results do not detail the immunogenicity of FTT5 specifically, it is a general consideration for in vivo applications. An inflammatory response could potentially alter the cellular state and indirectly affect editing outcomes. It is advisable to consult literature on the specific in vivo model being used.

Quantitative Data Summary

The following tables summarize key quantitative data related to base editor performance and off-target effects.

Table 1: Comparison of On-Target and Off-Target Activity for Different CBE Variants

Base Editor VariantRelative On-Target ActivityRelative Cas9-Independent Off-Target ActivityReference
BE4maxHighHigh
YE1-BE4Moderate-HighLow
R33A-BE4ModerateVery Low

Table 2: In Vivo Base Editing Efficiency of this compound Targeting PCSK9

Total RNA Dose (mg/kg)On-Target Editing Efficiency (% A to G)Reference
<0.125Suggests median effective concentration
1.0~60% (plateau)

Experimental Protocols

Protocol 1: Orthogonal R-Loop Assay for Measuring Cas9-Independent Off-Target Editing

This protocol is adapted from methodologies used to evaluate sgRNA-independent off-target editing in human cells.

Objective: To quantify the ability of a base editor to edit ssDNA at a locus made accessible by a catalytically inactive Cas9 (dCas9), independent of the primary sgRNA.

Methodology:

  • Cell Culture: Plate HEK293T cells in 48-well plates at an appropriate density to reach 50-80% confluency at the time of transfection.

  • Plasmid Preparation: Prepare the following plasmids:

    • Plasmid encoding the cytosine base editor (CBE) of interest (e.g., under a CMV promoter).

    • Plasmid for sgRNA targeting the on-target site (SpCas9 compatible).

    • Plasmid for a catalytically inactive SaCas9 (dSaCas9).

    • Plasmid for an SaCas9 sgRNA targeting a genomic locus unrelated to the on-target site. This will create the orthogonal R-loop.

  • Transfection: Co-transfect the four plasmids into HEK293T cells using a lipid-based transfection reagent like Lipofectamine 2000. Include a GFP plasmid as a transfection control.

  • Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA using a commercial kit.

  • PCR Amplification: Amplify the genomic region surrounding the orthogonal R-loop site (the site targeted by dSaCas9).

  • Next-Generation Sequencing (NGS): Perform deep sequencing on the PCR amplicons.

  • Data Analysis: Align the sequencing reads to the reference genome and quantify the frequency of C-to-T mutations within the dSaCas9-targeted region. This frequency represents the Cas9-independent off-target editing activity.

Protocol 2: Delivery of Base Editor mRNA using this compound for In Vivo Studies

This protocol is based on the in vivo base editing experiments described for this compound.

Objective: To deliver mRNA encoding an adenine base editor and a specific sgRNA to the liver in mice to achieve targeted base conversion.

Methodology:

  • Preparation of LLNs: Co-encapsulate the mRNA encoding the adenine base editor and the sgRNA targeting the gene of interest (e.g., mouse PCSK9) in this compound at a 1:1 mass ratio. The formulation should be performed using microfluidic mixing or a similar robust method to ensure uniform nanoparticle size and encapsulation efficiency.

  • Animal Model: Use appropriate mice for the study (e.g., Balb/c mice).

  • Administration: Administer the FTT5 LLN formulation to the mice via tail vein injection. Prepare a dose-response curve by injecting different groups of mice with varying total RNA doses (e.g., 0.125, 0.25, 0.5, 1.0 mg/kg).

  • Sample Collection: At a predetermined time point (e.g., 7 days post-injection), euthanize the mice and harvest liver tissue.

  • Genomic DNA Extraction: Extract genomic DNA from the liver biopsy samples.

  • Targeted Deep Sequencing: Amplify the target genomic locus from the extracted DNA and perform targeted deep sequencing to quantify the A-to-G editing efficiency.

  • Protein Level Analysis (Optional): Quantify the serum levels of the protein encoded by the target gene (e.g., PCSK9) using an ELISA assay to confirm the functional consequence of the base edit.

Visualizations

Experimental_Workflow_Minimizing_Off_Target start Start: High Off-Target Editing sgRNA_design 1. Optimize sgRNA Design - Use high-specificity algorithms - Truncate gRNA (17-18 nt) start->sgRNA_design editor_choice 2. Select High-Fidelity Editor - Engineered Deaminase (e.g., SECURE) - High-Fidelity Cas9 variant sgRNA_design->editor_choice delivery_method 3. Optimize Delivery - Use FTT5 LLN for transient mRNA delivery - Titrate dose to lowest effective level editor_choice->delivery_method off_target_analysis 4. Unbiased Off-Target Analysis - GUIDE-seq, SITE-seq, Digenome-seq delivery_method->off_target_analysis validation 5. Validate Hits - Targeted deep sequencing off_target_analysis->validation end Result: Minimized Off-Target Editing validation->end

Caption: Workflow for minimizing off-target base editing effects.

Off_Target_Mechanisms cluster_sgRNA_dependent sgRNA-Dependent Off-Targeting cluster_sgRNA_independent sgRNA-Independent Off-Targeting BaseEditor Base Editor Complex (nCas9-Deaminase + sgRNA) OnTarget On-Target Locus (Perfect Match) BaseEditor->OnTarget OffTarget_Homologous Off-Target Locus (High Homology) BaseEditor->OffTarget_Homologous Deaminase Free Deaminase Domain Activity BaseEditor->Deaminase Dissociation or independent activity OnTarget_Edit Precise On-Target Edit OnTarget->OnTarget_Edit Binding & Editing OffTarget_Edit_Dep Unintended Off-Target Edit OffTarget_Homologous->OffTarget_Edit_Dep Mismatched Binding & Editing ssDNA_RNA Accessible ssDNA / RNA (e.g., transcription bubbles) Deaminase->ssDNA_RNA Acts on OffTarget_Edit_Indep Random Off-Target Edits (Genome/Transcriptome-wide) ssDNA_RNA->OffTarget_Edit_Indep Results in

Caption: Mechanisms of sgRNA-dependent and -independent off-target effects.

Troubleshooting_Tree start High Off-Target Editing Detected q1 Are off-targets sgRNA-dependent (at homologous sites)? start->q1 a1 Redesign sgRNA (High-fidelity tools, truncation) q1->a1 Yes q2 Are off-targets sgRNA-independent (randomly distributed)? q1->q2 No a2 Use High-Fidelity Cas9 Variant a1->a2 end Re-evaluate Off-Targets a2->end a3 Use Engineered Deaminase (e.g., SECURE, YE1) q2->a3 Yes q2->end No/ Unsure a4 Reduce Editor Exposure: - Lower FTT5 LLN dose - Confirm transient expression a3->a4 a4->end

Caption: Decision tree for troubleshooting off-target editing issues.

References

Validation & Comparative

FTT5 LLNs vs. TT3 LLNs: A Comparative Guide to In Vivo mRNA Delivery Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics is rapidly evolving, with the success of these modalities hinging on the development of safe and effective in vivo delivery systems. Lipid-like nanoparticles (LLNs) have emerged as a promising class of non-viral vectors for mRNA delivery. Among these, the N1,N3,N5-tris(2-aminoethyl)benzene-1,3,5-tricarboxamide (TT) series of LLNs, particularly TT3, has demonstrated significant potential. Building upon this foundation, functionalized TT derivatives (FTT) have been developed to further enhance delivery efficiency. This guide provides a detailed comparison of FTT5 LLNs and TT3 LLNs for in vivo mRNA delivery, supported by experimental data to aid researchers in selecting the optimal delivery platform for their therapeutic applications.

At a Glance: FTT5 vs. TT3 LLNs

FeatureThis compoundTT3 LLNs
Core Structure Functionalized N1,N3,N5-tris(2-aminoethyl)benzene-1,3,5-tricarboxamide (TT) with branched ester side chainsN1,N3,N5-tris(2-aminoethyl)benzene-1,3,5-tricarboxamide (TT)
Primary Application In vivo delivery of long mRNAs and base editor systemsIn vivo mRNA delivery for protein replacement and gene editing
In Vivo Delivery Efficiency (Liver) Approximately twofold higher luciferase expression compared to TT3 LLNs.[1]Baseline for comparison; efficient delivery to the liver.[1]
Base Editing Efficiency 1.32-fold higher in vivo base editing efficiency compared to TT3 LLNs.[1]Effective for in vivo base editing.[1]
Biodegradability Slower degradation rate in the liver compared to linear ester chain derivatives.[1]Information on specific degradation rate not detailed in the comparative study.
Particle Size Approximately 88-107 nm for in vivo studies.Similar size range to FTT5 for in vivo studies.
Formulation Typically formulated with DOPE, cholesterol, and DMG-PEG2000.Formulated with helper lipids like DOPE or DSPC, cholesterol, and DMG-PEG2000.

In Vivo mRNA Delivery Performance

A key study directly compared the in vivo mRNA delivery efficiency of a series of FTT derivatives, including FTT5, against the parent TT3 LLN. The primary endpoint was the expression of firefly luciferase (FLuc) mRNA in various organs following intravenous administration in mice.

Quantitative Comparison of In Vivo Luciferase Expression
NanoparticlemRNA Dose (FLuc)Primary Target OrganFold Increase in Luminescence (vs. TT3 LLNs) in LiverReference
This compound 0.5 mg/kgLiver~2-fold
TT3 LLNs 0.5 mg/kgLiver1-fold (Baseline)

Among all the FTT derivatives tested, this compound demonstrated the highest delivery efficiency to the liver, with an approximately twofold increase in luciferase expression compared to TT3 LLNs.

In Vivo Base Editing Efficiency

The superiority of this compound was also observed in a more therapeutically relevant application: in vivo base editing. When used to deliver a base editor mRNA and a single guide RNA targeting the PCSK9 gene, this compound resulted in a 1.32-fold enhancement in editing efficiency compared to TT3 LLNs.

Experimental Protocols

The following is a summary of the experimental methodologies employed in the comparative studies.

Nanoparticle Formulation

FTT5 and TT3 LLNs for in vivo applications were formulated using a microfluidic mixing device to ensure reproducible and scalable production.

  • Lipid Components: The core lipidoid (FTT5 or TT3) was combined with helper lipids, cholesterol, and a PEGylated lipid. A common formulation ratio for FTT LLNs was a molar ratio of 20:30:40:0.75 for FTT lipid:DOPE:cholesterol:DMG-PEG2000.

  • Aqueous Phase: The mRNA was diluted in a citrate buffer.

  • Mixing: The ethanol phase containing the lipids was rapidly mixed with the aqueous mRNA phase using a microfluidic device to induce self-assembly of the nanoparticles.

In Vivo mRNA Delivery Studies
  • Animal Model: The specific strain of mice used in the direct comparative study for luciferase expression was not detailed in the provided abstracts. However, the study on hFVIII mRNA delivery using this compound utilized wild-type and hemophilia A mice.

  • Administration: Nanoparticles encapsulating mRNA were administered via intravenous tail vein injection.

  • Dosage: For the comparative luciferase expression study, a dose of 0.5 mg/kg of FLuc mRNA was used. For therapeutic applications, such as hFVIII mRNA delivery, a dose of 2 mg/kg was used with this compound.

  • Assessment of Protein Expression:

    • Luciferase: Bioluminescence intensity in major organs was quantified 6 hours after administration using an in vivo imaging system.

    • Human Factor VIII (hFVIII): hFVIII protein levels in plasma were measured at 6 and 12 hours post-administration using an ELISA assay. The activity of hFVIII was determined using a Coatest assay.

  • Assessment of Base Editing:

    • Genomic DNA was extracted from liver biopsies.

    • The target locus was amplified by PCR, and the editing efficiency (A to G mutation) was determined by targeted deep sequencing analysis.

Visualizing the Process and Structures

To better understand the experimental workflow and the molecular differences between FTT5 and TT3, the following diagrams are provided.

experimental_workflow Experimental Workflow for In Vivo Comparison cluster_formulation Nanoparticle Formulation cluster_invivo In Vivo Study cluster_analysis Data Analysis cluster_comparison Comparative Analysis prep_lipids Prepare Lipid Phase (FTT5 or TT3, DOPE, Cholesterol, DMG-PEG2000 in Ethanol) mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare Aqueous Phase (mRNA in Citrate Buffer) prep_mrna->mixing injection Intravenous Injection (Mouse Model) mixing->injection imaging In Vivo Imaging (Luciferase Expression) injection->imaging elisa ELISA / Activity Assay (Protein Quantification) injection->elisa sequencing Deep Sequencing (Base Editing Efficiency) injection->sequencing compare Compare FTT5 vs. TT3 Efficiency imaging->compare elisa->compare sequencing->compare

Caption: In vivo comparison workflow.

structural_relationship Structural Relationship: TT3 and FTT5 tt3 TT3 Core Structure (Phenyl Ring, Amide Linkers, Amino Lipid Chains) modification Chemical Modification: Introduction of Branched Ester Side Chains tt3->modification Functionalization ftt5 FTT5 Derivative modification->ftt5

Caption: TT3 to FTT5 structural evolution.

Conclusion

The development of this compound represents a significant advancement over the parent TT3 LLN platform for in vivo mRNA delivery, particularly for applications requiring high levels of protein expression in the liver. The introduction of branched ester side chains in FTT5 appears to confer enhanced delivery efficiency, leading to approximately a twofold increase in protein expression and a notable improvement in base editing outcomes. The slower degradation rate of FTT5 in the liver may contribute to its improved performance.

For researchers and drug developers focused on liver-targeted mRNA therapeutics, this compound offer a more potent delivery vehicle compared to TT3 LLNs. While both platforms are effective, the enhanced efficiency of FTT5 may allow for lower therapeutic doses, potentially improving the safety profile of the final product. This comparative guide, based on the available experimental data, should serve as a valuable resource for making informed decisions in the selection of lipid-like nanoparticle systems for in vivo mRNA delivery.

References

A Comparative Analysis of FTT5 Lipid-Like Nanoparticles and Other Leading Lipid Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance, characteristics, and methodologies of prominent lipid nanoparticle systems.

The landscape of nucleic acid therapeutics has been revolutionized by the advent of lipid nanoparticles (LNPs) as effective delivery vehicles. The success of mRNA-based COVID-19 vaccines has underscored the potential of LNPs to safely and efficiently deliver genetic material into cells.[1] Among the diverse array of LNP formulations, the novel functionalized TT derivatives (FTT) of lipid-like nanoparticles (LLNs), particularly FTT5, have emerged as a promising platform for in vivo mRNA delivery and gene editing applications.[2][3] This guide provides a comprehensive comparative analysis of FTT5 LLNs against other widely used and clinically validated lipid nanoparticles, including DLin-MC3-DMA, SM-102, and ALC-0315.

This objective comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate LNP system for their specific therapeutic applications. The guide summarizes key performance data in structured tables, provides detailed experimental protocols, and visualizes complex biological and experimental processes.

Performance Comparison of Lipid Nanoparticles

The efficacy of a lipid nanoparticle system is determined by a combination of its physicochemical properties and its in vivo performance. Key parameters include the efficiency of mRNA encapsulation, the size and uniformity of the nanoparticles, their surface charge, and their ability to deliver the mRNA payload to target tissues and facilitate protein expression or gene editing.

Physicochemical Characteristics

The table below summarizes the key physicochemical characteristics of this compound in comparison to LNPs formulated with DLin-MC3-DMA, SM-102, and ALC-0315. These parameters are critical as they influence the stability, biodistribution, and cellular uptake of the nanoparticles.[4]

FeatureFTT5 LLNDLin-MC3-DMA LNPSM-102 LNPALC-0315 LNP
Particle Size (nm) ~100[]~80-120~80-100~70-90
Polydispersity Index (PDI) < 0.2≤ 0.10 - 0.2~0.2~0.2
Zeta Potential (mV) ~ -11Anionic at physiological pHNear-neutral at physiological pHNear-neutral at physiological pH
mRNA Encapsulation Efficiency (%) ~91≥ 85 - 95~97~95-97

Note: The values presented are derived from various studies and may differ based on the specific formulation composition, cargo, and analytical techniques used.

In Vivo Performance

The ultimate measure of an LNP's effectiveness is its ability to deliver its mRNA cargo in a living organism and elicit the desired biological response. The following table compares the in vivo performance of this compound with other prominent LNPs in preclinical studies.

Performance MetricFTT5 LLNDLin-MC3-DMA LNPSM-102 LNPALC-0315 LNP
Primary Target Organ Liver, SpleenLiverLungs, SpleenLiver, Spleen
In Vivo Efficacy (mRNA Delivery) ~2-fold higher luciferase expression in the liver compared to TT3 LLNs.Efficient siRNA-mediated knockdown in hepatocytes.Potent mRNA delivery leading to high immunogenicity.Potent siRNA-mediated knockdown in hepatocytes and hepatic stellate cells.
Therapeutic Application Example Delivery of hFVIII mRNA for hemophilia A treatment; in vivo base editing of PCSK9.Onpattro (patisiran), an approved siRNA therapy for hATTR.Spikevax (mRNA-1273), an approved COVID-19 vaccine.Comirnaty (BNT162b2), an approved COVID-19 vaccine.
Safety Profile Well-tolerated in mice at therapeutic doses.Generally well-tolerated; high doses may show liver toxicity markers.Generally well-tolerated.High doses can increase markers of liver toxicity.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful formulation and evaluation of lipid nanoparticles. This section outlines the methodologies for LNP preparation and characterization.

LNP Formulation

A common method for preparing LNPs is through rapid mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the mRNA cargo. Microfluidic mixing is a widely adopted technique that allows for precise control over the mixing process, resulting in reproducible LNP characteristics.

General LNP Formulation Protocol (Microfluidic Mixing):

  • Preparation of Solutions:

    • Lipid Solution (Organic Phase): The ionizable lipid (e.g., FTT5, DLin-MC3-DMA, SM-102, or ALC-0315), helper lipids (e.g., DSPC, DOPE), cholesterol, and a PEGylated lipid are dissolved in absolute ethanol at a specific molar ratio. For example, the molar ratio for this compound is FTT5:DOPE:cholesterol:DMG-PEG2000 at 20:30:40:0.75.

    • mRNA Solution (Aqueous Phase): The mRNA is diluted in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • The lipid solution and the mRNA solution are loaded into separate syringes and placed on a syringe pump connected to a microfluidic mixing chip.

    • The solutions are pumped through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase) and total flow rate.

  • Downstream Processing:

    • The resulting LNP suspension is collected.

    • To remove the ethanol and raise the pH to a physiological level, the LNP solution is dialyzed against a neutral buffer, such as phosphate-buffered saline (PBS), pH 7.4.

    • The final LNP formulation can be sterile-filtered through a 0.22 µm filter.

LNP Characterization

1. Particle Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: The LNP sample is diluted in a suitable buffer (e.g., PBS) and measured using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles to determine their size distribution and PDI. A PDI value below 0.3 is generally considered indicative of a monodisperse and homogeneous population of nanoparticles.

2. Zeta Potential:

  • Method: Electrophoretic Light Scattering (ELS).

  • Procedure: The LNP sample is placed in a specialized cuvette with electrodes. An electric field is applied, and the velocity of the nanoparticles is measured. This velocity is used to calculate the zeta potential, which is a measure of the surface charge of the nanoparticles.

3. mRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay.

  • Procedure: The RiboGreen dye exhibits a significant increase in fluorescence upon binding to nucleic acids. The encapsulation efficiency is determined by measuring the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100). The difference in fluorescence corresponds to the amount of encapsulated mRNA.

4. In Vitro Transfection Efficiency:

  • Method: Cell-based assays.

  • Procedure: A suitable cell line (e.g., HepG2) is incubated with the mRNA-loaded LNPs. If the mRNA encodes a reporter protein like luciferase, the protein expression can be quantified using a luminescence assay.

5. In Vivo Efficacy:

  • Method: Animal models.

  • Procedure: The mRNA-LNPs are administered to animals (e.g., mice) via a relevant route (e.g., intravenous injection). Protein expression in target organs or blood is measured at different time points using methods like ELISA or by detecting reporter gene expression through in vivo imaging systems.

Visualizing Key Processes

To better understand the complex processes involved in LNP-mediated mRNA delivery, the following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the biological pathways.

LNP Formulation and Characterization Workflow

LNP_Workflow cluster_prep Solution Preparation cluster_formulation Formulation cluster_purification Purification & Finalization cluster_characterization Characterization cluster_evaluation Efficacy Evaluation Lipid_Ethanol Lipids in Ethanol Mixing Microfluidic Mixing Lipid_Ethanol->Mixing mRNA_Buffer mRNA in Acidic Buffer mRNA_Buffer->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis Sterilization Sterile Filtration Dialysis->Sterilization DLS Size & PDI (DLS) Sterilization->DLS ELS Zeta Potential (ELS) Sterilization->ELS RiboGreen Encapsulation (RiboGreen) Sterilization->RiboGreen InVitro In Vitro Transfection Sterilization->InVitro InVivo In Vivo Studies Sterilization->InVivo

Caption: Workflow for LNP formulation and characterization.

Cellular Uptake and Endosomal Escape of LNPs

LNP_Uptake_Escape LNP Lipid Nanoparticle (LNP) Cell_Membrane Cell Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome / Lysosome (pH ~4.5-5.5) Early_Endosome->Late_Endosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Degradation Degradation Late_Endosome->Degradation Lysosomal Degradation mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Cytoplasm Cytoplasm Translation Translation (Ribosomes) mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Cellular uptake and endosomal escape pathway of LNPs.

The cellular uptake of this compound involves multiple endocytic pathways. Once inside the cell and encapsulated within an endosome, the acidic environment of the late endosome is believed to trigger a conformational change in the ionizable lipids. This leads to the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm, a critical step known as endosomal escape. The released mRNA is then translated by the cellular machinery to produce the therapeutic protein.

Conclusion

This compound represent a significant advancement in lipid nanoparticle technology, demonstrating high efficiency for in vivo delivery of large mRNA molecules and for gene editing applications. This comparative analysis indicates that this compound exhibit physicochemical properties and in vivo performance that are comparable, and in some aspects potentially superior, to widely used and clinically approved LNP platforms like those based on DLin-MC3-DMA, SM-102, and ALC-0315.

The choice of an optimal LNP system will ultimately depend on the specific therapeutic goal, the nature of the nucleic acid cargo, and the desired target tissue. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to facilitate the development of the next generation of nucleic acid-based medicines. Further head-to-head studies under identical experimental conditions will be invaluable in definitively ranking the performance of these promising LNP technologies.

References

A Head-to-Head Comparison: FTT5 Lipid-Like Nanoparticles Versus Polymer-Based Nanoparticles for Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of two leading non-viral vectors for nucleic acid and small molecule delivery, this guide provides researchers, scientists, and drug development professionals with a detailed comparison of FTT5 lipid-like nanoparticles (LLNs) and polymer-based nanoparticles. Drawing on experimental data, this report examines key performance metrics, from physicochemical properties to in vivo efficacy, to inform the selection of the optimal delivery platform for next-generation therapeutics.

In the rapidly evolving landscape of drug delivery, lipid-like nanoparticles (LLNs) and polymer-based nanoparticles have emerged as two of the most promising non-viral vectors. Among the LLNs, the FTT5 class has demonstrated significant potential for potent in vivo delivery of mRNA.[1][2] On the other side of the spectrum, biodegradable polymers, particularly poly(lactic-co-glycolic acid) (PLGA), are well-established for their controlled-release properties and biocompatibility.[3] This guide provides a direct comparison of these two platforms, offering a granular look at their respective strengths and weaknesses to aid in the rational design of drug delivery systems.

Physicochemical Properties: A Tale of Two Formulations

The physicochemical characteristics of a nanoparticle formulation are critical determinants of its in vivo performance, influencing stability, circulation time, and cellular uptake. FTT5 LLNs are multi-component systems typically composed of an ionizable lipid-like material (FTT5), helper lipids such as DOPE and cholesterol, and a PEGylated lipid to enhance stability.[1] In contrast, polymer-based nanoparticles are generally simpler in composition, primarily consisting of the polymer itself, such as PLGA.[4]

PropertyThis compoundPolymer-Based Nanoparticles (PLGA)Reference
Size (Diameter) ~88 - 107 nm~112 - 290 nm,
Polydispersity Index (PDI) < 0.3~0.11 - 0.25
Surface Charge (Zeta Potential) ~ -11 mV~ -2.1 mV (uncoated); can be modified
Encapsulation Efficiency ~91% (for mRNA)Varies with payload and formulation method

In Vivo Efficacy: A Look at the Biological Performance

The ultimate test of any drug delivery system is its efficacy in a biological system. This compound have been shown to mediate high levels of protein expression in vivo when delivering mRNA. For instance, this compound encapsulating Firefly Luciferase (FLuc) mRNA resulted in a significant increase in bioluminescence in the liver compared to earlier generation LLNs.

Direct comparative studies of this compound and polymer-based nanoparticles for the same payload are limited. However, studies on lipid-polymer hybrid nanoparticles (LPHNs) offer some insights. LPHNs composed of a lipidoid (similar to FTT5) and PLGA have been shown to mediate higher TNF silencing in vitro compared to lipidoid-based nanoparticles alone. This suggests that a hybrid approach may harness the benefits of both platforms.

Experimental Protocols: A Guide to Formulation and Characterization

Reproducibility is a cornerstone of scientific research. To that end, this section provides detailed methodologies for the preparation and characterization of both this compound and polymer-based nanoparticles.

FTT5 LLN Formulation

This compound are typically formulated using a rapid mixing technique, such as with a microfluidic device.

Materials:

  • FTT5 lipid-like material

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA or other payload in a suitable buffer (e.g., citrate buffer)

  • Ethanol

  • Aqueous buffer

Procedure:

  • Dissolve FTT5, DOPE, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio (e.g., 20:30:40:0.75).

  • Dissolve the mRNA payload in an aqueous buffer.

  • Rapidly mix the ethanolic lipid solution with the aqueous mRNA solution. This can be achieved through mechanical pipetting or a microfluidic mixing device.

  • The resulting nanoparticles can be purified and concentrated using techniques like dialysis or tangential flow filtration.

Polymer-Based Nanoparticle (PLGA) Synthesis

PLGA nanoparticles are commonly prepared using emulsion-based methods, such as the double emulsion solvent evaporation technique, which is suitable for encapsulating hydrophilic payloads like nucleic acids.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Aqueous solution containing the payload

  • Emulsifier/stabilizer (e.g., polyvinyl alcohol - PVA)

Procedure:

  • Dissolve PLGA in an organic solvent like DCM.

  • Add the aqueous solution containing the payload to the PLGA solution.

  • Emulsify this mixture (water-in-oil emulsion) using sonication.

  • Add this primary emulsion to a larger volume of an aqueous solution containing a stabilizer (e.g., PVA) and sonicate again to form a water-in-oil-in-water double emulsion.

  • Stir the double emulsion to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation, wash to remove excess stabilizer, and lyophilize for storage.

Cellular Uptake and Intracellular Trafficking

The mechanism by which nanoparticles enter cells and release their payload is crucial for their therapeutic effect. Both this compound and polymer-based nanoparticles are generally taken up by cells through endocytosis.

Studies with this compound have shown that their cellular uptake involves multiple endocytic pathways. Following internalization, the ionizable lipid component of this compound becomes protonated in the acidic environment of the endosome, which is thought to facilitate endosomal escape and release of the payload into the cytoplasm.

Polymer-based nanoparticles also enter cells via endocytosis. The release of the payload from PLGA nanoparticles is typically slower and occurs through a combination of diffusion and polymer degradation. The acidic environment of the endosome can accelerate the hydrolysis of the ester bonds in PLGA, contributing to payload release.

Cellular_Uptake_and_Trafficking cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome (Acidic pH) FTT5_LLN FTT5 LLN Endosome_FTT5 FTT5 LLN FTT5_LLN->Endosome_FTT5 Endocytosis Polymer_NP Polymer NP Endosome_Polymer Polymer NP Polymer_NP->Endosome_Polymer Endocytosis Payload_Release_FTT5 Payload Release (Endosomal Escape) Endosome_FTT5->Payload_Release_FTT5 Payload_Release_Polymer Payload Release (Degradation/Diffusion) Endosome_Polymer->Payload_Release_Polymer Cytoplasm Cytoplasm Payload_Release_FTT5->Cytoplasm Payload_Release_Polymer->Cytoplasm

Figure 1: Cellular uptake and intracellular trafficking of this compound and polymer-based nanoparticles.

Experimental Workflow for Comparative Evaluation

A systematic approach is essential for the objective comparison of different nanoparticle platforms. The following workflow outlines the key steps in evaluating the efficacy of this compound versus polymer-based nanoparticles.

Experimental_Workflow Formulation Nanoparticle Formulation (FTT5 LLN & Polymer NP) Characterization Physicochemical Characterization (Size, PDI, Zeta, Encapsulation) Formulation->Characterization In_Vitro_Studies In Vitro Studies (Cellular Uptake, Cytotoxicity, Efficacy) Characterization->In_Vitro_Studies In_Vivo_Studies In Vivo Studies (Biodistribution, Efficacy, Toxicity) In_Vitro_Studies->In_Vivo_Studies Data_Analysis Comparative Data Analysis In_Vivo_Studies->Data_Analysis Conclusion Conclusion on Relative Efficacy Data_Analysis->Conclusion

References

A Head-to-Head Battle for In Vivo Gene Delivery: FTT5 LLNs vs. Adenoviral Vectors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the choice of a delivery vehicle is paramount to therapeutic success. This guide provides an in-depth, data-driven comparison of two prominent platforms for in vivo gene delivery: the novel Fusogenic Triggered-release Targeted 5th-generation Lipid-based Nanoparticles (FTT5 LLNs) and the well-established adenoviral vectors.

This objective analysis delves into the performance, mechanisms, and experimental protocols associated with each vector, offering a comprehensive resource to inform strategic decisions in the development of next-generation gene therapies.

At a Glance: Key Performance Indicators

The selection of an appropriate gene delivery vector hinges on a balance of efficacy, safety, and payload capacity. The following table summarizes the key quantitative data for this compound and adenoviral vectors based on available preclinical studies.

FeatureThis compoundAdenoviral Vectors
Payload Type mRNA, sgRNAdsDNA
In Vivo Transfection Efficiency (Liver) ~2-fold higher luciferase expression vs. TT3 LLNs[1]High, can achieve supra-therapeutic levels[2]
Therapeutic Protein Expression Restored Factor VIII activity to ~90% of normal in mice[1]>10-fold higher Factor VIII expression vs. 2nd gen. Ad[2]
Payload Capacity Tested with ~5.5 kb mRNA[1]Up to ~36 kb (High-Capacity "Gutless" Vectors)
Immunogenicity Reported as "well-tolerated" in mice. Potential for anti-PEG antibody response.Potent innate and adaptive immune responses. Pre-existing immunity is a major challenge.
Particle Size ~88 - 107 nm~90-100 nm

Delving Deeper: A Comparative Analysis

Transfection Efficiency and Therapeutic Efficacy

This compound have demonstrated promising efficacy in preclinical models for mRNA delivery. In a key study, this compound carrying firefly luciferase mRNA resulted in approximately a twofold increase in luminescence in the livers of mice compared to the reference lipid nanoparticle, TT3 LLNs. Furthermore, when used to deliver mRNA encoding human Factor VIII to hemophilia A mice, this compound restored FVIII activity to approximately 90% of normal levels within 12 hours of a single intravenous injection. This rapid and robust protein expression highlights the potential of this compound for therapeutic applications requiring high levels of protein production.

Adenoviral vectors are renowned for their high transduction efficiency in a wide range of cell types, both dividing and non-dividing. First-generation adenoviral vectors have been shown to mediate supratherapeutic levels of Factor IX in vivo. More advanced high-capacity adenoviral vectors (HC-AdV) have demonstrated the ability to produce plasma Factor VIII levels that are 10-fold higher than those achieved with second-generation adenoviral vectors. This exceptional efficiency makes them a powerful tool for applications where robust and sustained gene expression is critical.

Immunogenicity and Safety Profile

A significant advantage of This compound appears to be their favorable safety profile. The primary study on this compound reported that they were "well-tolerated" in mice, with no overt signs of toxicity at therapeutic doses. However, a broader consideration for lipid nanoparticles is the potential for an immune response against polyethylene glycol (PEG), a common component used to increase circulation time. The formation of anti-PEG antibodies can lead to accelerated clearance of the nanoparticles upon repeated administration.

In stark contrast, the potent immunogenicity of adenoviral vectors is a major hurdle for their clinical application. The viral capsid proteins are recognized by the immune system, triggering both innate and adaptive immune responses that can lead to inflammation, toxicity, and clearance of transduced cells. Furthermore, a large portion of the human population has pre-existing immunity to common adenovirus serotypes from natural infections, which can significantly reduce the efficacy of the vector. Strategies to mitigate this immunogenicity, such as the use of alternative serotypes or immunosuppressive drugs, are often required.

Payload Capacity

This compound have been successfully used to deliver relatively large mRNA molecules, up to approximately 5.5 kb in length. While the upper limit of their payload capacity has not been fully determined, their formulation is adaptable to various sizes of nucleic acids.

Adenoviral vectors offer a significantly larger payload capacity, which varies depending on the generation of the vector. First-generation vectors can accommodate transgenes of up to 7-8 kb. The development of "gutless" or high-capacity adenoviral vectors, where all viral coding sequences have been removed, has expanded the packaging capacity to approximately 36 kb. This makes them suitable for delivering large genes or multiple transgenes.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved in gene delivery by this compound and adenoviral vectors, the following diagrams, generated using the DOT language, illustrate their respective cellular entry pathways and a typical in vivo experimental workflow.

FTT5_LLN_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome FTT5_LLN FTT5 LLN (mRNA payload) Endocytosed_LLN Endocytosed LLN FTT5_LLN->Endocytosed_LLN Endocytosis Endosomal_Escape Endosomal Escape (pH-mediated) Endocytosed_LLN->Endosomal_Escape mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Translation Translation (Ribosomes) mRNA_Release->Translation Therapeutic_Protein Therapeutic Protein Translation->Therapeutic_Protein

Caption: Cellular uptake and mechanism of this compound.

Adenovirus_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome Adenovirus Adenoviral Vector (DNA payload) Receptor CAR Receptor Adenovirus->Receptor Binding Endocytosed_Ad Endocytosed Ad Endosomal_Lysis Endosomal Lysis Endocytosed_Ad->Endosomal_Lysis Cytoplasm Cytoplasm Endosomal_Lysis->Cytoplasm Capsid Release Integrin Integrin Receptor->Integrin Co-receptor binding Integrin->Endocytosed_Ad Endocytosis Nuclear_Pore Nuclear Pore Complex Cytoplasm->Nuclear_Pore Microtubule Transport Microtubules Microtubule Network Viral_DNA Viral DNA Nuclear_Pore->Viral_DNA DNA Release Nucleus Nucleus Transcription_Translation Transcription & Translation Viral_DNA->Transcription_Translation Therapeutic_Protein Therapeutic Protein Transcription_Translation->Therapeutic_Protein

Caption: Cellular entry and trafficking of adenoviral vectors.

InVivo_Workflow Vector_Prep Vector Preparation (FTT5 LLN or Adenovirus) Administration In Vivo Administration (e.g., Intravenous Injection) Vector_Prep->Administration Animal_Model Animal Model (e.g., Mouse) Animal_Model->Administration Monitoring Monitoring & Data Collection (e.g., Bioluminescence, Blood Sampling) Administration->Monitoring Tissue_Harvest Tissue Harvest (e.g., Liver, Spleen) Monitoring->Tissue_Harvest Analysis Ex Vivo Analysis (e.g., qPCR, ELISA, Histology) Tissue_Harvest->Analysis Data_Interpretation Data Interpretation & Conclusion Analysis->Data_Interpretation

Caption: General experimental workflow for in vivo gene delivery.

Experimental Protocols

In Vivo Gene Delivery using this compound in Mice

This protocol is based on the methodology described by Zhang et al. for the delivery of mRNA to the liver.

1. Preparation of this compound:

  • FTT5 lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) are mixed at a molar ratio of 20:30:40:0.75 in ethanol.

  • The mRNA payload (e.g., encoding luciferase or Factor VIII) is dissolved in a low pH acetate buffer.

  • The lipid-ethanol solution is rapidly mixed with the mRNA-buffer solution using a microfluidic mixing device to allow for the self-assembly of the lipid nanoparticles.

  • The resulting this compound are then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

2. Animal Handling and Administration:

  • 6- to 8-week-old C57BL/6 or relevant disease model mice (e.g., hemophilia A mice) are used.

  • This compound are diluted in sterile PBS to the desired concentration.

  • A single intravenous injection is administered via the tail vein. The typical dose for therapeutic effect in the cited study was 2 mg/kg of mRNA.

3. In Vivo Monitoring and Sample Collection:

  • For luciferase expression, mice are anesthetized and imaged at various time points (e.g., 6, 12, 24 hours) post-injection using an in vivo imaging system after intraperitoneal injection of D-luciferin.

  • For therapeutic protein expression (e.g., Factor VIII), blood samples are collected via retro-orbital or submandibular bleeding at specified time points. Plasma is isolated for protein quantification by ELISA and activity assays.

  • At the end of the study, mice are euthanized, and organs (liver, spleen, etc.) are harvested for biodistribution analysis (e.g., qPCR for mRNA) and histopathological examination.

In Vivo Gene Delivery using Adenoviral Vectors in Mice

This protocol provides a general framework for adenoviral vector administration in mice.

1. Adenoviral Vector Preparation and Quantification:

  • Recombinant adenoviral vectors (e.g., Ad5) expressing the gene of interest are propagated in a complementing cell line (e.g., HEK293) and purified by cesium chloride gradient ultracentrifugation.

  • The vector titer is determined by plaque assay (plaque-forming units per ml, PFU/ml) or by measuring viral particles (VP/ml) via spectrophotometry.

2. Animal Handling and Administration:

  • 6- to 8-week-old mice of the desired strain are used.

  • The adenoviral vector is diluted in sterile saline or PBS.

  • For systemic delivery to the liver, intravenous injection via the tail vein is a common route. A typical dose can range from 1 x 10^9 to 1 x 10^11 VP per mouse, depending on the desired level of expression and the specific vector.

3. Post-Administration Analysis:

  • Transgene expression can be monitored in vivo if a reporter gene like luciferase is used, following the procedure described above.

  • Blood samples can be collected to measure the levels of the secreted therapeutic protein and to assess the host immune response (e.g., neutralizing antibodies, cytokine levels).

  • At the designated endpoint, tissues are harvested for analysis of transgene expression (e.g., RT-qPCR for mRNA, Western blot for protein), vector biodistribution (qPCR for viral DNA), and histopathology to assess tissue morphology and signs of inflammation.

Conclusion

The choice between this compound and adenoviral vectors for in vivo gene delivery is a multifaceted decision that depends on the specific therapeutic application.

This compound emerge as a highly promising non-viral platform, particularly for transient expression of therapeutic proteins. Their key strengths lie in their reported low immunogenicity and their efficiency in delivering mRNA, leading to rapid and robust protein production. This makes them an attractive option for applications requiring repeat dosing or for patients who may have pre-existing immunity to adenoviruses.

Adenoviral vectors , on the other hand, remain a powerhouse for gene delivery, offering unparalleled transduction efficiency and a large payload capacity. They are particularly well-suited for applications where high and sustained levels of a therapeutic gene are required from a single administration. However, their significant immunogenicity remains a major challenge that must be carefully managed.

Ultimately, the optimal choice will be dictated by the specific requirements of the gene therapy being developed, including the size of the genetic payload, the desired duration of expression, the target tissue, and the immunological status of the patient population. This guide provides the foundational data and methodologies to aid researchers in making that critical decision.

References

In Vivo Toxicity of FTT5 LLNs and Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective and safe delivery systems is paramount in the field of lipid-lowering nanotherapeutics. FTT5 lipid-like nanoparticles (LLNs) have emerged as a promising platform for mRNA delivery.[1] While studies indicate that FTT5 LLNs are generally well-tolerated in animal models, a comprehensive, quantitative comparison with other lipid-based nanoparticle systems is crucial for informed decision-making in preclinical and clinical development.[1] This guide provides an objective comparison of the in vivo toxicity of different lipid nanoparticle systems, supported by experimental data and detailed protocols.

Comparative In Vivo Toxicity of Lipid Nanoparticles in Murine Models

Due to the limited publicly available quantitative toxicity data for this compound, this table provides a comparative overview of the in vivo toxicity of commonly used alternative lipid nanoparticle platforms: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), in mice. These alternatives are also lipid-based and are frequently employed for drug delivery applications. The data presented here is a synthesis of findings from multiple studies and is intended to provide a representative comparison.

ParameterSolid Lipid Nanoparticles (SLNs)Nanostructured Lipid Carriers (NLCs)Control (Vehicle)Source
Hematology
White Blood Cell Count (WBC)No significant change in some studies; slight increase in others, suggesting a mild inflammatory response.Generally no significant changes reported.Normal Range[2]
Red Blood Cell Count (RBC)No significant changes reported.No significant changes reported.Normal Range[3]
Platelet Count (PLT)No significant changes reported.No significant changes reported.Normal Range[3]
Serum Biochemistry
Alanine Aminotransferase (ALT)No significant changes in most studies, indicating minimal liver toxicity at therapeutic doses.No significant changes reported, suggesting low potential for liver damage.Normal Range
Aspartate Aminotransferase (AST)No significant changes in most studies.No significant changes reported.Normal Range
Blood Urea Nitrogen (BUN)No significant changes reported, suggesting no significant impact on kidney function.No significant changes reported.Normal Range
CreatinineNo significant changes reported.No significant changes reported.Normal Range
Histopathology
LiverNo significant pathological alterations in several studies. Some reports of mild inflammatory cell infiltration at higher doses.No significant histopathological changes observed in the liver.Normal architecture
SpleenNo significant pathological alterations reported.No significant histopathological changes observed in the spleen.Normal architecture
KidneysNo significant pathological alterations reported.No significant histopathological changes observed in the kidneys.Normal architecture
LungsNo significant pathological alterations reported.No significant histopathological changes observed in the lungs.Normal architecture
General Observations
Body WeightNo significant changes in body weight observed over the study period.No significant changes in body weight.Normal weight gain
Clinical SignsNo adverse clinical signs reported in most studies.No adverse clinical signs reported.Normal behavior

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo toxicity studies. Below are protocols for key experiments cited in the comparison of lipid nanoparticle toxicity.

Animal Models and Administration
  • Animal Model: Male or female BALB/c or C57BL/6 mice, 6-8 weeks old, are commonly used. Animals are acclimatized for at least one week before the experiment.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.

  • Administration Route: Lipid nanoparticles are typically administered intravenously (IV) via the tail vein to assess systemic toxicity.

  • Dosage: Dosages vary depending on the nanoparticle formulation and the therapeutic agent. For toxicity studies, a range of doses, including a therapeutic dose and higher doses, are often tested.

  • Control Group: A control group receiving the vehicle (e.g., saline or buffer) without the nanoparticles is essential for comparison.

Hematological Analysis
  • Blood Collection: At the end of the study period, blood is collected from the mice via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

  • Analysis: A complete blood count (CBC) is performed using an automated hematology analyzer.

  • Parameters Measured: Key parameters include White Blood Cell (WBC) count, Red Blood Cell (RBC) count, hemoglobin (HGB), hematocrit (HCT), and platelet (PLT) count.

Serum Biochemistry Analysis
  • Blood Collection: Blood is collected in tubes without anticoagulant and allowed to clot.

  • Serum Separation: The clotted blood is centrifuged to separate the serum.

  • Analysis: The serum is analyzed using an automated clinical chemistry analyzer.

  • Parameters Measured: Important markers for organ function are assessed, including:

    • Liver function: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Kidney function: Blood urea nitrogen (BUN) and creatinine.

Histopathological Examination
  • Tissue Collection: After euthanasia, major organs such as the liver, spleen, kidneys, lungs, and heart are collected.

  • Fixation: The organs are fixed in 10% neutral buffered formalin.

  • Processing: The fixed tissues are processed through graded alcohols and xylene and then embedded in paraffin.

  • Sectioning: Thin sections (4-5 µm) of the paraffin-embedded tissues are cut using a microtome.

  • Staining: The tissue sections are stained with hematoxylin and eosin (H&E) for microscopic examination.

  • Microscopic Evaluation: A qualified pathologist examines the stained sections for any signs of cellular damage, inflammation, necrosis, or other pathological changes.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the underlying biological mechanisms of lipid nanoparticle toxicity, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental_Workflow In Vivo Toxicity Assessment Workflow cluster_preparation Preparation cluster_administration Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Nanoparticle_Formulation Nanoparticle Formulation (e.g., this compound, SLNs, NLCs) Dosing Intravenous Administration (Tail Vein) Nanoparticle_Formulation->Dosing Animal_Acclimatization Animal Acclimatization (Mice, 6-8 weeks old) Animal_Acclimatization->Dosing Observation Daily Clinical Observation (Body Weight, Behavior) Dosing->Observation Blood_Sampling Blood Sampling (Cardiac Puncture/Retro-orbital) Dosing->Blood_Sampling Organ_Harvesting Organ Harvesting (Liver, Spleen, Kidneys, etc.) Dosing->Organ_Harvesting Observation->Blood_Sampling Hematology Hematological Analysis (CBC) Blood_Sampling->Hematology Biochemistry Serum Biochemistry (ALT, AST, BUN, Creatinine) Blood_Sampling->Biochemistry Histopathology Histopathological Examination (H&E Staining) Organ_Harvesting->Histopathology Signaling_Pathway Lipid Nanoparticle-Induced Inflammatory Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LNP Lipid Nanoparticle (LNP) TLR4 Toll-like Receptor 4 (TLR4) LNP->TLR4 Binding NLRP3_Inflammasome NLRP3 Inflammasome LNP->NLRP3_Inflammasome Activation (e.g., via lysosomal rupture) MyD88 MyD88 TLR4->MyD88 Activation NFkB NF-κB MyD88->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Transcription NFkB->NLRP3_Inflammasome Priming IL1b IL-1β (Inflammation) Pro_IL1b->IL1b Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 Activation Caspase1->Pro_IL1b Cleavage

References

A Comparative Analysis of FTT5 LLNs for Biodistribution and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of FTT5 Lipid-Like Nanoparticles with Alternative Delivery Systems

The development of effective drug delivery systems is paramount in modern therapeutics. Lipid-based nanoparticles (LNPs) have emerged as a leading platform for the delivery of a variety of payloads, most notably mRNA. Within this class of delivery vehicles, functionalized TT derivatives (FTT), a series of lipid-like nanomaterials (LLNs), have been developed, with FTT5 identified as a promising candidate for in vivo applications. This guide provides a comparative overview of the biodistribution and pharmacokinetic profile of FTT5 LLNs, benchmarked against other well-established lipid-based nanoparticle systems, including those formulated with DLin-MC3-DMA, SM-102, and C12-200.

Performance Comparison: this compound vs. Alternatives

The in vivo behavior of lipid nanoparticles is a critical determinant of their therapeutic efficacy and safety. Key parameters in this assessment are their biodistribution—where they accumulate in the body—and their pharmacokinetics—how they are absorbed, distributed, metabolized, and excreted.

Physicochemical Properties

The physicochemical characteristics of nanoparticles play a significant role in their in vivo fate. Below is a summary of the reported properties for this compound and common alternative lipid nanoparticle formulations.

PropertyThis compoundDLin-MC3-DMA-based LNPsSM-102-based LNPsC12-200-based LNPs
Size (Diameter) ~100 nm~80-100 nm~80-100 nm~70-100 nm
Zeta Potential Approximately -11 mVNear-neutral at physiological pHNear-neutral at physiological pHNear-neutral at physiological pH
mRNA Encapsulation ~91%High (>90%)High (>90%)High (>90%)

Biodistribution Profile

Following systemic administration, lipid-based nanoparticles are predominantly cleared by the mononuclear phagocyte system, leading to significant accumulation in the liver and spleen.

This compound: Studies have shown that this compound primarily accumulate in the liver and spleen following intravenous injection. The branched ester side chains in the FTT5 lipid structure are suggested to contribute to a slower degradation rate in the liver compared to similar molecules with linear ester chains. This may lead to prolonged payload expression in hepatocytes.

Alternative Lipid Nanoparticles: Formulations containing DLin-MC3-DMA, SM-102, and C12-200 also exhibit a strong tropism for the liver. This characteristic has been leveraged for liver-targeted therapies. For instance, DLin-MC3-DMA is a component of the first FDA-approved siRNA-LNP therapeutic, which targets the liver. Similarly, LNPs formulated with SM-102, a key component in the Moderna COVID-19 vaccine, show significant liver distribution. C12-200 based LNPs also demonstrate a predominant liver accumulation.

OrganThis compound (% Injected Dose/gram)DLin-MC3-DMA LNPs (%ID/g)SM-102 LNPs (%ID/g)
Liver Major Accumulation SiteHighHigh
Spleen Significant AccumulationModerate to HighModerate
Lungs LowLowLow
Kidneys LowLowLow
Heart LowLowLow

Note: The data presented is a qualitative summary from multiple independent studies and a direct quantitative comparison from a single study is not available.

Pharmacokinetic Parameters

The pharmacokinetic profile of a lipid nanoparticle formulation dictates its circulation time and clearance, which in turn influences its therapeutic window.

This compound: this compound are reported to be biodegradable and exhibit rapid clearance from the bloodstream. In vivo studies in mice have indicated that after reaching a peak concentration in the liver shortly after administration, approximately 50% of the FTT5 lipid is cleared from the liver within 48 hours.

Alternative Lipid Nanoparticles:

  • DLin-MC3-DMA: This lipid is known for its potent in vivo activity, which is partly attributed to its pKa, facilitating endosomal escape. Its pharmacokinetic profile is characterized by a relatively long circulation half-life.

  • SM-102: Utilized in the Moderna COVID-19 vaccine, SM-102 containing LNPs are designed for efficient mRNA delivery and subsequent protein expression. They are also cleared relatively quickly from circulation.

ParameterThis compoundDLin-MC3-DMA LNPsSM-102 LNPs
Blood Clearance FastModerateFast
Liver Half-life ~50% clearance in 48 hoursNot specifiedNot specified
Biodegradability Yes (ester linkages)NoYes (ester linkages)

Note: The data presented is a qualitative summary from multiple independent studies and a direct quantitative comparison from a single study is not available.

Experimental Protocols

The following outlines a general methodology for conducting biodistribution and pharmacokinetic studies of lipid-based nanoparticles in preclinical models.

Biodistribution Study Protocol
  • Nanoparticle Labeling: For tracking purposes, the lipid nanoparticles are labeled. This can be achieved by encapsulating a fluorescent dye (e.g., DiR) or by radiolabeling one of the lipid components (e.g., with ³H or ¹⁴C).

  • Animal Model: Studies are typically conducted in rodent models, such as mice or rats.

  • Administration: The labeled nanoparticle formulation is administered to the animals, most commonly via intravenous injection.

  • Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, and 48 hours).

  • Organ Harvesting: Key organs and tissues (liver, spleen, lungs, kidneys, heart, brain, etc.) and blood are collected.

  • Quantification:

    • Fluorescence Imaging: For fluorescently labeled nanoparticles, organs are imaged using an in vivo imaging system to determine the fluorescence intensity, which is correlated to the nanoparticle concentration.

    • Scintillation Counting: For radiolabeled nanoparticles, the radioactivity in each organ is measured using a scintillation counter.

    • Mass Spectrometry: A highly sensitive method to directly quantify the lipid components of the nanoparticles in tissue homogenates.

  • Data Analysis: The amount of nanoparticles in each organ is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Pharmacokinetic Study Protocol
  • Animal Model and Administration: Similar to biodistribution studies, the nanoparticle formulation is administered to animals (typically via intravenous injection).

  • Blood Sampling: Blood samples are collected at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-injection.

  • Sample Processing: Plasma is separated from the blood samples.

  • Quantification: The concentration of the nanoparticle's lipid components or an encapsulated drug in the plasma is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Area Under the Curve (AUC): Total drug exposure over time.

    • Half-life (t½): Time required for the plasma concentration to decrease by half.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Visualizing Key Processes

To better understand the journey of this compound and other lipid nanoparticles in a biological system, the following diagrams illustrate the general workflow for their in vivo evaluation and their mechanism of cellular entry.

experimental_workflow cluster_preparation Nanoparticle Preparation & Labeling cluster_invivo In Vivo Administration cluster_sampling Sample Collection cluster_analysis Data Analysis prep LNP Formulation labeling Fluorescent or Radiolabeling prep->labeling admin Intravenous Injection (Animal Model) labeling->admin blood Blood Sampling (Pharmacokinetics) admin->blood organ Organ Harvesting (Biodistribution) admin->organ pk_analysis Pharmacokinetic Modeling (AUC, t½, CL) blood->pk_analysis bd_analysis Quantification (%ID/g) organ->bd_analysis

Caption: Generalized workflow for in vivo biodistribution and pharmacokinetic studies of lipid nanoparticles.

cellular_uptake cluster_extracellular Extracellular Space cluster_cellular Intracellular Space lnp Lipid Nanoparticle (LNP) endocytosis Endocytosis lnp->endocytosis Cellular Uptake endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape pH-mediated destabilization payload Payload Release (e.g., mRNA) escape->payload translation Protein Translation payload->translation

Caption: Cellular uptake and endosomal escape pathway of lipid nanoparticles.

FTT5 Lipid-Like Nanoparticles: A Comparative Guide to Quantifying Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient delivery of genetic material is a cornerstone of innovation. This guide provides a comprehensive comparison of FTT5 lipid-like nanoparticles (LLNs) for protein expression, supported by experimental data and detailed protocols. We will delve into the quantitative performance of FTT5 LLNs and provide a framework for its application in your research.

This compound are a novel class of lipid-like nanoparticles designed for the efficient in vivo delivery of mRNA.[1] Developed as part of a series of functionalized TT derivatives, FTT5 has demonstrated superior performance in mediating protein expression, particularly in the liver, when compared to earlier iterations such as TT3 LLNs.[1] This guide will compare protein expression levels achieved with this compound against other delivery platforms, provide detailed experimental protocols for quantifying this expression, and illustrate the cellular mechanisms involved.

Comparative Analysis of Protein Expression

The efficacy of a delivery vehicle is ultimately measured by the level of protein expression it can induce. The following tables summarize the quantitative data from studies comparing this compound with other delivery systems.

Table 1: In Vivo Luciferase Expression in Mice
Delivery VehicleReporter GeneDoseTime PointOrganFold Increase in Expression (vs. Control)Reference
This compound Firefly Luciferase0.5 mg/kg6 hoursLiver~2-fold higher than TT3 LLNs[1]
TT3 LLNsFirefly Luciferase0.5 mg/kg6 hoursLiverBaseline for comparison[1]
Table 2: In Vivo Human Factor VIII (hFVIII) Protein Expression in Mice
Delivery VehicleTherapeutic ProteinDoseTime PointhFVIII Protein Level (ng/mL)hFVIII Activity (% of normal)Reference
This compound hFVIII2 mg/kg6 hours> 22073%[1]
This compound hFVIII2 mg/kg12 hours> 22090%

Experimental Protocols

Reproducibility is key in scientific research. The following are detailed protocols for the key experiments cited in the comparative data tables.

Protocol 1: In Vivo Luciferase Expression Assay

This protocol outlines the procedure for quantifying luciferase expression in mice following the intravenous delivery of mRNA-loaded LLNs.

Materials:

  • This compound encapsulating Firefly Luciferase (FLuc) mRNA

  • Control LLNs (e.g., TT3 LLNs) encapsulating FLuc mRNA

  • 6-8 week old BALB/c mice

  • D-Luciferin, potassium salt (in sterile PBS)

  • In Vivo Imaging System (IVIS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment.

  • LNP Administration: Intravenously inject mice with this compound or control LLNs at a dose of 0.5 mg/kg of FLuc mRNA.

  • Bioluminescence Imaging:

    • At 6 hours post-injection, anesthetize the mice.

    • Intraperitoneally inject each mouse with 150 mg/kg of D-luciferin solution.

    • Wait for 10 minutes to allow for substrate distribution.

    • Image the mice using an IVIS to quantify the bioluminescence signal. The signal intensity is proportional to the amount of luciferase protein expressed.

  • Data Analysis: Analyze the bioluminescence images to quantify the signal intensity in specific organs, particularly the liver. Compare the signal intensity between the FTT5 and control groups.

Protocol 2: Quantification of Human Factor VIII (hFVIII) Protein

This protocol describes the quantification of hFVIII protein in the plasma of mice after delivery of hFVIII mRNA-loaded LLNs.

Materials:

  • This compound encapsulating hFVIII mRNA

  • Hemophilia A mice (FVIII knockout)

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • Centrifuge

  • Human FVIII ELISA kit

  • Plate reader

Procedure:

  • Animal Treatment: Intravenously inject hemophilia A mice with this compound at a dose of 2 mg/kg of hFVIII mRNA.

  • Blood Collection: At 6 and 12 hours post-injection, collect blood samples from the mice via retro-orbital bleeding or cardiac puncture.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • ELISA Assay:

    • Perform an enzyme-linked immunosorbent assay (ELISA) using a commercial kit specific for human FVIII.

    • Follow the manufacturer's instructions to measure the concentration of hFVIII protein in the plasma samples.

  • hFVIII Activity Assay:

    • To determine the functional activity of the expressed hFVIII, perform a chromogenic assay or an activated partial thromboplastin time (aPTT) based clotting assay.

    • Compare the results to a standard curve generated with known concentrations of recombinant hFVIII.

  • Data Analysis: Calculate the concentration of hFVIII in ng/mL and the percentage of normal hFVIII activity.

Cellular Uptake and Signaling Pathway

Understanding the mechanism of cellular entry is crucial for optimizing delivery systems. The uptake of this compound involves multiple endocytic pathways.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FTT5_LLN FTT5 LLN Endosome Early Endosome FTT5_LLN->Endosome Endocytosis (Clathrin, Caveolae, Macropinocytosis) Membrane Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Degradation mRNA_Release mRNA Release Late_Endosome->mRNA_Release Endosomal Escape Translation Translation (Protein Expression) mRNA_Release->Translation

Caption: Cellular uptake and intracellular trafficking of this compound.

Studies using endocytic inhibitors have shown that the cellular uptake of this compound is partially inhibited by chlorpromazine (implicating clathrin-mediated endocytosis), methyl-β-cyclodextrin (implicating caveolae-mediated endocytosis), and EIPA (implicating macropinocytosis). This suggests that this compound utilize multiple pathways for cellular entry. Once inside the cell within an endosome, the LLNs must escape this compartment to release their mRNA payload into the cytoplasm for translation into the desired protein. The ability of this compound to facilitate endosomal escape is a critical factor in their high efficiency.

Experimental Workflow

The following diagram illustrates the typical workflow for quantifying protein expression after FTT5 LLN delivery in vivo.

G Start Start: mRNA Encapsulation in this compound IV_Injection Intravenous Injection into Mice Start->IV_Injection Time_Point Wait for Specific Time Point (e.g., 6h, 12h) IV_Injection->Time_Point Sample_Collection Sample Collection (Bioluminescence Imaging or Blood Collection) Time_Point->Sample_Collection Quantification Quantification of Protein Expression (IVIS or ELISA) Sample_Collection->Quantification Data_Analysis Data Analysis and Comparison Quantification->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to FTT5 Lipid-Like Nanoparticles for Long-Term mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of FTT5 lipid-like nanoparticles (LLNs) against other prominent lipid-based nanoparticle systems for messenger RNA (mRNA) delivery. It focuses on long-term efficacy and safety, drawing from available preclinical and clinical data. This document is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of delivery platforms for mRNA-based therapeutics.

Executive Summary

FTT5 LLNs are a promising, next-generation platform for in vivo mRNA delivery, demonstrating high efficiency in preclinical models for protein replacement and gene editing applications.[1][2] As a derivative of the well-characterized TT3 LLNs, FTT5 offers potential advantages in biodegradability and efficacy.[1][3] However, comprehensive long-term efficacy and safety data for this compound are not yet publicly available. This guide compares this compound with more established alternatives, including its predecessor TT3 LLN and the clinically validated lipid nanoparticles (LNPs) utilizing ionizable lipids such as DLin-MC3-DMA, SM-102, and ALC-0315, which have been pivotal in the success of mRNA vaccines.[4] While these alternatives have a more extensive safety and stability profile, particularly in the context of vaccines, long-term data for therapeutic applications are still emerging.

Comparative Data on LNP Formulations

The following tables summarize the key characteristics and performance metrics of this compound and its alternatives based on available data.

Table 1: Physicochemical and Formulation Characteristics

FeatureThis compoundTT3 LLNsDLin-MC3-DMA LNPsSM-102 LNPsALC-0315 LNPs
Ionizable Lipid FTT5TT3DLin-MC3-DMASM-102ALC-0315
Helper Lipids DOPE, CholesterolDOPE, CholesterolDSPC, CholesterolDSPC, CholesterolDSPC, Cholesterol
PEG-Lipid DMG-PEG2000DMG-PEG2000DMG-PEG2000PEG2000 DMGALC-0159 (PEG2000)
Molar Ratio (Ionizable:Helper:Cholesterol:PEG) 20:30:40:0.75Optimized ratios explored50:10:38.5:1.550:10:38.5:1.550:10:38.5:1.5
Particle Size (nm) ~10099-178~80-100~80-100~70-90
mRNA Encapsulation Efficiency (%) ~9115-82>95>95>95
Zeta Potential (mV) -11Generally positiveNear-neutral at physiological pHNear-neutral at physiological pHNear-neutral at physiological pH

Table 2: Preclinical Efficacy

ApplicationThis compoundTT3 LLNsDLin-MC3-DMA LNPsSM-102 LNPsALC-0315 LNPs
Target Organ Primarily LiverLiver, SpleenLiverPrimarily intramuscular delivery for vaccinesPrimarily intramuscular delivery for vaccines
In Vivo Model Mice (Hemophilia A, PCSK9 gene editing)Mice (Hemophilia B)Mice (various mRNA)Mice (vaccine models)Mice (vaccine models)
Reported Efficacy High expression of hFVIII; ~60% PCSK9 base editingRestoration of hFIX to normal physiological valuesEfficient in vivo mRNA deliverySuperior for intramuscular mRNA delivery and antibody production compared to ALC-0315Effective for vaccine-induced immune responses

Table 3: Safety and Biodegradability Profile

FeatureThis compoundTT3 LLNsDLin-MC3-DMA LNPsSM-102 LNPsALC-0315 LNPs
Biodegradability Designed with biodegradable ester chains; slower degradation in the liver compared to FTT9Precursor to FTT5, also designed for biodegradabilityBiodegradable ester linkagesBiodegradable ester linkagesBiodegradable ester linkages
In Vivo Safety Data Well-tolerated in mice at therapeutic doses; no pathological changes observed in histology 72 hours post-injectionGenerally well-tolerated in preclinical modelsWell-tolerated in preclinical and clinical studies for siRNA deliveryGenerally well-tolerated in vaccine clinical trialsGenerally well-tolerated in vaccine clinical trials
Long-Term Safety Concerns Data not availableData not availablePotential for immunogenicity with repeated dosingConcerns about PEGylated lipids and potential for anti-PEG antibody formation with repeated dosingConcerns about PEGylated lipids and potential for anti-PEG antibody formation with repeated dosing

Experimental Protocols

Formulation of this compound

This compound were formulated using a rapid mixing method.

  • Preparation of Lipid-Ethanol Phase: FTT5 lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) were dissolved in ethanol. The molar ratio of these components was 20:30:40:0.75 (FTT5:DOPE:cholesterol:DMG-PEG2000).

  • Preparation of mRNA-Aqueous Phase: The desired mRNA was dissolved in an aqueous buffer.

  • Formation of LLNs: The ethanol phase was rapidly mixed with the aqueous phase using a microfluidic device or mechanical pipetting to facilitate the self-assembly of the nanoparticles.

  • Purification: The resulting LLN suspension was purified and concentrated.

In Vivo Biodegradation Study of this compound
  • Administration: this compound encapsulating mRNA were intravenously injected into mice at a specified mRNA dose (e.g., 1.8 mg/kg).

  • Sample Collection: Blood and liver tissues were collected at various time points post-injection (e.g., 20 minutes, 6, 24, and 48 hours).

  • Lipid Extraction: Lipids were extracted from the collected blood and liver samples using methanol.

  • Quantification: The concentration of the FTT5 lipid in the extracts was determined by mass spectrometry to assess its clearance and degradation profile.

Histology Study for Safety Assessment
  • Treatment: Mice were intravenously injected with this compound encapsulating a therapeutic mRNA (e.g., FVIII mRNA at 2 mg/kg).

  • Tissue Collection: At a predetermined time point (e.g., 72 hours) after treatment, mice were euthanized, and major organs were collected.

  • Tissue Processing: The organs were fixed in 4% formaldehyde, embedded in paraffin, and sectioned.

  • Staining and Imaging: The tissue sections were stained with hematoxylin and eosin (H&E) and examined under a microscope for any pathological changes. An untreated control group was used for comparison.

Signaling Pathways and Experimental Workflows

General Mechanism of LNP-mediated mRNA Delivery

The following diagram illustrates the generally accepted pathway for LNP-mediated mRNA delivery into a target cell.

mRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome LNP LNP-mRNA Complex Endocytosis LNP->Endocytosis Endocytosis Endosome_LNP LNP within Endosome (Acidic pH) Cytoplasm Cytoplasm Endosome_LNP->Cytoplasm Endosomal Escape (mRNA Release) Ribosome Ribosome Cytoplasm->Ribosome mRNA Translation Protein Therapeutic Protein Ribosome->Protein Endocytosis->Endosome_LNP

Caption: LNP-mediated mRNA delivery pathway.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical experimental workflow to assess the in vivo efficacy of a novel LNP formulation like this compound.

InVivo_Efficacy_Workflow cluster_prep Preparation cluster_animal_study Animal Study cluster_analysis Analysis Formulation LNP Formulation (e.g., FTT5 LLN + mRNA) QC Quality Control (Size, Encapsulation) Formulation->QC AnimalModel Select Animal Model (e.g., Hemophilia A mice) QC->AnimalModel Administration Systemic Administration (e.g., Intravenous injection) AnimalModel->Administration Monitoring Monitoring & Sample Collection (Blood, Tissues) Administration->Monitoring Efficacy Efficacy Assessment (e.g., Protein expression, Gene editing) Monitoring->Efficacy Safety Safety Assessment (Histology, Biodistribution) Monitoring->Safety DataAnalysis Data Analysis & Reporting Efficacy->DataAnalysis Safety->DataAnalysis

Caption: Workflow for in vivo LNP efficacy testing.

Conclusion and Future Directions

This compound represent a significant advancement in the development of biodegradable and highly efficient mRNA delivery systems. Preclinical data indicate superior performance in liver-targeted applications compared to its predecessor, TT3 LLNs. However, the lack of published long-term efficacy and safety data necessitates further investigation before its full therapeutic potential can be realized.

In comparison, LNPs containing ionizable lipids like DLin-MC3-DMA, SM-102, and ALC-0315 have a more established track record, particularly in the context of vaccines, with extensive clinical data supporting their short-term safety and efficacy. Nevertheless, long-term safety considerations, such as the potential for immunogenicity upon repeated administration, remain an active area of research for all LNP platforms.

For researchers and drug developers, the choice of an mRNA delivery system will depend on the specific therapeutic application, target organ, and desired duration of protein expression. While this compound show great promise for liver-directed therapies, further studies are crucial to establish a comprehensive long-term safety and efficacy profile comparable to that of clinically validated LNP systems.

References

Validating the In Vivo Biodegradability and Clearance of FTT5 Lipid-Like Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the in vivo fate of novel drug delivery systems is paramount. This guide provides a detailed comparison of the biodegradability and clearance of FTT5 lipid-like nanoparticles (LLNs), a promising vehicle for in vivo mRNA delivery. The data presented herein is supported by experimental evidence to aid in the evaluation of this delivery platform against other alternatives.

FTT5 LLNs are part of a series of functionalized lipid-like nanomaterials designed for therapeutic mRNA applications.[1] These nanoparticles have demonstrated high efficiency in delivering mRNA for potential treatments of genetic disorders, such as hemophilia, and for in vivo gene editing applications targeting proteins like PCSK9.[1][2] A critical aspect of their clinical potential is their ability to be safely biodegraded and cleared from the body after delivering their payload.

Comparative Analysis of In Vivo Biodegradability

The biodegradability of this compound was evaluated in vivo and compared with another formulation, FTT9 LLN. These two variants represent LLNs with branched (FTT5) and linear (FTT9) ester chains, respectively, to assess how structural differences impact degradation and clearance rates.[2][3]

Table 1: In Vivo Clearance of FTT5 vs. FTT9 LLNs in Mice
Time PointOrganFTT5 Remaining (%)FTT9 Remaining (%)
20 minBloodRapid DeclineRapid Decline
6 hoursLiver~80%<20%
24 hoursLiver~60%~0%
48 hoursLiver~50%Not Measured

Data derived from mass spectrometry analysis following intravenous administration.

As the data indicates, both FTT5 and FTT9 LLNs are rapidly cleared from the bloodstream. However, their clearance profiles from the liver, a primary site of accumulation for lipid-based nanoparticles, differ significantly. FTT9, with its linear ester chains, is almost completely cleared from the liver within 24 hours. In contrast, FTT5, which features branched ester chains, exhibits a slower clearance, with approximately 50% remaining in the liver after 48 hours. This tunable degradation rate, based on the lipid structure, is a key feature of the FTT platform.

Comparison with Other Lipid-Lowering Technologies

The development of advanced drug delivery systems like this compound is particularly relevant for new therapeutic modalities, such as siRNA and mRNA therapies. For instance, this compound have been used for in vivo base editing of the PCSK9 gene. This provides a novel approach compared to existing non-statin lipid-lowering treatments.

Table 2: Comparison of FTT5 LLN-based therapy with other lipid-lowering agents
Therapeutic AgentMechanism of ActionAdministrationKey Advantages
FTT5 LLN (delivering PCSK9 mRNA/gRNA) In vivo gene editing to reduce PCSK9 expressionIntravenousPotential for long-lasting effects from a single dose
Statins Inhibit HMG-CoA reductase, an enzyme in cholesterol synthesisOral (daily)Well-established, reduce cardiovascular events
Ezetimibe Inhibits intestinal cholesterol absorptionOral (daily)Modest cardiovascular benefits, well-tolerated
PCSK9 Inhibitors (Monoclonal Antibodies) Bind to PCSK9 protein, preventing LDL receptor degradationSubcutaneous injection (bi-weekly/monthly)Significant LDL-C reduction
Inclisiran (siRNA) siRNA therapy to inhibit PCSK9 synthesisSubcutaneous injection (twice a year)Less frequent dosing

This comparison highlights that while traditional therapies are effective, they often require frequent administration. This compound represent a next-generation approach where the delivery vehicle's biodegradability is a crucial design element for a safe and effective gene-editing therapy that could offer a more durable therapeutic effect.

Experimental Protocols

The following is a detailed methodology for the in vivo biodegradability and clearance studies of this compound.

1. Nanoparticle Formulation:

  • FTT5 lipids, cholesterol, DSPC, and PEG-lipid are mixed in an ethanolic solution.

  • The lipid solution is then rapidly mixed with an acidic aqueous buffer containing the mRNA cargo.

  • The resulting nanoparticles are dialyzed against a physiological buffer to remove ethanol and unencapsulated mRNA.

2. In Vivo Administration:

  • The formulated FTT5 or FTT9 LLNs are administered to mice via intravenous injection at a specified mRNA dose (e.g., 1.8 mg/kg).

3. Sample Collection:

  • At designated time points (e.g., 20 minutes, 6 hours, 24 hours, 48 hours) post-injection, blood and liver tissues are collected from the mice (n=3 per time point).

  • Blood samples are immediately processed to prevent coagulation and degradation.

  • Liver tissues are flash-frozen in liquid nitrogen and stored for analysis.

4. Quantification by Mass Spectrometry:

  • Lipids are extracted from the blood and liver samples using a methanol-based extraction method.

  • The remaining concentrations of the specific FTT5 or FTT9 lipids are then quantified using a sensitive mass spectrometry technique.

Visualizing the Process

To further clarify the experimental and biological processes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Analysis formulation FTT5 LLN Formulation characterization Physicochemical Characterization (Size, Zeta, etc.) formulation->characterization injection Intravenous Injection in Mice characterization->injection collection Blood & Liver Collection at Time Points injection->collection extraction Lipid Extraction from Samples collection->extraction ms_analysis Mass Spectrometry Quantification extraction->ms_analysis data_interpretation data_interpretation ms_analysis->data_interpretation Data Interpretation & Comparison

Caption: Experimental workflow for FTT5 LLN biodegradability validation.

lnp_clearance_pathway injection Systemic Administration of this compound blood Circulation in Bloodstream injection->blood liver Uptake by Liver (Hepatocytes) blood->liver endocytosis Cellular Uptake (Endocytosis) liver->endocytosis escape Endosomal Escape & mRNA Release endocytosis->escape metabolism Lipid Metabolism by Cellular Lipases escape->metabolism clearance Clearance of Metabolites metabolism->clearance

Caption: Generalized pathway for in vivo clearance of lipid nanoparticles.

References

Safety Operating Guide

Safe Disposal of FTT5 Lipid-Like Nanoparticles: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of FTT5 lipid-like nanoparticles (LLNs). Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance. FTT5 LLNs are advanced delivery vehicles for mRNA therapeutics, and their disposal requires careful consideration of their chemical and biological components.

I. Understanding the Components and Hazards

This compound are comprised of several components, each with distinct properties that inform the required disposal methods. The primary constituents include the novel lipid-like compound FTT5, helper lipids, and an mRNA payload, all suspended in an ethanol solution.

A Safety Data Sheet (SDS) for FTT5 indicates that the compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is also classified as harmful and an irritant[2][3][4][5]. Other components like cholesterol and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) are not considered hazardous. The ethanol solvent is a flammable liquid, and the encapsulated mRNA may be considered a biohazardous material depending on the nature of the sequence and local regulations.

Table 1: Summary of FTT5 LLN Components and Associated Hazards

ComponentChemical NameCAS NumberKey Hazards
FTT59,9′,9′′,9′′′,9′′′′,9′′′′′-[1,3,5-benzenetriyltris(carbonylimino-3,1-propanediylnitrilo)]hexakis-nonanoic acid, 1,1′,1′′,1′′′,1′′′′,1′′′′′-hexakis(1-ethylhexyl) ester2328129-27-5Harmful if swallowed, Very toxic to aquatic life
DOPE1,2-dioleoyl-sn-glycero-3-phosphoethanolamine4004-05-1Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation
CholesterolCholesterol57-88-5Not classified as hazardous
DMG-PEG20001,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000160743-62-4Not classified as hazardous
mRNAMessenger Ribonucleic AcidN/APotentially biohazardous; requires decontamination
EthanolEthyl Alcohol64-17-5Highly flammable liquid and vapor

II. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of FTT5 LLN waste. This workflow is designed to mitigate risks associated with the chemical and biological components of the nanoparticles.

Experimental Protocol: FTT5 LLN Waste Disposal

  • Segregation of Waste:

    • Collect all liquid waste containing this compound (e.g., unused formulations, supernatants) in a dedicated, clearly labeled, and leak-proof hazardous waste container.

    • Collect all solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves) in a separate, clearly labeled biohazardous waste container lined with an appropriate bag.

  • Decontamination of Biologically Active Material (mRNA):

    • For liquid waste, chemical decontamination is recommended prior to collection. Add a sufficient volume of a suitable disinfectant (e.g., a freshly prepared 10% bleach solution) to the waste container to achieve the desired final concentration for inactivation. Allow for a contact time of at least 30 minutes. Be aware of chemical compatibility; do not mix bleach with organic solvents.

    • Alternatively, and as the primary method for solid waste, autoclaving is recommended. Collect solid waste in an autoclavable biohazard bag.

  • Chemical Waste Collection (Liquid Waste):

    • Following decontamination (if applicable and compatible), ensure the liquid hazardous waste container is securely sealed.

    • The container must be labeled with a hazardous waste tag detailing the contents, including "FTT5," "DOPE," and "Ethanol," along with their approximate concentrations.

    • Store the sealed container in a designated hazardous waste accumulation area, away from ignition sources and incompatible materials.

  • Biohazardous Waste Collection (Solid Waste):

    • After autoclaving, the decontaminated solid waste can typically be disposed of as regular laboratory waste, in accordance with institutional guidelines. Ensure the biohazard symbol is defaced or covered.

  • Disposal of Empty Containers:

    • Thoroughly rinse empty FTT5 LLN containers with a suitable solvent (e.g., 70% ethanol) three times.

    • Collect the rinsate as hazardous chemical waste.

    • Deface or remove the original label from the empty container before disposal in the appropriate laboratory glass or plastic recycling stream.

  • Final Disposal:

    • Arrange for the collection of both liquid chemical and solid biohazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

III. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of FTT5 LLN waste.

FTT5_Disposal_Workflow FTT5 LLN Waste Disposal Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_treatment Treatment & Collection cluster_disposal Final Disposal Waste FTT5 LLN Waste (Liquid & Solid) Liquid_Waste Liquid Waste (FTT5, DOPE, Ethanol, mRNA) Waste->Liquid_Waste Solid_Waste Solid Waste (Contaminated labware, PPE) Waste->Solid_Waste Decontaminate Decontaminate mRNA (e.g., 10% Bleach, if compatible) Liquid_Waste->Decontaminate Collect_Solid Collect in Biohazard Bag Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Hazardous Waste Container Decontaminate->Collect_Liquid EHS_Liquid Dispose via EHS as Chemical Waste Collect_Liquid->EHS_Liquid Autoclave Autoclave Solid Waste Regular_Waste Dispose as Decontaminated Laboratory Waste Autoclave->Regular_Waste Collect_Solid->Autoclave

Caption: Logical workflow for the safe disposal of FTT5 LLN waste.

By following these detailed procedures, researchers can ensure the safe and compliant disposal of FTT5 LLN waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Logistical Framework for Handling FTT5 LLNs

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE ACTION REQUIRED: The toxicological and pharmacological properties of FTT5 and its lipid-like nanoparticle (LLN) formulations are not fully known.[1] Therefore, it is imperative to handle them at all times using prudent laboratory procedures for chemicals of unknown toxicity.[1] This guide provides essential, immediate safety and logistical information based on best practices for handling lipid-based nanoparticles and chemicals with unknown hazards.

This document is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The last line of defense against exposure is appropriate PPE. Selection must be based on a thorough risk assessment of the specific procedures being performed. Given the unknown toxicity of FTT5 LLNs, a conservative approach is mandated.

Required PPE for FTT5 LLN Handling

The following table summarizes the minimum required PPE for handling this compound in various forms.

Protection TypeSpecificationPurpose & Rationale
Eye Protection Tight-fitting, non-vented safety goggles or a full-face shield.To protect against splashes of FTT5 LLN solutions and potential exposure to airborne nanoparticles, which could cause eye irritation or unknown systemic effects.
Hand Protection Double-gloving with nitrile or neoprene gloves.To prevent dermal contact. The outer glove should be changed immediately upon known or suspected contact. Particle penetration is more likely with mechanical stress and in solutions.[2][3]
Body Protection Disposable, low-permeability lab coat with long sleeves and tight cuffs.To protect skin and personal clothing from contamination. Coats made from materials like high-density polyethylene are recommended for higher-risk scenarios.[2]
Respiratory Protection N95 respirator or higher (e.g., P100)Required when handling FTT5 as a dry powder or during procedures that may generate aerosols (e.g., sonication, vortexing, centrifuging).
Glove Selection and Use

Proper glove selection and technique are critical for minimizing dermal exposure.

Glove ParameterRecommendationSource
Material Nitrile or Neoprene
Thickness Thicker gloves are recommended for tasks with high mechanical stress.
Practice Double-gloving
Inspection Visually inspect for tears or punctures before each use.
Replacement Change gloves immediately if contaminated or compromised. Change regularly during prolonged procedures.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential for the safe and effective use of this compound. All handling of this compound, especially when in solution or as a dry powder, should be performed within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of this compound, from preparation to immediate waste containment.

FTT5_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling & Procedure Phase cluster_cleanup Immediate Post-Procedure Phase cluster_removal Final Phase prep_area 1. Prepare Designated Workspace (Fume Hood/BSC with disposable liner) don_ppe 2. Don Full, Inspected PPE (Double gloves, lab coat, goggles) prep_area->don_ppe gather_materials 3. Gather All Necessary Materials (this compound, solvents, consumables) don_ppe->gather_materials handle_llns 4. Perform Experimental Procedures (e.g., weighing, dilution, formulation) - Minimize aerosol generation - Use luer-lock syringes gather_materials->handle_llns decontaminate_surfaces 5. Decontaminate Surfaces (Wipe down with appropriate solvent, e.g., 70% ethanol) handle_llns->decontaminate_surfaces segregate_waste 6. Segregate Contaminated Waste (Place all used consumables into designated hazardous waste containers) decontaminate_surfaces->segregate_waste doff_ppe 7. Doff PPE Systematically (Remove outer gloves first, then lab coat, etc., to avoid self-contamination) segregate_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.
Key Experimental Protocols Cited in Workflow

  • Area Preparation: Before starting, line the work surface within the fume hood or biological safety cabinet (BSC) with a disposable, absorbent bench cover.

  • Aerosol Minimization: During procedures such as pipetting, vortexing, or sonicating, keep containers closed whenever possible. Use sealed centrifuge rotors.

  • Syringe Use: For transfers, utilize luer-lock syringes to prevent needle detachment, which can lead to spills and aerosol generation.

Disposal Plan

Proper segregation and disposal of all waste contaminated with this compound are critical to prevent environmental release and ensure personnel safety. All waste should be treated as hazardous chemical waste.

Waste Segregation and Disposal Procedures
Waste TypeContainer SpecificationDisposal Procedure
Solid Waste Rigid, leak-proof, sealable container clearly labeled "Hazardous Waste: FTT5 Nanoparticles". A heavy-duty (≥ 2 mil) plastic bag can be used as an inner liner.Includes used gloves, lab coats, bench covers, wipes, and plastic consumables. The container must be kept closed when not in use.
Liquid Waste Rigid, leak-proof, shatter-resistant (e.g., plastic-coated glass or polyethylene) container labeled "Hazardous Waste: FTT5 Nanoparticles in [Solvent Name]".Includes all solutions containing this compound. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
Sharps Waste Standard, puncture-proof, sealable sharps container labeled "Hazardous Waste: Sharps with FTT5 Nanoparticles".Includes needles, syringes, and any other contaminated sharp objects.
Decontamination and Spill Management
  • Surface Decontamination: After each procedure, thoroughly wipe down the work area and any equipment used with a suitable solvent (e.g., 70% ethanol, depending on the solubility of FTT5 and its formulation components) to remove residual contamination.

  • Spill Response:

    • Alert Personnel: Immediately alert others in the area.

    • Evacuate: If the spill is large or involves a dry powder outside of a containment device, evacuate the immediate area.

    • Don PPE: Before cleanup, don appropriate PPE, including respiratory protection.

    • Containment: For liquid spills, cover with absorbent pads. For dry powder spills, DO NOT dry sweep. Gently cover with damp absorbent pads or use a HEPA-filtered vacuum.

    • Cleanup: Collect all contaminated materials and place them in the designated solid hazardous waste container.

    • Report: Report the spill to your laboratory supervisor and institutional EHS office.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.